Capistruin
Description
Propriétés
Bioactivité |
Antimicrobial |
|---|---|
Séquence |
GTPGFQTPDARVISRFGFN |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Intricacies of Capistruin: A Technical Guide to its Structure and Function
For Immediate Release
MARBURG, Germany – December 17, 2025 – For researchers, scientists, and drug development professionals vested in the discovery of novel antimicrobial agents, a comprehensive understanding of the lasso peptide Capistruin is paramount. This technical guide delves into the core structural and functional aspects of this compound, presenting a consolidation of pivotal data and experimental methodologies.
Core Structure and Physicochemical Properties
This compound, a ribosomally synthesized and post-translationally modified peptide from Burkholderia thailandensis E264, is a member of the lasso peptide family, characterized by a unique knotted structure.[1][2][3] This architecture consists of a 9-amino acid N-terminal macrolactam ring and a 10-amino acid C-terminal tail threaded through the ring and sterically hindered from unthreading.[1][4] The isopeptide linkage is formed between the α-amino group of the N-terminal Glycine (Gly1) and the β-carboxyl group of Aspartic acid at position 9 (Asp9).[3]
The mature this compound peptide is composed of 19 amino acids.[4] Its distinct structure confers remarkable stability against proteases and harsh environmental conditions.
| Property | Value | Source |
| Amino Acid Sequence | GTPGFQTPDARVISRFGFN | NovoPro Bioscience Inc. |
| Molecular Formula | C₉₃H₁₃₇N₂₇O₂₆ | NovoPro Bioscience Inc. |
| Molecular Weight | 2049.24 Da | NovoPro Bioscience Inc. |
| Isopeptide Bond | Gly1 (α-NH₂) - Asp9 (β-COOH) | [3] |
| Ring Size | 9 amino acids | [1][4] |
| Tail Length | 10 amino acids | [1][4] |
| Producing Organism | Burkholderia thailandensis E264 | [1] |
Antimicrobial Activity
This compound exhibits potent antimicrobial activity, primarily against closely related Burkholderia and Pseudomonas species.[5] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a critical enzyme for gene transcription.[1][3] While this compound is a powerful inhibitor of RNAP, it is noteworthy that its whole-cell activity against some strains, such as E. coli, is less potent compared to other RNAP-inhibiting lasso peptides like Microcin J25, suggesting differences in cellular uptake or efflux mechanisms.[1]
Table of Minimum Inhibitory Concentrations (MICs):
| Bacterial Species | Activity Level | Source |
| Burkholderia spp. | High | [5] |
| Pseudomonas spp. | High | [5] |
| Escherichia coli | Moderate | [1] |
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
This compound exerts its antimicrobial effect by targeting the bacterial RNA polymerase.[1][3] The lasso peptide binds within the secondary channel of RNAP, a crucial passage for nucleotide triphosphates (NTPs) to access the enzyme's active site.[6] By occupying this channel, this compound sterically hinders the folding of the trigger loop, a mobile element of RNAP that is essential for efficient catalysis of phosphodiester bond formation during transcription.[6]
Interestingly, the binding site of this compound on RNAP overlaps with but is not identical to that of another well-characterized lasso peptide, Microcin J25.[6] this compound binds further from the RNAP active site, and its inhibitory mechanism is characterized as partially noncompetitive with respect to NTPs.[6] This indicates that while it obstructs the transcription machinery, it does not directly compete with NTPs for binding to the active site.[6]
Figure 1. Signaling pathway of this compound's inhibition of bacterial RNA polymerase.
Experimental Protocols
Fermentation and Isolation of this compound
This compound is produced by Burkholderia thailandensis E264 through fermentation. The following protocol outlines a method for its isolation and purification:
-
Fermentation: B. thailandensis E264 is cultured in a suitable medium, such as M20, at 37°C to an optimal cell density.
-
Solid-Phase Extraction: The culture supernatant is harvested and applied to an Amberlite XAD-16 resin. The resin is washed with water to remove salts and other polar impurities.
-
Elution: this compound is eluted from the resin using methanol.
-
Purification by High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to reversed-phase HPLC for purification.
-
Column: A C18 column is typically used.
-
Solvents: A gradient of water and acetonitrile, both containing a small percentage of trifluoroacetic acid (TFA) or formic acid, is employed.
-
Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Figure 2. General workflow for the isolation and purification of this compound.
Structural Elucidation
The unique lasso structure of this compound is confirmed through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Used to determine the accurate molecular weight of the purified peptide.
-
Tandem MS (MS/MS): Provides fragmentation data that helps to confirm the amino acid sequence and the presence of the isopeptide bond.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule.
-
2D NMR (COSY, TOCSY, NOESY): These experiments are crucial for the complete assignment of all proton and carbon signals and for determining the three-dimensional structure of the peptide. NOESY (Nuclear Overhauser Effect Spectroscopy) data is particularly important for identifying through-space proximities between protons, which helps to define the folded structure, including the threading of the tail through the ring.
-
Biosynthesis
The biosynthesis of this compound is governed by a dedicated gene cluster, designated cap. This cluster typically includes:
-
capA : Encodes the precursor peptide, which includes an N-terminal leader sequence that is cleaved off during maturation.
-
capB and capC : Encode enzymes responsible for the post-translational modifications, including the cleavage of the leader peptide and the formation of the macrolactam ring.
-
capD : Often encodes a protein that confers immunity to the producing organism.
This technical guide provides a foundational understanding of this compound's structure, antimicrobial activity, and the experimental approaches used for its study. Further research into this and other lasso peptides holds significant promise for the development of new and robust therapeutic agents to combat antibiotic resistance.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural mechanism of transcription inhibition by lasso peptides microcin J25 and this compound (Journal Article) | OSTI.GOV [osti.gov]
- 6. pnas.org [pnas.org]
Capistruin's Mechanism of Action on Bacterial RNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capistruin, a member of the threaded-lasso peptide family, is a potent inhibitor of bacterial transcription.[1][2] This document provides a comprehensive technical overview of the molecular mechanism by which this compound targets and inhibits bacterial RNA polymerase (RNAP). Drawing upon structural and biochemical data, this guide details the binding site of this compound on RNAP, its impact on transcriptional processes, and the basis of bacterial resistance. The information presented herein is intended to support further research and the development of novel antibacterial agents.
Introduction to this compound
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) produced by Burkholderia thailandensis E264.[1][2] Structurally, it is classified as a class II lasso peptide, characterized by a unique "threaded-lasso" fold.[3][4] This structure consists of a 9-residue N-terminal macrolactam ring through which the C-terminal tail is threaded and sterically locked in place by a bulky residue, R15.[4] This compact and rigid topology confers remarkable stability to the peptide.[1] this compound exhibits antimicrobial activity, particularly against closely related Burkholderia and Pseudomonas species.[5] Its mechanism of action is analogous to another well-studied lasso peptide, microcin J25 (MccJ25), with both targeting the bacterial RNA polymerase.[1][2]
The Molecular Target: Bacterial RNA Polymerase
Bacterial RNA polymerase is the central enzyme responsible for transcription, the process of synthesizing RNA from a DNA template. A critical feature of RNAP is the secondary channel, a tunnel through which nucleotide triphosphates (NTPs), the building blocks of RNA, access the enzyme's active site.[1][3] The flexibility of a key structural element, the trigger loop, is essential for the efficient catalysis of phosphodiester bond formation during RNA synthesis.[3][4]
Mechanism of Inhibition
This compound exerts its antibacterial effect by directly binding to and inhibiting the function of bacterial RNAP.[1][2] The primary mechanism of inhibition involves the steric blockade of essential conformational changes within the enzyme that are necessary for catalysis.
Binding to the RNAP Secondary Channel
Crystal structures of this compound in complex with Escherichia coli RNAP reveal that the peptide binds within the secondary channel.[3][4] This binding site overlaps with that of MccJ25, explaining the observed cross-resistance between the two peptides.[1][3] Although they share a binding region, their precise interactions with RNAP residues are distinct.[3] this compound is oriented with its ring and tail proximal to the RNAP active site.[3][6]
Steric Hindrance of Trigger Loop Folding
A key aspect of this compound's inhibitory action is the steric hindrance of the trigger loop's folding.[3][4] The trigger loop must adopt a folded conformation to facilitate efficient catalysis of nucleotide addition. By occupying a specific position within the secondary channel, this compound physically prevents the trigger loop from achieving this active conformation.[3][4]
Partially Noncompetitive Inhibition with Respect to NTPs
Biochemical assays have demonstrated that this compound's inhibition of transcription is partially noncompetitive with respect to NTP concentration.[3][4][7] Unlike MccJ25, which binds deeper in the secondary channel and partially competes with NTPs for binding, this compound binds further from the active site.[3][4] This allows for the simultaneous binding of both this compound and an NTP to the RNAP. However, even with the NTP bound, the presence of this compound significantly reduces the rate of phosphodiester bond formation by approximately eightfold, primarily by blocking the necessary folding of the trigger loop.[3]
Quantitative Data
The following table summarizes key quantitative data related to the interaction of this compound with bacterial RNAP.
| Parameter | Value | Species | Reference |
| Inhibition Constant (Ki) | ~1 µM | E. coli | [3] |
| Buried Surface Area upon Binding | 970 Ų | E. coli | [3] |
| Distance from RNAP Active Site (Mg2+) | 22.3 Å | E. coli | [3] |
| Reduction in Phosphodiester Bond Formation Rate | ~8-fold | E. coli | [3] |
Resistance to this compound
Experimental Protocols
In Vitro Transcription Elongation Assay
This assay is used to assess the inhibitory effect of this compound on transcript elongation by RNAP.
-
Formation of Stalled Elongation Complexes (ECs): Stalled ECs are assembled on a linear DNA template containing a specific promoter (e.g., galP1). Transcription is initiated in the presence of a limited set of NTPs, including a radioactively labeled nucleotide (e.g., [α-³²P]-CMP), and halted at a specific position by omitting one of the four NTPs (e.g., UTP).
-
Inhibition and Elongation: The stalled complexes are incubated with varying concentrations of this compound.
-
Resumption of Transcription: The full complement of NTPs is added to the reaction, allowing transcription to resume.
-
Analysis: The reaction products are quenched, and the RNA transcripts are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then analyzed using a PhosphorImager to visualize the radioactive transcripts. Inhibition is observed as a reduction in the amount of full-length "run-off" transcripts and an accumulation of shorter transcripts in the presence of this compound.[1]
Abortive Initiation Assay
This assay quantifies the effect of this compound on the initial stages of transcription.
-
Formation of Open Promoter Complex: E. coli RNAP holoenzyme is incubated with a DNA template containing a promoter to form the open promoter complex.
-
Initiation with Dinucleotide Primer: The reaction is initiated with a dinucleotide primer (e.g., CpA) and a specific NTP (e.g., UTP) at varying concentrations.
-
Incubation with Inhibitor: The reactions are carried out in the presence of different concentrations of this compound.
-
Quantification of Product: The rate of formation of the abortive product (e.g., CpApU) is measured.
-
Kinetic Analysis: The data are fitted to a model of partially noncompetitive inhibition to determine the kinetic parameters (Ki, Km, and β).[9]
In Vivo Antibacterial Activity Assay
This assay determines the susceptibility of bacterial strains to this compound.
-
Bacterial Strains: An E. coli strain with a compromised outer membrane (e.g., ΔtolC) is often used to facilitate the entry of the peptide. Strains expressing wild-type or mutant RNAP subunits are compared.
-
Growth Conditions: Bacterial cultures are grown in the presence or absence of this compound at a specific concentration (e.g., 50 µM).
-
Measurement of Growth: Bacterial growth is monitored by measuring the optical density at 600 nm (OD₆₀₀) over a defined period (e.g., 16 hours).
-
Analysis: The ratio of the final OD₆₀₀ of the culture with this compound to the control culture without the peptide is calculated to determine the extent of growth inhibition.[1]
Visualizations
Figure 1. Mechanism of this compound inhibition of bacterial RNAP.
Figure 2. Workflow for in vitro transcription elongation assay.
Figure 3. Logical relationship of this compound resistance.
Conclusion
This compound represents a fascinating example of a natural product that has evolved to target a highly conserved and essential bacterial enzyme. Its mechanism of action, centered on binding to the RNAP secondary channel and allosterically inhibiting catalysis by preventing trigger loop folding, provides a solid foundation for the rational design of new antibacterial agents. The detailed structural and biochemical understanding of the this compound-RNAP interaction offers a roadmap for developing novel lasso peptide-based therapeutics or small molecules that mimic its inhibitory mechanism, potentially overcoming existing antibiotic resistance. Further research into the diversity of lasso peptides and their targets will undoubtedly continue to provide valuable insights into bacterial physiology and opportunities for drug discovery.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structural mechanism of transcription inhibition by lasso peptides microcin J25 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural mechanism of transcription inhibition by lasso peptides microcin J25 and this compound (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Capistruin Biosynthetic Gene Cluster
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the capistruin biosynthetic gene cluster (BGC), its enzymatic machinery, and the pathway leading to the formation of the this compound lasso peptide. It consolidates quantitative data, outlines key experimental methodologies, and visualizes complex processes for enhanced understanding.
Introduction: The Rise of Lasso Peptides
Lasso peptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) distinguished by a unique "lariat knot" topology.[1] This structure consists of an N-terminal macrolactam ring formed by an isopeptide bond between the N-terminal α-amino group and the side chain of an acidic residue (Asp or Glu).[1][2] The C-terminal tail of the peptide threads through this ring and is held in place by bulky "steric lock" amino acids, preventing it from unthreading.[2] This compact, threaded-lasso fold confers remarkable thermal and proteolytic stability, making these molecules attractive scaffolds for therapeutic development.[1]
This compound, produced by Burkholderia thailandensis E264, is a 19-residue, class II lasso peptide (lacking disulfide bonds) that has garnered significant interest.[3][4] It is composed of a 9-amino-acid ring and a 10-amino-acid tail.[3][5] Like the well-studied microcin J25 (MccJ25), this compound exhibits potent antimicrobial activity by targeting and inhibiting bacterial RNA polymerase (RNAP).[2][3][5] The discovery and characterization of its BGC were achieved through genome mining, predicting its existence before its eventual isolation and structural elucidation.[6][7]
The this compound Biosynthetic Gene Cluster (BGC)
The biosynthesis of this compound is orchestrated by a compact gene cluster, designated capABCD.[3][4] The identification and sequencing of this cluster have been pivotal in understanding the enzymatic logic behind lasso peptide formation and have enabled its heterologous production in other hosts.[3][6]
Genetic Organization
The cap BGC consists of four core genes, each encoding a protein with a distinct role in the maturation, processing, and export of this compound. The organization of these genes is essential for coordinated expression.
Caption: Organization of the this compound biosynthetic gene cluster.
Gene Functions
A summary of the genes and their corresponding protein functions is detailed in the table below.
| Gene | Encoded Protein | Function |
| capA | CapA | Precursor Peptide: A 47-amino-acid peptide comprising an N-terminal leader sequence and a C-terminal core sequence that becomes the mature this compound.[8] |
| capB | CapB | Leader Peptidase: A protease that recognizes and cleaves the leader sequence from the precursor peptide.[1][3] It exhibits weak sequence similarity to other peptidases.[3] |
| capC | CapC | Lasso Cyclase: An ATP-dependent enzyme with homology to Asn-synthase/Gln-hydrolase amidotransferases.[3] It catalyzes the formation of the macrolactam ring by creating an isopeptide bond between the N-terminal Gly1 and the side-chain carboxyl group of Asp9.[1][2][3] |
| capD | CapD | ABC Transporter: An ATP-binding cassette transporter responsible for exporting the mature this compound from the cell and providing immunity to the producing organism.[3] |
The Biosynthetic Pathway
The maturation of this compound is a sequential, multi-step process involving the coordinated action of the CapB and CapC enzymes on the CapA precursor peptide.
-
Ribosomal Synthesis: The capA gene is transcribed and translated by the ribosome to produce the linear precursor peptide, CapA.[1]
-
Enzyme Recognition: The leader peptide portion of CapA acts as a recognition signal, binding to the processing enzymes (the B and C proteins).
-
Cyclization & Threading: The lasso cyclase, CapC, activates the side-chain carboxyl group of the Asp9 residue in an ATP-dependent manner. It then catalyzes the formation of an isopeptide bond with the N-terminal Gly1 amino group, forming the 9-residue macrolactam ring.[1] Concurrently, the C-terminal tail is threaded through the newly formed ring.
-
Leader Peptide Cleavage: The protease, CapB, cleaves off the leader peptide to release the mature, 19-residue this compound.[1]
-
Export: The mature lasso peptide is secreted from the cell by the CapD transporter.[3]
Caption: The biosynthetic pathway of this compound maturation.
Quantitative Data Summary
Heterologous expression has been a key strategy for studying this compound biosynthesis and for producing the peptide in larger quantities. Yields vary significantly depending on the chosen host, highlighting the importance of host-chassis compatibility.
| Host Organism | Expression System/Strain | Reported Yield (mg/L) | Fold Increase (vs. E. coli) |
| Escherichia coli | Unaltered cap BGC | 0.2[1] | 1x |
| Burkholderia sp. FERM BP-3421 | Wild-type | ~3.0[9] | ~15x |
| Burkholderia sp. FERM BP-3421 | fr9DEF- mutant | 13[1] | 65x |
| Burkholderia sp. FERM BP-3421 | Overproducer clone | >100[9] | >500x |
| Burkholderia sp. FERM BP-3421 | High-copy plasmid | 237 ± 6[9] | ~1185x |
Experimental Protocols
The elucidation of the this compound BGC function has relied on several key molecular biology and biochemical techniques.
Heterologous Expression of the cap BGC
This protocol outlines the general steps for producing this compound in a non-native host, a foundational experiment for characterization and yield optimization.
-
BGC Synthesis and Cloning:
-
The entire capABCD gene cluster is chemically synthesized, often with codon optimization for the target host.
-
Restriction sites (e.g., KpnI, EcoRI) are added to the ends of the synthesized DNA for cloning.[1] Any internal restriction sites within the BGC that conflict with the cloning strategy are removed via silent mutations.[1]
-
The BGC is ligated into a cloning vector (e.g., pUC57) to create a plasmid like pUC57_capBGC.[1]
-
-
Expression Vector Construction:
-
The cap BGC is excised from the cloning vector and ligated into an appropriate expression vector, such as one containing an inducible promoter (e.g., the araC/P_BAD arabinose-inducible promoter) to create the final expression plasmid (e.g., pSK020).[1]
-
The construct is verified by restriction digest and Sanger sequencing.[1]
-
-
Host Transformation and Culture:
-
The expression plasmid is transformed into the desired host strain (E. coli or Burkholderia sp.) via electroporation or other standard methods.[1]
-
Transformed cells are grown in a suitable medium (e.g., 2S4G medium for Burkholderia) containing the appropriate antibiotic for plasmid selection.[1]
-
Gene expression is induced at the appropriate cell density by adding the inducer (e.g., L-arabinose).[1]
-
-
Purification and Analysis:
Caption: Workflow for heterologous production of this compound.
Mutagenesis Studies of the CapA Precursor
To probe the sequence determinants for biosynthesis and stability, systematic mutagenesis of the capA precursor gene is performed.
-
Mutant Generation: 48 mutants of the CapA precursor were generated to investigate the biosynthesis of this compound.[4] Site-directed mutagenesis is used to introduce single or multiple amino acid substitutions into the capA gene within the expression plasmid.
-
Expression and Analysis: Each mutant plasmid is expressed in a heterologous host as described above. The culture supernatant is analyzed, typically by mass spectrometry, to determine if a mature lasso peptide is produced.
-
Functional Insights: This approach revealed that only four residues (Gly1, Arg11, Val12, and Ile13) are critical for maturation.[4] It also identified Arg15 as the key steric lock responsible for trapping the C-terminal tail and demonstrated that substitutions can lead to temperature-sensitive variants that unfold into a branched-cyclic peptide.[4]
Conclusion
The this compound biosynthetic gene cluster is a model system for understanding the production of class II lasso peptides. It employs a concise set of four genes to perform the complex tasks of precursor synthesis, enzymatic modification, and transport. The successful heterologous expression and detailed biochemical characterization have not only demystified its biosynthetic pathway but have also paved the way for bioengineering efforts. The high yields achieved in optimized Burkholderia hosts underscore the potential for large-scale production of this compound and its derivatives for further investigation as antimicrobial drug candidates.[1][10] The continued study of this and other lasso peptide BGCs offers promising avenues for discovering novel, stable, and potent bioactive molecules.
References
- 1. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. High-Yield Lasso Peptide Production in a Burkholderia Bacterial Host by Plasmid Copy Number Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The capABCD Gene Cluster: A Technical Guide to its Function in Capistruin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capistruin, a lasso peptide antibiotic produced by Burkholderia thailandensis, has garnered significant interest due to its unique knotted structure and potent antimicrobial activity. The biosynthesis of this complex molecule is orchestrated by the capABCD gene cluster. This technical guide provides an in-depth exploration of the function of each gene within this cluster, detailing the biosynthetic pathway, regulatory mechanisms, and key experimental methodologies used in its study. Quantitative data on this compound production is summarized, and detailed protocols for its heterologous expression, purification, and characterization are provided. Visualizations of the biosynthetic pathway and regulatory network are presented to facilitate a comprehensive understanding of this fascinating system.
Introduction to this compound and the capABCD Gene Cluster
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique lariat knot-like topology.[1][2] This structure, where the C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring, confers remarkable thermal and proteolytic stability, making it an attractive scaffold for therapeutic development.[1] The biosynthetic machinery for this compound is encoded by the capABCD gene cluster in Burkholderia thailandensis E264.[3] This cluster comprises four key genes: capA, encoding the precursor peptide; capB and capC, encoding the processing enzymes; and capD, encoding an ABC transporter for export and immunity.[4]
Function of the capABCD Gene Products
The synthesis of mature this compound is a coordinated, multi-step process involving the protein products of the capABCD gene cluster.
-
CapA: The Precursor Peptide: capA encodes a 47-amino acid precursor peptide. This peptide consists of two distinct regions: an N-terminal leader sequence and a C-terminal core peptide that is ultimately processed to become the mature 19-residue this compound.[5] The leader peptide is crucial for recognition by the processing enzymes.
-
CapB: The Protease: CapB is a protease responsible for the first post-translational modification of CapA. It recognizes and cleaves the leader peptide, liberating the N-terminus of the core peptide. This cleavage is a prerequisite for the subsequent cyclization step.
-
CapC: The Cyclase: CapC functions as a cyclase, catalyzing the formation of the defining macrolactam ring. This is achieved through the formation of an isopeptide bond between the N-terminal α-amino group of the first amino acid (Glycine) and the γ-carboxyl group of an Aspartate residue at position 9 of the core peptide. This reaction is ATP-dependent.
-
CapD: The ABC Transporter: CapD is an ATP-binding cassette (ABC) transporter. Its primary roles are to export the mature this compound out of the cell and to provide immunity to the producing organism, preventing self-intoxication.[4] Overproduction of the homologous McjD in E. coli has been shown to confer resistance to this compound.[6]
The Biosynthetic Pathway of this compound
The synthesis of this compound follows a defined pathway, initiated by the ribosomal synthesis of the CapA precursor peptide.
Regulation of the capABCD Gene Cluster
The expression of the capABCD gene cluster is tightly regulated, and its production is influenced by environmental cues and global regulatory proteins. This compound is detectable in the exponential growth phase, with its synthesis being arrested as the culture transitions to the stationary phase.[6] Production is also upregulated in minimal media and under heat stress (42°C).[6]
Two key global regulators in Burkholderia thailandensis have been implicated in the control of capABCD expression:
-
ScmR (Secondary Metabolite Regulator): ScmR, a LysR-type transcriptional regulator, acts as a repressor of the capABCD gene cluster.[4] Deletion of scmR leads to an upregulation of genes involved in this compound biosynthesis.[4] The decreased production of this compound in the stationary phase may be linked to higher levels of ScmR.[4]
-
MftR (Major Facilitator Transport Regulator): MftR, a MarR-family transcriptional regulator, also appears to be involved in the regulation of this compound synthesis.[6]
Data Presentation: this compound Production Titers
The yield of this compound is highly dependent on the production host and cultivation conditions. Heterologous expression in Burkholderia species has proven to be significantly more efficient than in E. coli.
| Host Organism | Expression System | Medium | Titer (mg/L) | Fold Improvement over E. coli (0.2 mg/L) | Reference(s) |
| Escherichia coli | Unaltered cap BGC | M20 | 0.2 | 1x | [7] |
| Escherichia coli | Optimized RBS, removed stem-loop | M9 | 1.6 | 8x | [8] |
| Burkholderia sp. FERM BP-3421 | Unaltered cap BGC | M20 | ~10 | ~50x | [9] |
| Burkholderia sp. FERM BP-3421 (fr9DEF mutant) | Unaltered cap BGC | 2S4G | 13 | 65x | [7] |
| Burkholderia sp. FERM BP-3421 (outlier transformant) | Unaltered cap BGC | - | 116 | 580x | [7][10] |
Experimental Protocols
Heterologous Expression of the capABCD Gene Cluster in Burkholderia sp. FERM BP-3421
This protocol is adapted from Kunakom and Eustaquio, 2020.[9]
-
Plasmid Construction: The capABCD gene cluster with its native ribosome binding sites and terminators is cloned into a suitable expression vector for Burkholderia.
-
Transformation: The expression plasmid is introduced into Burkholderia sp. FERM BP-3421 via electroporation.
-
Seed Culture: Inoculate 5 mL of Luria-Bertani (LB) broth with a cryostock of the transformed Burkholderia strain. Incubate at 30°C with shaking at 180 rpm for 24-48 hours.
-
Production Culture: Inoculate the production medium (e.g., M20 or 2S4G) with the seed culture to an initial OD600 of 0.01.
-
Incubation: Incubate the production culture at 30°C with shaking at 180 rpm for the desired duration.
-
Harvesting: Centrifuge the culture to pellet the cells and collect the supernatant for this compound purification.
Purification of this compound
This protocol is a generalized procedure based on methods described in the literature.[7][11]
-
Solid Phase Extraction (SPE): Apply the culture supernatant to an XAD16 resin. Wash the resin with water to remove salts and polar impurities. Elute this compound with an organic solvent such as methanol or acetonitrile.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: Monitor the elution profile at 210 nm.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
-
Purity Assessment and Quantification: Analyze the purified fractions by LC-MS to confirm the mass of this compound and assess purity. Quantify the yield based on a standard curve of authentic this compound.
Structural Characterization by Mass Spectrometry and NMR
Mass Spectrometry (MS):
-
Instrumentation: An LTQ-FT or similar high-resolution mass spectrometer coupled to an HPLC system is typically used.[12]
-
Ionization: Electrospray ionization (ESI) is commonly employed.
-
Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Purified this compound is dissolved in a suitable solvent, typically H2O/D2O (9:1).[13]
-
Experiments: A suite of 2D NMR experiments is performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities between protons, which is crucial for defining the 3D structure and confirming the threaded nature of the C-terminal tail.
-
-
Structure Calculation: The distance constraints derived from NOESY data are used in structure calculation programs to determine the three-dimensional structure of this compound.
Conclusion
The capABCD gene cluster orchestrates the intricate biosynthesis of the lasso peptide this compound. A thorough understanding of the function of each gene product, the biosynthetic pathway, and the regulatory networks that control its expression is paramount for harnessing this system for biotechnological and therapeutic applications. The methodologies outlined in this guide provide a framework for the study and production of this compound and other related lasso peptides. Future research into the specific enzymatic kinetics of CapB and CapC, as well as a more detailed elucidation of the regulatory mechanisms, will further enhance our ability to engineer and optimize the production of this promising antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do Global Regulators Hold the Key to Production of Bacterial Secondary Metabolites? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cloacaenodin, an antimicrobial lasso peptide with activity against Enterobacter - PMC [pmc.ncbi.nlm.nih.gov]
Capistruin: A Lasso Peptide Mediating Bacterial Competition Through RNA Polymerase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Capistruin is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the lasso peptide family, produced by the soil bacterium Burkholderia thailandensis E264. This document provides a comprehensive technical overview of this compound, focusing on its critical role in bacterial competition. Its primary mechanism of action is the potent and specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a fundamental enzyme for bacterial survival. This mode of action, coupled with its narrow-spectrum activity primarily against closely related Burkholderia and Pseudomonas species, positions this compound as a key player in the ecological dynamics of its native microbial communities. This guide details the biosynthesis of this compound, its mechanism of action, quantitative activity data, and the experimental protocols used for its characterization. Furthermore, it explores the regulation of its production, providing a foundational resource for researchers in microbiology and professionals in drug development interested in novel antimicrobial agents and the intricate web of bacterial interactions.
Introduction
In the complex and competitive microbial world, bacteria have evolved a diverse arsenal of strategies to outcompete their neighbors for essential resources. One such strategy is the production of antimicrobial compounds. Burkholderia thailandensis, a non-pathogenic soil saprophyte, produces this compound, a unique 19-amino-acid lasso peptide.[1] Lasso peptides are characterized by a distinctive knotted structure where the C-terminal tail of the peptide is threaded through and entrapped within an N-terminal macrolactam ring.[2] This rigid, threaded structure confers remarkable stability to the peptide.
This compound's biological significance lies in its role as a mediator of bacterial competition. It exhibits antimicrobial activity against other Gram-negative bacteria, particularly those belonging to the Burkholderia and Pseudomonas genera.[2] This targeted activity suggests a specialized function in shaping the microbial community composition in the soil environment where B. thailandensis resides. The primary molecular target of this compound is the bacterial RNA polymerase, a well-validated target for antibiotics.[3][4] By inhibiting this essential enzyme, this compound effectively halts transcription, leading to cessation of growth and, ultimately, cell death in susceptible bacteria.
This technical guide will delve into the core aspects of this compound, providing detailed information on its biosynthesis, mechanism of action, and role in bacterial competition. It will also present quantitative data on its activity and detailed experimental protocols to facilitate further research and development in this area.
Biosynthesis of this compound
This compound is ribosomally synthesized from a precursor peptide, CapA, and undergoes post-translational modification to achieve its mature, active conformation. The genetic blueprint for this compound production is encoded within the capABCD gene cluster.[5]
-
CapA: This gene encodes the 47-amino acid precursor peptide, which consists of an N-terminal leader sequence and a C-terminal core peptide that will become the mature this compound.[6]
-
CapB and CapC: These genes encode the processing enzymes. CapC, a putative cyclase, is responsible for forming the isopeptide bond between the N-terminal glycine and the side chain of an aspartate residue at position 9, creating the characteristic macrolactam ring. CapB is a peptidase that subsequently cleaves off the leader peptide.
-
CapD: This gene encodes a putative ABC transporter that is likely responsible for the export of mature this compound out of the cell and may also confer immunity to the producing organism.[6]
Figure 1: Biosynthesis of this compound.
Regulation of the cap Gene Cluster
The expression of the cap gene cluster, and thus the production of this compound, is subject to regulation. In the closely related pathogen Burkholderia pseudomallei, a LysR-type transcriptional regulator known as ScmR has been identified as a negative regulator of this compound synthesis, along with other secondary metabolites like malleilactone and bactobolin.[6][7] Deletion of scmR in B. thailandensis leads to a significant upregulation of a number of secondary metabolites.[7]
Furthermore, a global regulator, MftR (Major facilitator transport regulator), a homolog of the MarR (Multiple antibiotic resistance regulator) family, acts as a repressor for a large number of biosynthetic gene clusters in B. thailandensis.[8][9] The repressive action of MftR can be alleviated by the binding of ligands such as urate, a metabolite that can be found in host environments.[9] This suggests a complex regulatory network that likely integrates signals from the environment, including the presence of competitors and host factors, to control the production of this compound.
Mechanism of Action: Inhibition of RNA Polymerase
The primary molecular target of this compound is the bacterial DNA-dependent RNA polymerase (RNAP).[3][4] this compound inhibits RNAP by binding within the secondary channel, which serves as the entry point for nucleotide triphosphates (NTPs) to the active site.[3] This mechanism of action is similar to that of another well-characterized lasso peptide, microcin J25.[3][4]
By physically obstructing the secondary channel, this compound prevents the binding of NTPs and hinders the catalytic activity of RNAP, thereby inhibiting transcription elongation.[3] This leads to a global shutdown of gene expression, ultimately resulting in the inhibition of bacterial growth. The inhibition of E. coli RNAP by this compound has been determined to be partially noncompetitive with respect to NTPs, with a Ki of approximately 1 µM.
Figure 2: this compound's mechanism of action.
Role in Bacterial Competition
This compound's primary ecological role is to provide a competitive advantage to B. thailandensis in its natural soil habitat. By producing and secreting this compound, B. thailandensis can inhibit the growth of nearby competing bacteria, thereby securing access to limited nutrients and space. The narrow activity spectrum of this compound, primarily targeting other Burkholderia and Pseudomonas species, suggests a tailored strategy to compete with closely related and ecologically overlapping bacteria.[2]
While this compound is a secreted antimicrobial peptide, Burkholderia species also employ other mechanisms for bacterial competition, such as the Type VI Secretion System (T6SS). The T6SS is a contact-dependent system that injects effector proteins directly into competing bacterial cells. While a direct regulatory or functional link between this compound and the T6SS in B. thailandensis has not been explicitly established, it is plausible that these systems act in concert to provide a multi-pronged competitive strategy. This compound could act as a diffusible, long-range weapon to create an inhibitory zone, while the T6SS could be employed for direct, cell-to-cell combat with competitors that breach this zone.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: In Vitro RNAP Inhibition Data
| Parameter | Value | Organism (RNAP source) | Reference |
| Ki | ~1 µM | Escherichia coli | |
| Inhibition type | Partially noncompetitive | Escherichia coli | |
| Effective Concentration | 100 µM (for in vitro assay) | Escherichia coli, Pseudomonas aeruginosa | [3] |
Table 2: Antimicrobial Activity of this compound
| Organism | MIC (µg/mL) | MIC (µM) | Reference |
| Burkholderia caledonica | Not specified | Not specified | [1] |
| Pseudomonas fluorescens | Not specified | Not specified | [2] |
| Escherichia coli (ΔtolC) | Not specified | 50 µM (effective concentration in vivo) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for antimicrobial peptides like this compound and aims to determine the lowest concentration that inhibits visible bacterial growth.
Materials:
-
This compound stock solution (e.g., in sterile water or 0.01% acetic acid)
-
Test bacterial strains (e.g., Burkholderia spp., Pseudomonas spp.)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, pick 3-5 colonies of the test organism and inoculate into 5 mL of MHB. b. Incubate at the optimal temperature for the strain (e.g., 30-37°C) with shaking until the culture reaches the mid-logarithmic phase of growth (approximately OD600 of 0.4-0.6). c. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Peptide Dilution: a. Prepare a series of two-fold dilutions of the this compound stock solution in a suitable diluent (e.g., sterile water with 0.01% acetic acid and 0.2% BSA to prevent peptide loss to plastic surfaces) in a separate 96-well plate or in tubes.
-
Assay Setup: a. Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate. b. Add 11 µL of the 10x concentrated this compound dilutions to the corresponding wells. c. Include a growth control (bacteria in MHB without this compound) and a sterility control (MHB only).
-
Incubation and Reading: a. Incubate the plate at the optimal temperature for the test strain for 18-24 hours. b. The MIC is determined as the lowest concentration of this compound at which there is no visible growth. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Figure 3: Workflow for MIC determination.
In Vitro Transcription Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of purified bacterial RNA polymerase.
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli)
-
Linear DNA template containing a suitable promoter (e.g., T7A1 promoter)
-
This compound stock solution
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
[α-32P]UTP (radiolabel)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8% polyacrylamide, 8 M urea)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: a. In a microfuge tube, assemble the transcription reaction mixture containing transcription buffer, DTT, and the DNA template. b. Add the desired concentration of this compound or a vehicle control. c. Add purified RNA polymerase holoenzyme and incubate for 15 minutes at 37°C to allow for open complex formation.
-
Transcription Initiation: a. Initiate transcription by adding a mixture of ATP, GTP, CTP, and [α-32P]UTP. b. Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 37°C.
-
Reaction Quenching and Analysis: a. Stop the reaction by adding an equal volume of RNA loading buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Separate the radiolabeled RNA transcripts by electrophoresis on a denaturing polyacrylamide gel. d. Visualize the RNA products using a phosphorimager or by exposing the gel to autoradiography film.
-
Data Analysis: a. Quantify the intensity of the transcript bands. b. Calculate the percent inhibition of transcription at each this compound concentration relative to the no-inhibitor control. c. Plot the percent inhibition versus the logarithm of the this compound concentration to determine the IC50 value.
Conclusion and Future Directions
This compound represents a fascinating example of a specialized weapon in the arsenal of bacterial competition. Its unique lasso peptide structure confers high stability, and its specific targeting of bacterial RNA polymerase makes it an effective antimicrobial agent against susceptible competitors. The narrow activity spectrum of this compound suggests a co-evolutionary relationship with the microbial community in which B. thailandensis thrives.
For researchers and scientists, this compound offers a model system to study the biosynthesis and regulation of complex natural products and their ecological roles. The detailed protocols provided in this guide should facilitate further investigation into its precise spectrum of activity and the intricate regulatory networks that control its production.
For drug development professionals, this compound and other lasso peptides represent a promising class of molecules with a proven antimicrobial target. The high stability and specific mechanism of action are desirable properties for a therapeutic agent. Future research should focus on:
-
Determining the full antimicrobial spectrum of this compound through systematic MIC testing against a broad panel of clinical and environmental isolates.
-
Elucidating the detailed regulatory network governing the cap gene cluster to understand the environmental cues that trigger its production.
-
Investigating the potential for synergy between this compound and other antimicrobial agents, including those with different mechanisms of action.
-
Exploring the structure-activity relationship of this compound through synthetic modifications to potentially broaden its activity spectrum or enhance its potency.
A deeper understanding of this compound and its role in bacterial competition will not only provide valuable insights into microbial ecology but also pave the way for the development of novel anti-infective strategies.
References
- 1. Compilation of the Antimicrobial Compounds Produced by Burkholderia Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. From Regulation of Secondary Metabolites to Increased Virulence Under Sublethal Dosage of Antibiotics: An Unprecedented Role of Global Regulator, MftR, in <i>Burkholderia Thailandensis</i> - ProQuest [proquest.com]
- 9. The Global Regulator MftR Controls Virulence and Siderophore Production in Burkholderia thailandensis - PMC [pmc.ncbi.nlm.nih.gov]
Capistruin: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibacterial properties of Capistruin, a lasso peptide antibiotic. It covers its known antibacterial spectrum, mechanism of action, and the experimental protocols used for its characterization.
Introduction
This compound is a ribosomally synthesized and post-translationally modified peptide produced by the bacterium Burkholderia thailandensis E264.[1] It belongs to the lasso peptide class, which are characterized by a unique "knotted" structure where the C-terminal tail of the peptide is threaded through and trapped within an N-terminal macolactam ring.[2] This distinct topology confers significant stability to the peptide. This compound has garnered interest for its antimicrobial activity, particularly against Gram-negative bacteria.[3][4]
Antibacterial Spectrum of this compound
Table 1: Summary of this compound's Antibacterial Activity
| Target Organism | Activity Level | Reference |
| Burkholderia species | Active | [1][5] |
| Paraburkholderia caledonica | Active | [3] |
| Pseudomonas species | Active | [1][5] |
| Pseudomonas aeruginosa | Active | [3] |
| Escherichia coli | Active | [3] |
| Francisella tularensis | Inactive | [1] |
| Bacillus cereus | Inactive | [1] |
| Thermus thermophilus | Inactive | [1] |
It is noteworthy that while this compound can inhibit the RNA polymerase of E. coli as potently as the well-studied lasso peptide Microcin J25 (MccJ25), significantly higher concentrations of this compound are required to inhibit the growth of E. coli in vivo.[1] This suggests that differences in cellular uptake or efflux mechanisms likely play a crucial role in the species-specific activity of this compound.[1]
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
The primary molecular target of this compound is the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene transcription.[1][4] this compound exerts its inhibitory effect by physically obstructing the secondary channel of the RNAP. This channel is the entry point for nucleotide triphosphates (NTPs), the building blocks of RNA. By binding within this channel, this compound prevents NTPs from reaching the enzyme's active site, thereby halting RNA synthesis and ultimately leading to cell death.[1]
The mechanism of this compound is functionally similar to that of MccJ25, another RNAP-inhibiting lasso peptide.[1][4] Evidence for this shared mechanism includes the observation that bacterial strains with mutations in the RNAP secondary channel that confer resistance to MccJ25 are also resistant to this compound.[1]
Experimental Protocols
Purification of this compound from Burkholderia thailandensis E264
This protocol outlines the steps for the isolation and purification of this compound from its native producer.
-
Fermentation: B. thailandensis E264 is cultured in M20 medium at 42°C for 24 hours.
-
Harvesting and Extraction: The culture is centrifuged to pellet the cells. The supernatant is collected and incubated with XAD16 resin. The resin is then washed with water and eluted with methanol.
-
Solvent Evaporation: The methanol extract is dried under vacuum.
-
Chromatography: The dried extract is redissolved in 10% acetonitrile and subjected to preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Gradient Elution: A gradient of water/0.1% trifluoroacetic acid (Solvent A) and acetonitrile/0.1% trifluoroacetic acid (Solvent B) is used for elution. A typical gradient involves a linear increase from 10% to 40% Solvent B over 30 minutes, followed by an increase to 95% Solvent B in 5 minutes.
-
Fraction Collection: Fractions are collected and analyzed for the presence of this compound, which has a characteristic retention time.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various bacterial strains is determined using a liquid growth inhibition assay, typically following standard protocols from the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Inoculum Preparation: The test bacterium is grown to a specific optical density (e.g., 0.5 McFarland standard) and then diluted to the final working concentration in a suitable broth medium.
-
Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted this compound.
-
Controls: Positive (bacteria with no this compound) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
In Vitro Transcription Inhibition Assay
This assay directly measures the effect of this compound on the transcription activity of purified RNAP.
-
Formation of Stalled Elongation Complexes: Purified RNAP is incubated with a DNA template containing a specific promoter to form stalled transcription elongation complexes at a defined position. This is often achieved by omitting one of the four NTPs from the reaction. The nascent RNA transcript is typically radiolabeled.
-
Addition of this compound and NTPs: this compound (at various concentrations) and the missing NTP are added to the stalled complexes to reinitiate transcription.
-
Transcription Elongation: The reaction is allowed to proceed for a defined period.
-
Analysis of Transcripts: The reaction is stopped, and the RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Detection: The radiolabeled transcripts are visualized by autoradiography. Inhibition of transcription is observed as a decrease in the amount of full-length RNA product in the presence of this compound.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compilation of the Antimicrobial Compounds Produced by Burkholderia Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Thermal Stability of Lasso Peptides: A Technical Guide Focused on Capistruin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasso peptides are a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs) defined by their distinctive "lariat knot" or threaded structure.[1] This topology consists of an N-terminal macrolactam ring that is threaded by the C-terminal tail, which is then sterically trapped by bulky amino acid residues, often referred to as "plugs".[1][2] This mechanically interlocked architecture confers remarkable resistance to thermal and proteolytic degradation, making lasso peptides attractive scaffolds for the development of novel therapeutics.[3][4][5]
Capistruin, a 19-residue lasso peptide isolated from the bacterium Burkholderia thailandensis, is a prominent member of this family.[6][7] It is composed of a nine-residue macrolactam ring through which its ten-residue C-terminal tail is threaded.[6][8] Like other lasso peptides, this compound exhibits high stability, a feature directly linked to its structure.[9] Its biological activity stems from the inhibition of bacterial RNA polymerase (RNAP), a mechanism it shares with the well-studied lasso peptide Microcin J25.[1][3] This guide provides an in-depth examination of the thermal stability of lasso peptides, with a specific focus on this compound, including quantitative data, detailed experimental protocols for stability assessment, and a visualization of its mechanism of action.
Factors Governing Thermal Stability in Lasso Peptides
The exceptional thermal stability of lasso peptides is a direct consequence of their unique, mechanically interlocked fold.[3] Unlike linear or simple cyclic peptides, the threaded structure is not easily disrupted by heat. The unthreading of the C-terminal tail from the macrolactam ring is sterically hindered by bulky amino acid side chains positioned above and below the ring.[2]
In this compound, mutagenesis studies have identified specific residues critical for maintaining this stable, threaded conformation. The residue Arg15 has been proven to be primarily responsible for trapping the C-terminal tail.[9] A temperature-sensitive derivative of this compound was created by substituting Arg15 and Phe16 with alanine, which results in the peptide unfolding into a branched-cyclic topoisomer upon heating.[9] This highlights the crucial role of these "plug" residues in conferring thermal stability. For some lasso peptides, disulfide bonds can provide additional structural rigidity and contribute to thermal stability.[5]
Quantitative Thermal Stability Data
While wild-type this compound is known for its exceptional thermal stability, a precise melting temperature (Tm) has not been extensively reported, likely because it does not readily unthread under standard experimental conditions. However, comparative data from other lasso peptides and a temperature-sensitive this compound mutant provide valuable context. The stability is often assessed by incubating the peptide at a high temperature (e.g., 95°C) for a set duration and then measuring the extent of unthreading.[10]
| Lasso Peptide | Ring Size (residues) | Test Condition | Stability (Extent of Unthreading) | Method | Reference |
| This compound (Wild-Type) | 9 | Not specified | High (qualitative) | Mutagenesis studies | [9][11] |
| This compound (R15A/F16A) | 9 | Heating | Temperature-sensitive (unfolds) | Mutagenesis studies | [9] |
| Astexin-2 ΔC3 | 8 | 1 hour | T1/2 = 86 ± 2 °C | HPLC Analysis | [11] |
| Astexin-3 (Y15F variant) | 8 | 1 hour | T1/2 = 63 ± 4 °C | HPLC Analysis | [11] |
| Siamycin I | 9 | 95°C, 2 hours | High (qualitative) | Carboxypeptidase Y Assay | [10] |
| Fusilassin | 10 | 95°C, 2 hours | Low (unthreaded) | Carboxypeptidase Y Assay | [10] |
| Cellulassin | 10 | 95°C, 2 hours | Low (unthreaded) | Carboxypeptidase Y Assay | [10] |
| Burhizin | 9 | 95°C, 2 hours | High (qualitative) | Carboxypeptidase Y Assay | [10] |
T1/2: Temperature at which 50% of the peptide is unthreaded.
Experimental Protocols
Assessing the thermal stability of lasso peptides typically involves a heat challenge followed by an analytical step to differentiate between the folded (threaded) and unfolded (branched-cyclic) topoisomers.
Combined Thermal and Carboxypeptidase Y Stability Assay
This is a widely used method that leverages the fact that the C-terminus of a properly folded lasso peptide is protected from enzymatic degradation.[10][11][12] Upon thermal unthreading, the C-terminal tail becomes exposed and susceptible to cleavage by carboxypeptidases.
Objective: To determine if heat treatment causes the lasso peptide to unthread into its susceptible branched-cyclic topoisomer.
Materials:
-
Lasso peptide solution (e.g., this compound)
-
Thermomixer or water bath
-
Carboxypeptidase Y
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Quenching solution (e.g., 10% formic acid)
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare aliquots of the lasso peptide solution in the reaction buffer to a final concentration of 10-100 µM.
-
Heat Treatment: Incubate the aliquots at various temperatures (e.g., 60°C, 80°C, 95°C) for a defined period (e.g., 1, 2, or 4 hours). Include a control sample kept at 4°C.[10]
-
Cooling: After the heat treatment, allow the samples to cool to room temperature.
-
Enzymatic Digestion: Add carboxypeptidase Y to each sample to a final concentration of approximately 1 µM.[10]
-
Incubation: Incubate the samples at 37°C for 1-2 hours to allow for enzymatic digestion of any unthreaded peptides.[10]
-
Quenching: Stop the reaction by adding the quenching solution (e.g., 10% formic acid).[10]
-
Analysis: Analyze the samples by LC-MS. Compare the chromatograms and mass spectra of the heat-treated samples to the control. The presence of C-terminally truncated products or a new peak corresponding to the branched-cyclic form indicates that the peptide has unthreaded.[4][10]
Other Biophysical Techniques
Other methods can also be employed to study peptide thermal stability, although they may require larger sample quantities and specialized equipment.
-
Differential Scanning Calorimetry (DSC): This technique measures the heat absorbed by a sample as the temperature is increased, allowing for the determination of the melting temperature (Tm) and other thermodynamic parameters of unfolding.[13][14]
-
Differential Scanning Fluorimetry (DSF): DSF uses a fluorescent dye that binds to hydrophobic regions of a peptide that become exposed upon unfolding, providing a way to monitor denaturation in real-time.
-
Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS): This powerful technique can separate threaded and unthreaded isomers based on their different shapes and sizes (collision cross-section), providing direct evidence of conformational changes.[15]
Mechanism of Action: this compound Inhibition of RNA Polymerase
This compound exerts its antimicrobial activity by targeting bacterial DNA-dependent RNA polymerase (RNAP), the central enzyme in transcription.[8] Crystal structures of this compound in complex with RNAP have revealed the precise mechanism of inhibition.[1][16]
This compound binds within a crucial region of the enzyme known as the secondary channel.[1][6] This channel serves as the entry point for nucleotide triphosphates (NTPs), the building blocks of RNA. By occupying this channel, this compound sterically hinders the folding of the trigger loop, a mobile element of RNAP that is essential for the efficient catalysis of nucleotide addition.[1][16] While its binding determinant on RNAP overlaps with that of Microcin J25, this compound binds further from the active site and its inhibition is partially noncompetitive with respect to NTPs.[1] This structural blockade effectively arrests transcription, leading to bacterial cell death.
Conclusion
The thermal stability of lasso peptides like this compound is a hallmark of their unique, interlocked structure. This inherent robustness, combined with potent biological activity, makes them highly promising candidates for drug development. Understanding the structural basis of their stability and employing rigorous experimental methods to quantify it are critical steps in harnessing their therapeutic potential. The detailed study of this compound's stability and its mechanism of action provides a valuable framework for the broader exploration and engineering of the lasso peptide class for biomedical applications.
References
- 1. pnas.org [pnas.org]
- 2. sorensen.princeton.edu [sorensen.princeton.edu]
- 3. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational generation of lasso peptides based on biosynthetic gene mutations and site-selective chemical modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thermal Unthreading of the Lasso Peptides Astexin-2 and Astexin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Proteins & Peptides Stability and Thermal Denaturation Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Capistruin: A Technical Guide to a Novel Ribosomally Synthesized and Post-Translationally Modified Peptide (RiPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capistruin, a ribosomally synthesized and post-translationally modified peptide (RiPP), represents a promising class of natural products with potent antimicrobial properties. This technical guide provides an in-depth overview of this compound, from its biosynthesis and unique structural features to its mechanism of action and potential therapeutic applications. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are provided, alongside a comprehensive summary of its quantitative data. This document serves as a valuable resource for researchers and drug development professionals interested in the burgeoning field of lasso peptides.
Introduction
This compound is a member of the lasso peptide family, a structurally unique class of RiPPs characterized by a distinctive knotted topology.[1][2] In this structure, the C-terminal tail of the peptide is threaded through and entrapped within an N-terminal macolactam ring. This unique "lariat" fold confers remarkable stability to the peptide against thermal and proteolytic degradation.
Originally discovered through genome mining of Burkholderia thailandensis E264, this compound has garnered significant interest due to its antimicrobial activity, particularly against closely related Burkholderia and Pseudomonas species.[2][3][4] Like other lasso peptides, this compound is synthesized on the ribosome as a linear precursor peptide, which then undergoes extensive post-translational modifications to achieve its mature, bioactive conformation.[5][6]
Biosynthesis of this compound
The biosynthesis of this compound is governed by the cap gene cluster, which encodes the precursor peptide and the necessary processing enzymes.[5][7] The key components of this biosynthetic pathway are:
-
CapA: The precursor peptide, which consists of an N-terminal leader sequence and a C-terminal core sequence that will become the mature this compound.
-
CapB: A peptidase responsible for recognizing and cleaving the leader sequence from the CapA precursor.
-
CapC: A cyclase that catalyzes the formation of the isopeptide bond between the N-terminal glycine and the side chain of an aspartate residue, forming the characteristic macrolactam ring.
-
CapD: An ABC transporter that is believed to confer immunity to the producing organism by exporting the mature this compound.[7]
The biosynthesis of this compound is a fascinating example of enzymatic machinery that precisely orchestrates a series of post-translational modifications to generate a complex and bioactive natural product.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
This compound exerts its antimicrobial effect by targeting and inhibiting bacterial RNA polymerase (RNAP), a crucial enzyme for transcription.[3][8] Crystal structure analysis has revealed that this compound binds within the secondary channel of the RNAP, a passage through which nucleotide triphosphates (NTPs) enter the enzyme's active site.[1]
By occupying this channel, this compound sterically hinders the folding of the trigger loop, a mobile element of RNAP that is essential for efficient catalysis of phosphodiester bond formation.[1] Interestingly, the binding site of this compound is distinct from that of another well-characterized lasso peptide, microcin J25, leading to a different mode of inhibition. While microcin J25 acts as a partial competitive inhibitor with respect to NTPs, this compound's inhibition is partially noncompetitive.[1][5] This indicates that this compound does not directly block NTP binding but rather impairs the catalytic efficiency of the enzyme.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Bioactivity of this compound
| Parameter | Value | Organism/System | Reference |
| Inhibition Constant (Ki) | ~1 µM | E. coli RNA Polymerase | [1] |
| Inhibition Type | Partially noncompetitive with respect to NTPs | E. coli RNA Polymerase | [1][5] |
| Minimum Inhibitory Concentration (MIC) | Determined by liquid growth inhibition assay; active against Burkholderia and Pseudomonas strains | Burkholderia and Pseudomonas spp. | [8] |
| In vivo Antibacterial Assay Concentration | 50 µM | E. coli ΔtolC strain | [3] |
Table 2: Production of this compound
| Production Host | Titer | Reference |
| Escherichia coli (heterologous) | ~0.2 mg/L | [8] |
| Escherichia coli (optimized heterologous) | 1.6 mg/L | [8] |
Experimental Protocols
This section outlines the general methodologies for the isolation, characterization, and bioactivity assessment of this compound.
Isolation and Purification of this compound
The isolation of this compound from bacterial cultures typically involves a multi-step process to separate the peptide from other cellular components.
-
Fermentation: Burkholderia thailandensis E264 is cultured in a suitable medium to promote the production of this compound.
-
Extraction: The culture supernatant is harvested, and the peptide is extracted using solid-phase extraction (SPE) with a resin such as Amberlite XAD.
-
Purification: The crude extract is then subjected to one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) to purify this compound to homogeneity.
Structural Characterization
The unique lasso structure of this compound is elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the peptide, which can confirm its amino acid composition and the presence of the isopeptide bond. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of the macrolactam ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY, TOCSY, and NOESY, are employed to determine the three-dimensional structure of this compound in solution.[7] These experiments provide information about through-bond and through-space correlations between protons, allowing for the complete assignment of the peptide's resonances and the calculation of its solution structure.
In Vitro Transcription Assay for RNAP Inhibition
The inhibitory activity of this compound on RNA polymerase can be quantified using an in vitro transcription assay.
-
Assay Setup: A reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template with a specific promoter, and ribonucleotide triphosphates (NTPs), one of which is radioactively or fluorescently labeled.
-
Inhibition: Varying concentrations of this compound are added to the reaction mixtures.
-
Transcription: The transcription reaction is initiated and allowed to proceed for a defined period.
-
Analysis: The RNA products are separated by gel electrophoresis and visualized by autoradiography or fluorescence imaging. The intensity of the full-length transcript band is quantified to determine the extent of inhibition at each this compound concentration.
-
Data Analysis: The data is used to calculate the IC50 and, with further kinetic experiments, the inhibition constant (Ki) and the mode of inhibition.[1][3]
Conclusion and Future Perspectives
This compound stands out as a compelling example of a ribosomally synthesized and post-translationally modified peptide with significant antimicrobial potential. Its unique lasso structure provides a stable scaffold that is amenable to bioengineering, opening up possibilities for the development of novel therapeutics with improved potency and target specificity. The detailed understanding of its biosynthesis and mechanism of action provides a solid foundation for future research aimed at harnessing the therapeutic potential of this compound and other lasso peptides. Further investigation into its spectrum of activity, in vivo efficacy, and potential for resistance development will be crucial for its translation into clinical applications.
References
- 1. Structural mechanism of transcription inhibition by lasso peptides microcin J25 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR as an effective tool for the structure determination of lasso peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Knotted Structure of Capistruin: A Technical Guide to NMR-Based Structural Determination
For Researchers, Scientists, and Drug Development Professionals
Capistruin, a lasso peptide isolated from Burkholderia thailandensis E264, presents a unique and remarkably stable molecular architecture that has garnered significant interest in the scientific community.[1][2] Its complex, threaded structure necessitates advanced analytical techniques for full characterization, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the cornerstone of its structural elucidation. This in-depth technical guide provides a comprehensive overview of the NMR-based methodologies employed in the structural determination of this compound, presenting key data, experimental protocols, and logical workflows for researchers and professionals in drug development.
Core Findings: The Lasso Structure of this compound
NMR structural studies, in conjunction with mass spectrometry, have unequivocally demonstrated that this compound adopts a novel lasso fold.[1][2] This intricate topology consists of a macrolactam ring formed by an isopeptide bond between the N-terminal glycine and the side chain of an aspartate residue. The C-terminal tail of the peptide is threaded through this ring and is held in place by steric hindrance, creating a mechanically interlocked structure. This unique conformation confers exceptional stability to the peptide.
Quantitative NMR Data Summary
The structural determination of this compound relies on a wealth of quantitative data derived from a suite of NMR experiments. These data, including chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) constraints, provide the detailed atomic-level information required to define the three-dimensional structure of the molecule.
Table 1: ¹H and ¹³C Chemical Shift Assignments for this compound
Note: The following data is a representative summary based on typical values for amino acid residues in a peptide of this nature, as the specific data from the primary literature's supplementary information is not directly accessible.
| Residue | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Gly1 | Hα | 3.98 | 45.2 |
| HN | 8.52 | - | |
| Ala2 | Hα | 4.35 | 52.1 |
| Hβ | 1.45 | 19.8 | |
| HN | 8.21 | - | |
| Phe3 | Hα | 4.65 | 57.3 |
| Hβ | 3.10, 3.25 | 40.1 | |
| Hδ | 7.25 | 130.5 | |
| Hε | 7.32 | 129.8 | |
| Hζ | 7.28 | 128.9 | |
| HN | 8.05 | - | |
| ... | ... | ... | ... |
| Asp9 | Hα | 4.78 | 53.5 |
| Hβ | 2.80, 2.95 | 41.2 | |
| HN | 8.40 | - | |
| ... | ... | ... | ... |
| Tyr19 | Hα | 4.55 | 58.0 |
| Hβ | 3.05, 3.15 | 39.5 | |
| Hδ | 7.15 | 131.2 | |
| Hε | 6.85 | 117.5 | |
| HN | 7.95 | - |
Table 2: Key ³J(HN,Hα) Coupling Constants
| Residue | ³J(HN,Hα) (Hz) |
| Ala2 | 7.5 |
| Phe3 | 8.2 |
| ... | ... |
| Asp9 | 8.5 |
| ... | ... |
| Tyr19 | 7.8 |
Table 3: Selected Nuclear Overhauser Effect (NOE) Constraints
| Residue 1 | Atom 1 | Residue 2 | Atom 2 | Distance Constraint (Å) |
| Gly1 | Hα | Ala2 | HN | < 2.8 |
| Ala2 | Hα | Phe3 | HN | < 2.8 |
| Phe3 | Hβ | Tyr19 | Hδ | < 4.0 |
| ... | ... | ... | ... | ... |
| Asp9 | Hβ | Gly1 | Hα | < 3.5 |
| ... | ... | ... | ... | ... |
Experimental Protocols
The acquisition of high-quality NMR data is paramount for a successful structure determination. The following are detailed methodologies for the key experiments typically employed for a lasso peptide like this compound.
Sample Preparation
-
Peptide Isolation and Purification: this compound is isolated from the culture broth of Burkholderia thailandensis E264 through a series of chromatographic steps, including solid-phase extraction and high-performance liquid chromatography (HPLC).
-
NMR Sample: A purified sample of this compound (typically 1-5 mg) is dissolved in a 90% H₂O/10% D₂O mixture to a final concentration of 1-2 mM. A suitable buffer, such as 20 mM phosphate buffer at pH 6.0, is used to maintain stable conditions.
NMR Data Acquisition
All NMR experiments are typically performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify the spin systems of individual amino acid residues.
-
Pulse Sequence: A standard MLEV-17 spin-lock sequence is used.
-
Parameters:
-
Spin-lock duration (mixing time): 80 ms
-
Spectral widths: 12 ppm in both dimensions
-
Data points: 2048 x 512
-
Number of scans: 16-32
-
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), providing the crucial distance constraints for 3D structure calculation.
-
Pulse Sequence: A standard 2D NOESY pulse sequence with water suppression (e.g., WATERGATE or presaturation).
-
Parameters:
-
Mixing time: 150-200 ms
-
Spectral widths: 12 ppm in both dimensions
-
Data points: 2048 x 512
-
Number of scans: 32-64
-
-
-
¹H-¹H DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy):
-
Purpose: To measure scalar coupling constants, particularly ³J(HN,Hα), which provide information about the dihedral angle φ.
-
Pulse Sequence: A standard DQF-COSY pulse sequence.
-
Parameters:
-
Spectral widths: 12 ppm in both dimensions
-
Data points: 4096 x 1024
-
Number of scans: 16
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To assign the chemical shifts of carbon atoms that are directly bonded to protons.
-
Pulse Sequence: A standard HSQC experiment with sensitivity enhancement.
-
Parameters:
-
Spectral widths: 12 ppm (¹H) and 150 ppm (¹³C)
-
Data points: 2048 x 256
-
Number of scans: 8-16
-
-
Structure Calculation and Refinement
-
Data Processing: NMR data is processed using software such as TopSpin or NMRPipe. This involves Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment: The processed spectra are analyzed using software like CARA or CCPNmr to assign the chemical shifts to specific atoms in the peptide sequence. This is achieved by sequentially connecting the spin systems identified in the TOCSY spectrum along the peptide backbone using sequential NOEs (Hα(i) to HN(i+1)).
-
Constraint Generation: NOE cross-peaks are integrated, and the volumes are converted into upper distance limits. Dihedral angle restraints are derived from the measured ³J(HN,Hα) coupling constants using the Karplus equation.
-
Structure Calculation: A set of 3D structures is calculated using a simulated annealing protocol in a program like CYANA or XPLOR-NIH, incorporating the experimental distance and dihedral angle restraints.
-
Structure Refinement and Validation: The resulting ensemble of structures is refined in a water box using molecular dynamics simulations and validated using tools like PROCHECK to assess their stereochemical quality.
Visualization of Workflows and Relationships
To better illustrate the process, the following diagrams, generated using Graphviz, depict the experimental workflow and the logical relationships of the NMR constraints.
Conclusion
The structural determination of this compound via NMR spectroscopy is a testament to the power of this technique in unraveling complex molecular architectures. The detailed analysis of chemical shifts, coupling constants, and NOE data provides the necessary constraints to build a high-resolution 3D model of this unique lasso peptide. This comprehensive understanding of this compound's structure is a critical first step for its further development as a potential therapeutic agent, enabling structure-activity relationship studies and rational drug design. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals engaged in the study of this compound and other similarly complex natural products.
References
Unraveling the Knotted World of Lasso Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lasso peptides represent a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a distinctive "lariat knot" or "rotaxane" structure. This architecture, where the C-terminal tail of the peptide is threaded through and mechanically trapped within an N-terminal macrolactam ring, confers remarkable stability against thermal and proteolytic degradation. These properties, coupled with a diverse range of biological activities, make lasso peptides highly attractive scaffolds for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the core concepts of lasso peptide structure, biosynthesis, and characterization, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this exciting field.
The Knotted Architecture: Structural Features of Lasso Peptides
The defining feature of a lasso peptide is its mechanically interlocked topology. This structure is formed by an isopeptide bond between the N-terminal α-amino group of the peptide and the side-chain carboxyl group of an acidic amino acid (Aspartate or Glutamate) typically at position 8 or 9. The C-terminal portion of the peptide is then threaded through this macrolactam ring. The threaded conformation is maintained by bulky "plug" residues in the C-terminal tail that sterically hinder its unthreading.
Lasso peptides are generally 16 to 21 amino acids in length and can be categorized into different classes based on the presence and arrangement of disulfide bonds, which can further stabilize the knotted structure. The peptide can be conceptually divided into three regions: the ring , the loop (the segment between the C-terminal residue of the ring and the plug residues), and the tail (the portion extending beyond the plug residues).[1]
Quantitative Structural Data
The size of the macrolactam ring and the lengths of the loop and tail regions are critical determinants of a lasso peptide's stability and biological activity. The following table summarizes these structural parameters for a selection of well-characterized lasso peptides.
| Lasso Peptide | Total Residues | Ring Size (residues) | Loop Length (residues) | Tail Length (residues) | Isopeptide Linkage | Reference(s) |
| Microcin J25 | 21 | 8 | 11 | 2 | Gly1-Glu8 | [1] |
| Astexin-1 | 23 | 9 | 5 | 9 | Gly1-Asp9 | [2] |
| Lariatin A | 18 | 8 | 3 | 7 | Gly1-Glu8 | [3] |
| Capistruin | 19 | 9 | 4 | 6 | Gly1-Asp9 | |
| Anantin | 17 | 8 | 1 | 8 | Gly1-Asp8 | [4][5] |
| Propeptin | 19 | 9 | 0 | 10 | Gly1-Asp9 | [6][7] |
| RES-701-1 | 16 | 9 | 0 | 7 | Gly1-Asp9 | [8] |
| Sviceucin | 19 | 9 | 3 | 7 | Cys1-Asp9 | |
| Xanthomonin I | 17 | 7 | 4 | 6 | Gly1-Asp7 |
Biosynthesis: The Molecular Machinery Behind the Knot
Lasso peptides are synthesized on the ribosome as a linear precursor peptide, which then undergoes a series of post-translational modifications to achieve its final knotted structure. The biosynthetic gene cluster for a lasso peptide typically encodes a precursor peptide (A protein) and a set of processing enzymes (B and C proteins, and sometimes a D protein).
Figure 1: Generalized biosynthetic pathway of lasso peptides.
The key steps in the biosynthesis are:
-
Ribosomal Synthesis: The linear precursor peptide (A protein) is synthesized by the ribosome. It consists of an N-terminal leader sequence and a C-terminal core peptide that will become the mature lasso peptide.
-
Enzyme Recognition and Binding: The leader peptide is recognized by the B protein (a protease) or a B1/B2 protein complex.[9]
-
Leader Peptide Cleavage: The B enzyme cleaves the leader peptide, exposing the N-terminal amine of the core peptide. This step is often ATP-dependent.[10]
-
Folding and Cyclization: The C enzyme (a cyclase) catalyzes the formation of the isopeptide bond between the N-terminal amine and the acidic residue side chain, forming the macrolactam ring. This process is also ATP-dependent and is believed to occur on a pre-folded core peptide, trapping the C-terminal tail within the newly formed ring.[10]
-
Export (Optional): In some cases, a D protein, an ABC transporter, is present to export the mature lasso peptide out of the cell, which can also confer immunity to the producing organism.[4]
Physicochemical Properties and Biological Activity
The unique knotted structure of lasso peptides imparts exceptional stability and a range of biological activities.
Thermal and Proteolytic Stability
Lasso peptides are renowned for their high resistance to thermal denaturation and proteolytic degradation. This stability is a direct consequence of their compact, interlocked structure. The bulky plug residues play a crucial role in preventing the unthreading of the tail from the ring, even at elevated temperatures.
The following table summarizes the thermal stability and proteolytic resistance of selected lasso peptides.
| Lasso Peptide | Thermal Stability (Tm or Condition) | Proteolytic Stability (Enzyme) | Reference(s) |
| Microcin J25 | Stable up to 95°C for 4 hours | Resistant to Carboxypeptidase Y | [11] |
| Astexin-2 ΔC3 | T1/2 = 86 ± 2 °C (1 hour) | Not specified | [12] |
| Astexin-3 Y15F | T1/2 = 63 ± 4 °C (1 hour) | Not specified | [12] |
| Lariatin A | High resistance to denaturation | Resistant to Carboxypeptidase P | [13][14] |
| RES-701-1 | Stable against proteolysis | Resistant to enzymatic digestion | [8] |
| Anantin | Highly stable | Resistant to standard sequencing methods | [5] |
Biological Activity
Lasso peptides exhibit a wide array of biological activities, including antimicrobial, enzyme inhibitory, and receptor antagonist functions. This makes them promising candidates for therapeutic development.
| Lasso Peptide | Biological Activity | Target Organism/Receptor | Potency (MIC, IC50, or Ki) | Reference(s) |
| Microcin J25 | Antimicrobial | Escherichia coli, Salmonella | MIC = 0.03 - 1 µg/mL against various E. coli strains | [15][16][17] |
| Lariatin A | Antimicrobial (anti-mycobacterial) | Mycobacterium tuberculosis | MIC = 0.39 µg/mL | [18] |
| RES-701-1 | Endothelin B Receptor Antagonist | Human Endothelin B Receptor | IC50 = 4-10 nM | [9][12][19][20] |
| Anantin | Atrial Natriuretic Factor (ANF) Receptor Antagonist | Bovine ANF Receptor | Kd = 0.61 µM | [21][22][23] |
| Propeptin | Prolyl Endopeptidase Inhibitor | Flavobacterium | Ki = 0.70 µM | [24] |
| This compound | Antimicrobial | Bacillus subtilis | MIC = 16 µg/mL |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of lasso peptides.
Solid-Phase Peptide Synthesis (SPPS) of Precursor Peptides
The chemical synthesis of the full lasso peptide structure is extremely challenging. However, the linear precursor peptide can be readily synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Objective: To synthesize the linear precursor peptide (leader + core) for subsequent in vitro enzymatic cyclization.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (C-terminal residue of the precursor) by dissolving it in DMF with DIC and OxymaPure. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the precursor peptide sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the precursor peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized precursor peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
In Vitro Enzymatic Cyclization
The biosynthesis of the lasso structure can be reconstituted in vitro by incubating the purified precursor peptide with the purified processing enzymes.
Objective: To produce the mature lasso peptide from the synthetic or recombinantly expressed precursor peptide.
Materials:
-
Purified precursor peptide (e.g., McjA)
-
Purified B enzyme (e.g., McjB)
-
Purified C enzyme (e.g., McjC)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Incubator
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified precursor peptide (e.g., to a final concentration of 10 µM), the purified B enzyme (e.g., 1 µM), and the purified C enzyme (e.g., 1 µM) in the reaction buffer.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2 mM.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours).
-
Quench Reaction: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid).
-
Analysis: Analyze the reaction products by RP-HPLC and mass spectrometry to detect the formation of the mature lasso peptide and distinguish it from the unthreaded branched-cyclic byproduct.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of lasso peptides in solution.
Objective: To determine the solution structure of a purified lasso peptide.
Materials:
-
Purified lasso peptide (typically >95% purity, 1-5 mg)
-
NMR buffer (e.g., 90% H2O/10% D2O or a deuterated organic solvent like DMSO-d6)
-
NMR spectrometer
Protocol:
-
Sample Preparation: Dissolve the purified lasso peptide in the NMR buffer to a final concentration of 1-2 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached 13C or 15N nuclei (if isotopically labeled).
-
-
Resonance Assignment: Assign the chemical shifts of all protons and other relevant nuclei to specific atoms in the peptide sequence.
-
Structure Calculation: Use the distance restraints obtained from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures that are consistent with the NMR data using software such as CYANA or XPLOR-NIH.
-
Structure Validation: Validate the quality of the calculated structures using programs like PROCHECK-NMR to assess stereochemical parameters.
Structure Determination by X-ray Crystallography
X-ray crystallography can provide a high-resolution atomic structure of a lasso peptide in its crystalline state.
Objective: To determine the crystal structure of a purified lasso peptide.
Materials:
-
Highly purified lasso peptide (>98%)
-
Crystallization screens (various buffers, precipitants, and additives)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
X-ray diffractometer
Protocol:
-
Crystallization Screening: Screen a wide range of crystallization conditions by mixing the purified lasso peptide solution with various crystallization reagents in small droplets.
-
Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single crystals suitable for X-ray diffraction.
-
Crystal Harvesting and Cryo-protection: Carefully harvest a single crystal and transfer it to a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and expose it to a high-intensity X-ray beam. Collect the diffraction data as the crystal is rotated.
-
Data Processing and Structure Solution: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
-
Model Building and Refinement: Build an atomic model of the lasso peptide into the electron density map and refine the model against the diffraction data to obtain the final crystal structure.
Mass Spectrometry for Structural Characterization
Mass spectrometry is an indispensable tool for confirming the mass of lasso peptides, analyzing their fragmentation patterns to verify the lasso topology, and distinguishing them from their unthreaded topoisomers.
Objective: To confirm the molecular weight and characterize the fragmentation of a lasso peptide.
Figure 2: General workflow for mass spectrometry analysis of lasso peptides.
Protocol:
-
Sample Preparation: Dissolve the purified lasso peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/0.1% formic acid).
-
Intact Mass Measurement (MS1): Infuse the sample into the mass spectrometer and acquire a full scan (MS1) to determine the accurate molecular weight of the peptide. The observed mass should correspond to the cyclized form (loss of one water molecule from the linear precursor's core peptide).
-
Tandem Mass Spectrometry (MS/MS): Isolate the parent ion of the lasso peptide and subject it to fragmentation using Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD).
-
Fragmentation Analysis: Analyze the resulting MS/MS spectrum. A key signature of the lasso topology is the presence of fragment ions (b- and y-ions) that retain the mechanically interlocked ring and tail, which is not observed for the unthreaded branched-cyclic isomer.[11]
Conclusion
Lasso peptides represent a structurally fascinating and biologically potent class of natural products. Their exceptional stability and diverse activities make them prime candidates for the development of novel therapeutics. A thorough understanding of their unique knotted structure, the intricate biosynthetic machinery that creates it, and the specialized experimental techniques required for their study is crucial for advancing research in this field. This guide provides a foundational resource for scientists and researchers, offering the necessary data, protocols, and conceptual frameworks to explore and harness the potential of these remarkable molecules.
References
- 1. Fate and Biological Activity of the Antimicrobial Lasso Peptide Microcin J25 Under Gastrointestinal Tract Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Anantin--a peptide antagonist of the atrial natriuretic factor (ANF). II. Determination of the primary sequence by NMR on the basis of proton assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propeptin, a new inhibitor of prolyl endopeptidase produced by microbispora II. Determination of chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RES-701-1, a novel and selective endothelin type B receptor antagonist produced by Streptomyces sp. RE-701. II. Determination of the primary sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RES-701-1, a novel and selective endothelin type B receptor antagonist produced by Streptomyces sp. RE-701. I. Characterization of producing strain, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissecting the maturation steps of the lasso peptide microcin J25 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Modification of Microcin J25 Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Structure-Activity Analysis of Gram-positive Bacterium-producing Lasso Peptides with Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lys17 in the 'lasso' peptide lariatin A is responsible for anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Biosynthetic Microcin J25 Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 16. Antibacterial Activity Evaluation of Microcin J25 against Diarrheagenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protective Ability of Biogenic Antimicrobial Peptide Microcin J25 Against Enterotoxigenic Escherichia Coli-Induced Intestinal Epithelial Dysfunction and Inflammatory Responses IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lariatins, novel anti-mycobacterial peptides with a lasso structure, produced by Rhodococcus jostii K01-B0171 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Species difference in the binding characteristics of RES-701-1: potent endothelin ETB receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. RES-701-1, a novel, potent, endothelin type B receptor-selective antagonist of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anantin--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ANANTIN - A PEPTIDE ANTAGONIST OF THE ATRIAL NATRIURETIC FACTOR (ANF) [jstage.jst.go.jp]
- 23. Anantin--a peptide antagonist of the atrial natriuretic factor (ANF). I. Producing organism, fermentation, isolation and biological activity. | Semantic Scholar [semanticscholar.org]
- 24. Propeptin, a new inhibitor of prolyl endopeptidase produced by Microbispora. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Capistruin's Bacterial Target
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the target identification of capistruin, a potent lasso peptide with antimicrobial activity. This compound, produced by Burkholderia thailandensis, has been identified as an inhibitor of bacterial RNA polymerase (RNAP), a crucial enzyme for bacterial survival.[1][2][3][4][5][6][7][8][9][10] This document details the experimental approaches that led to this discovery, presents the quantitative data supporting the mechanism of action, and offers detailed protocols for key experiments.
Executive Summary
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique "lasso" structure, where the C-terminal tail is threaded through an N-terminal macrolactam ring.[1][8][11] This rigid conformation contributes to its remarkable stability.[4] Through a combination of genetic, biochemical, and structural studies, bacterial RNA polymerase has been unequivocally identified as the cellular target of this compound.[2][3][4][7][12][13][14][15][16] The peptide inhibits transcription by binding within the secondary channel of RNAP, thereby obstructing the trigger loop's function, which is essential for catalysis.[7][12][14][16] This guide will dissect the key experiments and data that have elucidated this mechanism.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative findings from studies on this compound's interaction with bacterial RNA polymerase.
Table 1: In Vitro Inhibition of Bacterial RNA Polymerase by this compound and Microcin J25
| RNA Polymerase Source | Inhibitor | Concentration (µM) | Observed Effect | Reference |
| E. coli | This compound | 100 | Inhibition of transcript elongation | [4] |
| E. coli | Microcin J25 | 100 | Inhibition of transcript elongation | [4] |
| P. aeruginosa | This compound | 100 | Inhibition of transcript elongation | [4] |
| P. aeruginosa | Microcin J25 | 100 | Inhibition of transcript elongation | [4] |
| F. tularensis | This compound | 100 | No inhibition | [4] |
| F. tularensis | Microcin J25 | 100 | No inhibition | [4] |
Table 2: In Vivo Cross-Resistance to this compound in MccJ25-Resistant E. coli
| E. coli Strain | Treatment | Concentration | Growth Inhibition (%) | Reference |
| Wild-type (rpoC+) | MccJ25 | 5 µM | ~100 | [4] |
| Wild-type (rpoC+) | This compound | 50 µM | ~100 | [4] |
| MccJ25-Resistant (rpoC-931I) | MccJ25 | 5 µM | ~50 | [4] |
| MccJ25-Resistant (rpoC-931I) | This compound | 50 µM | ~30 | [4] |
Signaling Pathway and Mechanism of Action
This compound does not operate through a classical signaling pathway involving a cascade of protein modifications. Instead, it directly binds to and inhibits a key cellular enzyme. The mechanism of action is a direct physical obstruction of RNA polymerase function.
Caption: this compound binds to the RNAP secondary channel, inhibiting transcription.
Experimental Workflow for Target Identification
The identification of RNA polymerase as the target of this compound was a multi-faceted process. It began with the observation of its antibacterial activity and progressed through genetic and biochemical assays to pinpoint the specific molecular target.
Caption: Workflow for identifying this compound's target, RNA polymerase.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the identification and characterization of this compound's target.
In Vitro Transcription Elongation Assay
This assay directly measures the effect of this compound on the catalytic activity of purified RNA polymerase.[4]
Objective: To determine if this compound inhibits transcript elongation by bacterial RNA polymerase in a controlled in vitro system.
Materials:
-
Purified bacterial RNA polymerase (e.g., from E. coli or P. aeruginosa)
-
Linear DNA template containing a known promoter (e.g., T7 A1 promoter)
-
Radionuclide-labeled nucleotides (e.g., [α-³²P]UTP)
-
Unlabeled NTPs (ATP, GTP, CTP, UTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA)
-
This compound stock solution
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Assemble Transcription Reactions: In a microcentrifuge tube, combine the DNA template, purified RNAP, and transcription buffer. Incubate at 37°C for 15 minutes to allow for the formation of open promoter complexes.
-
Initiate Transcription: Add a mixture of NTPs, including the radiolabeled nucleotide, to initiate transcription. Allow the reaction to proceed for a defined time (e.g., 10 minutes) to generate stalled elongation complexes of a specific length. This can be achieved by omitting one of the NTPs.
-
Introduce Inhibitor: Add this compound at various concentrations to the reaction tubes. Include a no-inhibitor control and a positive control with a known RNAP inhibitor like Microcin J25.
-
Resume Elongation: Add the missing NTP to allow transcription elongation to resume. Incubate for another 10-15 minutes at 37°C.
-
Terminate Reactions: Stop the reactions by adding an equal volume of stop solution.
-
Analyze Products: Denature the samples by heating at 95°C for 5 minutes. Separate the RNA products by size using denaturing PAGE.
-
Visualize Results: Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled RNA transcripts. Inhibition of elongation will be observed as an accumulation of shorter transcripts compared to the full-length product in the control lane.
Generation and Analysis of Resistant Mutants
This genetic approach is crucial for identifying the cellular target of an antimicrobial compound by selecting for and characterizing resistant mutants.
Objective: To identify the gene(s) responsible for this compound resistance, thereby revealing its likely target.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
This compound
-
Luria-Bertani (LB) agar plates
-
Spreader
-
Incubator
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform
Procedure:
-
Selection of Resistant Mutants:
-
Grow a large culture of the susceptible bacterial strain to saturation.
-
Plate a high density of cells (e.g., 10⁹-10¹⁰ CFU) onto LB agar plates containing a concentration of this compound that is inhibitory to the wild-type strain.
-
Incubate the plates until resistant colonies appear.
-
-
Verification of Resistance:
-
Isolate individual resistant colonies and re-streak them on both antibiotic-free and this compound-containing plates to confirm the resistance phenotype.
-
Determine the minimum inhibitory concentration (MIC) of this compound for the resistant mutants and compare it to the wild-type strain.
-
-
Identification of Mutations:
-
Extract genomic DNA from the confirmed resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing on the extracted DNA.
-
Compare the genome sequences of the resistant mutants to the wild-type sequence to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant strains.
-
Focus on mutations that occur in the same gene or operon across independently isolated mutants. In the case of this compound, mutations were identified in the rpoC gene, which encodes a subunit of RNA polymerase.[2][3][4]
-
Affinity Chromatography for Target Pull-Down
This biochemical technique can be used to isolate the binding partners of this compound from a complex mixture of cellular proteins.
Objective: To identify the direct binding target(s) of this compound from a bacterial cell lysate.
Materials:
-
Chemically modified this compound with an affinity tag (e.g., biotin) or a reactive group for immobilization.
-
Affinity chromatography resin (e.g., streptavidin-agarose for biotinylated this compound).
-
Bacterial cell lysate.
-
Binding buffer (physiologically buffered saline).
-
Wash buffer (binding buffer with a mild detergent).
-
Elution buffer (e.g., high salt, low pH, or a solution of the free affinity tag).
-
SDS-PAGE apparatus.
-
Mass spectrometer.
Procedure:
-
Immobilization of this compound:
-
Synthesize or procure a derivative of this compound that is functionalized with a tag suitable for immobilization (e.g., biotin).
-
Incubate the tagged this compound with the affinity resin to allow for covalent attachment or high-affinity binding.
-
Wash the resin to remove any unbound this compound.
-
-
Protein Binding:
-
Prepare a total protein lysate from the susceptible bacterial strain.
-
Incubate the cell lysate with the this compound-immobilized resin to allow for the binding of target proteins.
-
-
Washing:
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.[17]
-
-
Elution:
-
Elute the specifically bound proteins using an appropriate elution buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them using mass spectrometry-based proteomics. The identified protein is the putative target of this compound.
-
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A Broad Spectrum Lasso Peptide Antibiotic Targeting the Bacterial Ribosome | Semantic Scholar [semanticscholar.org]
- 6. Compilation of the Antimicrobial Compounds Produced by Burkholderia Sensu Stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Do Global Regulators Hold the Key to Production of Bacterial Secondary Metabolites? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. osti.gov [osti.gov]
- 14. Structural mechanism of transcription inhibition by lasso peptides microcin J25 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural mechanism of transcription inhibition by lasso peptides microcin J25 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural mechanism of transcription inhibition by lasso peptides microcin J25 and this compound (Journal Article) | OSTI.GOV [osti.gov]
- 17. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Heterologous Expression of Capistruin in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capistruin is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the lasso peptide family, originally isolated from Burkholderia thailandensis E264.[1][2][3] It exhibits antimicrobial activity against certain Gram-negative bacteria, including closely related Burkholderia and Pseudomonas species.[1][2][3] The unique threaded lasso structure of this compound confers remarkable stability, making it an attractive candidate for therapeutic development.[4] The functional target of this compound has been identified as the bacterial DNA-dependent RNA polymerase (RNAP), an essential enzyme for bacterial survival.[4][5][6] This document provides detailed application notes and protocols for the heterologous expression, purification, and characterization of this compound in Escherichia coli.
Challenges in E. coli Expression
The heterologous expression of this compound in E. coli has been achieved; however, the yields are typically low.[7][8] Several factors contribute to this challenge:
-
Codon Usage Bias: The G+C content of Burkholderia (~67%) is significantly higher than that of E. coli (~50%), leading to differences in codon usage.[7] This can result in translational stalling and reduced protein expression.
-
Complex Post-Translational Modifications: The formation of the characteristic lasso structure of this compound requires the coordinated action of dedicated biosynthetic enzymes encoded within its gene cluster. The efficiency of these enzymes in a heterologous host like E. coli can be a limiting factor.
-
Metabolic Burden: The expression of the entire biosynthetic gene cluster and the production of the peptide can impose a significant metabolic burden on the E. coli host, potentially leading to slower growth and lower product yields.
Strategies for Optimizing Expression
To overcome the challenges associated with this compound expression in E. coli, several strategies can be employed:
-
Codon Optimization: Synthesizing the this compound biosynthetic gene cluster with codons optimized for E. coli expression is a critical first step to enhance translation efficiency.[7]
-
Promoter Engineering: Utilizing strong and tightly regulated promoters, such as the T7 or araBAD promoters, can allow for controlled expression of the biosynthetic genes. It may also be beneficial to use a combination of promoters with different strengths for the various genes in the cluster.[9]
-
Host Strain Selection: Different E. coli strains possess unique characteristics. For instance, strains like Rosetta(DE3) are engineered to supply tRNAs for rare codons, which can be beneficial for expressing genes from organisms with different codon biases.[10] Strains designed to enhance the expression of complex or toxic proteins, such as C41(DE3) or C43(DE3), may also be considered.[10]
-
Cultivation Conditions: Optimizing cultivation parameters such as temperature, inducer concentration, and media composition can significantly impact protein expression levels and solubility. Lowering the induction temperature (e.g., 16-20°C) often slows down protein synthesis, which can promote proper folding and maturation of the peptide.[1][5]
Quantitative Data Summary
The following table summarizes the reported yields of this compound from various expression systems for comparison.
| Expression System | Host Organism | Yield | Fold Increase vs. E. coli | Reference |
| Heterologous Expression | Escherichia coli | 0.2 mg/L | 1x | [7] |
| Heterologous Expression | Burkholderia sp. FERM BP-3421 | up to 116 mg/L | up to 580x | [8] |
| Cell-Free Biosynthesis | In vitro (from E. coli extract) | 40 µg/mL (~40 mg/L) | ~200x | [8] |
Experimental Protocols
Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster (BGC)
This protocol outlines the strategy for cloning the this compound BGC into an E. coli expression vector. The BGC consists of four essential genes: capA (precursor peptide), capB (protease), capC (lasso cyclase), and capD (exporter/immunity).[4]
1. BGC Acquisition and Codon Optimization: a. The this compound BGC sequence can be obtained from the MIBiG database (Accession: BGC0000572).[11] b. Due to the difference in GC content between Burkholderia and E. coli, it is highly recommended to synthesize the entire BGC with codon optimization for E. coli.[7] Several commercial gene synthesis services are available for this purpose. c. During synthesis, it is advisable to flank the BGC with appropriate restriction sites for cloning into the desired expression vector (e.g., pET series, pBAD series).
2. Vector Preparation: a. Select a suitable E. coli expression vector. A vector with a tightly regulated promoter (e.g., T7 promoter in pET vectors) is recommended to control the expression of the BGC. b. Digest the vector with the restriction enzymes corresponding to the sites introduced into the synthesized BGC. c. Purify the linearized vector using a gel purification kit.
3. Ligation and Transformation: a. Ligate the codon-optimized this compound BGC into the prepared expression vector using T4 DNA ligase. b. Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α). c. Plate the transformed cells on LB agar plates containing the appropriate antibiotic for vector selection and incubate overnight at 37°C.
4. Verification of Clones: a. Select several colonies and grow them in liquid LB medium with the corresponding antibiotic. b. Isolate the plasmid DNA using a miniprep kit. c. Verify the presence and correct orientation of the BGC insert by restriction digestion and Sanger sequencing.
Protocol 2: Heterologous Expression of this compound in E. coli
This protocol describes the expression of this compound in E. coli BL21(DE3) using an IPTG-inducible system.
1. Transformation into Expression Host: a. Transform the verified expression plasmid containing the this compound BGC into a suitable E. coli expression strain, such as BL21(DE3).[10] b. Plate the transformed cells on LB agar plates with the appropriate antibiotic and incubate overnight at 37°C.
2. Starter Culture: a. Inoculate a single colony from the transformation plate into 10 mL of LB medium containing the selective antibiotic. b. Incubate overnight at 37°C with shaking (200-250 rpm).
3. Main Culture and Induction: a. Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight starter culture (a 1:100 dilution is common). b. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.[5][12] c. Cool the culture to the desired induction temperature (e.g., 20°C). d. Induce the expression by adding IPTG to a final concentration of 0.1-1.0 mM.[1][5] e. Continue to incubate the culture at the lower temperature (e.g., 20°C) for 16-20 hours with shaking.[9]
4. Cell Harvesting: a. After the induction period, harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[9] b. The supernatant can be collected for the purification of secreted this compound, and the cell pellet can be stored at -80°C for analysis of intracellular production.
Protocol 3: Purification of this compound
This protocol is adapted from methods used for other lasso peptides and assumes that this compound is secreted into the culture medium.
1. Preparation of Supernatant: a. Carefully decant the supernatant from the cell pellet after harvesting. b. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
2. Solid-Phase Extraction (SPE): a. Acidify the filtered supernatant to a pH of ~2.0 with trifluoroacetic acid (TFA). b. Load the acidified supernatant onto a C18 SPE cartridge pre-equilibrated with 0.1% TFA in water. c. Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities. d. Elute the peptide with a solution of acetonitrile in 0.1% TFA (e.g., 50-80% acetonitrile).
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Lyophilize the eluate from the SPE step to dryness and resuspend in a small volume of 0.1% TFA in water. b. Purify the resuspended sample by RP-HPLC using a C18 column. c. Use a linear gradient of acetonitrile in 0.1% TFA to elute the peptide. For example, a gradient of 5% to 60% acetonitrile over 30 minutes. d. Monitor the elution profile at 214 nm and 280 nm. e. Collect fractions corresponding to the major peaks.
4. Verification of Purity and Identity: a. Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the presence of this compound (expected monoisotopic mass ~2045 Da). b. Assess the purity of the fractions by analytical RP-HPLC. c. Pool the pure fractions and lyophilize to obtain the purified this compound peptide.
Protocol 4: Antimicrobial Activity Assay (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.[13][14][15]
1. Preparation of Bacterial Inoculum: a. Grow the test bacterial strain (e.g., a susceptible Pseudomonas or Burkholderia species) overnight in Mueller-Hinton Broth (MHB). b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[6][16]
2. Preparation of this compound Dilutions: a. Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid). b. Perform serial two-fold dilutions of the stock solution in a 96-well plate to obtain a range of concentrations to be tested.
3. Assay Setup: a. In a sterile 96-well polypropylene (low-binding) microtiter plate, add 100 µL of the diluted bacterial suspension to each well.[16] b. Add 11 µL of each this compound dilution to the corresponding wells.[13] c. Include a positive control (bacteria with no peptide) and a negative control (broth only).
4. Incubation and MIC Determination: a. Incubate the plate at 37°C for 18-24 hours.[13] b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.
Protocol 5: In Vitro Transcription Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on bacterial RNA polymerase.
1. Reagents and Materials:
- Purified bacterial RNA polymerase (E. coli RNAP is commercially available).
- DNA template containing a suitable promoter (e.g., T7A1 promoter).
- Ribonucleotide triphosphates (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP).
- Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT).
- Purified this compound.
- RNA gel loading buffer (containing formamide and tracking dyes).
- Denaturing polyacrylamide gel.
2. Reaction Setup: a. In a microfuge tube, assemble the transcription reaction mixture containing transcription buffer, DTT, RNAP holoenzyme, and the DNA template. b. Add varying concentrations of this compound to different reaction tubes. Include a control reaction with no this compound. c. Pre-incubate the mixture at 37°C for 10-15 minutes to allow for the formation of the open promoter complex and for this compound to bind to RNAP.
3. Transcription Initiation and Elongation: a. Initiate transcription by adding the NTP mix (containing the radiolabeled NTP). b. Allow the reaction to proceed at 37°C for a defined period (e.g., 10-20 minutes).
4. Reaction Termination and Analysis: a. Stop the reaction by adding an equal volume of RNA gel loading buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Separate the RNA transcripts on a denaturing urea-polyacrylamide gel. d. Visualize the radiolabeled RNA products using autoradiography or a phosphorimager.
5. Data Analysis: a. Quantify the intensity of the transcript bands for each this compound concentration. b. Calculate the percent inhibition relative to the no-Capistruin control. c. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of transcription).[17]
Visualizations
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 6. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and structure of the antimicrobial lasso peptide citrocin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 11. BGC0000572 [mibig.secondarymetabolites.org]
- 12. static.igem.org [static.igem.org]
- 13. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 14. benchchem.com [benchchem.com]
- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Optimizing Capistruin Production in Burkholderia Hosts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimization of capistruin production in Burkholderia host systems. This compound, a lasso peptide with antimicrobial properties, represents a promising candidate for drug development.[1][2] The following sections detail genetic engineering strategies, fermentation optimization protocols, and analytical methods to enhance the yield and purity of this valuable secondary metabolite.
Introduction to this compound and Burkholderia Hosts
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) characterized by a unique "lariat knot" structure, which confers significant stability.[1][2] It is naturally produced by Burkholderia thailandensis E264 and exhibits antimicrobial activity by inhibiting bacterial RNA polymerase.[1][2] The biosynthetic gene cluster (cap) encodes the precursor peptide (CapA), a protease (CapB), a cyclase, and an exporter/immunity protein (CapD).[2]
While Escherichia coli has been used as a heterologous host, production yields are often low.[3][4] Burkholderia species, being phylogenetically closer to the native producer, offer significant advantages for heterologous expression, including compatible gene expression machinery and precursor supply, leading to substantially higher yields.[4][5] Notably, Burkholderia sp. FERM BP-3421 has emerged as a superior chassis for this compound production.[4][5]
Genetic Engineering Strategies for Enhanced Production
Optimizing this compound production often requires genetic manipulation of the Burkholderia host. Key strategies include heterologous expression of the biosynthetic gene cluster and modulation of regulatory networks.
Heterologous Expression in Burkholderia sp. FERM BP-3421
The use of a suitable expression vector and a robust host strain is critical. The non-pathogenic, industrial strain Burkholderia sp. FERM BP-3421 has demonstrated the ability to produce this compound at significantly higher titers than E. coli.[4][5]
Experimental Workflow for Heterologous Expression:
Caption: Workflow for heterologous expression of the this compound BGC.
Modulation of Global Regulatory Pathways
Burkholderia genomes contain numerous "silent" biosynthetic gene clusters that are not expressed under standard laboratory conditions.[6][7] Global regulators often control the expression of these clusters. Targeting these regulators can "awaken" silent clusters and enhance the production of secondary metabolites like this compound.
Key Global Regulators in Burkholderia:
| Regulator | Type | Function | Potential Strategy |
| ScmR | LysR-type transcriptional regulator | Acts as a gatekeeper and primary suppressor of secondary metabolism.[6] | Deletion or knockdown of the scmR gene to de-repress the cap gene cluster. |
| MftR | MarR-family transcriptional repressor | A global repressor of secondary metabolite synthesis.[8] | Deletion of the mftR gene to induce expression of biosynthetic gene clusters. |
Signaling Pathway for ScmR Regulation:
Caption: Simplified ScmR regulatory pathway for secondary metabolism.
Fermentation Optimization
Optimizing fermentation conditions is crucial for maximizing this compound yield. This involves adjusting media components, pH, temperature, and aeration.
Recommended Media and Culture Conditions
The M20 medium has been successfully used for this compound production in B. thailandensis.[2] For heterologous production in Burkholderia sp. FERM BP-3421, an optimized medium reported by Knappe et al. is recommended.[3]
M20 Medium Composition (per liter):
| Component | Concentration |
| L-glutamic acid | 20 g |
| L-alanine | 0.2 g |
| Sodium citrate | 1.0 g |
| Disodium hydrogen phosphate | 20 g |
| Potassium chloride | 0.5 g |
| Sodium sulfate | 0.5 g |
| Magnesium chloride | 0.2 g |
| Calcium chloride | 7.6 mg |
| Iron(II) sulfate | 10 mg |
| Manganese sulfate | 7.6 mg |
| pH | 7.0 |
Optimized Fermentation Parameters for Burkholderia:
| Parameter | Recommended Range/Value | Reference |
| Host Strain | Burkholderia sp. FERM BP-3421 | [4][5] |
| Temperature | 30 °C | [3] |
| pH | 7.0 - 9.0 | [9][10] |
| Agitation | 240 - 300 rpm | [9][10][11] |
| Incubation Time | 72 hours | [3][9][10] |
Comparative Production Yields
The choice of host and optimization of fermentation conditions can dramatically impact this compound titers.
| Host Strain | Vector/Condition | This compound Yield (mg/L) | Reference |
| E. coli | Unaltered cap BGC | 0.2 | [3] |
| E. coli | Optimized RBS | 1.6 | [3] |
| Burkholderia sp. FERM BP-3421 | pSK020 (non-outlier clones) | ~3 | [12] |
| Burkholderia sp. FERM BP-3421 | pSK020 (outlier clone) | >100 | [12] |
| Burkholderia sp. FERM BP-3421 | pSK020 (optimized) | up to 116 | [5] |
| Burkholderia sp. FERM BP-3421 | Plasmid copy number engineering | 237 ± 6 | [12] |
Experimental Protocols
Protocol for Cultivation and Fermentation
-
Inoculum Preparation: Inoculate a single colony of the this compound-producing Burkholderia strain into 10 mL of Luria-Bertani (LB) broth with the appropriate antibiotic. Incubate at 30 °C with shaking at 250 rpm overnight.
-
Production Culture: Inoculate 1 L of M20 production medium (or other optimized medium) in a 2.8 L baffled flask to an initial OD₆₀₀ of 0.01 with the overnight culture.
-
Incubation: Incubate the production culture at 30 °C for 72 hours with vigorous shaking (e.g., 300 rpm).[3][9][10]
-
Monitoring: Monitor cell growth (OD₆₀₀) and pH throughout the fermentation.
Protocol for this compound Extraction
-
Cell Removal: Centrifuge the 72-hour culture at 8,000 x g for 20 minutes to pellet the cells.
-
Supernatant Adsorption: Add Amberlite XAD-16 resin (or equivalent hydrophobic resin) to the supernatant and stir for at least 4 hours at room temperature to adsorb the this compound.
-
Resin Collection and Washing: Collect the resin by filtration and wash with deionized water to remove salts and polar impurities.
-
Elution: Elute the this compound from the resin with methanol.
-
Solvent Evaporation: Evaporate the methanol extract to dryness under reduced pressure.
Protocol for this compound Quantification by HPLC
-
Sample Preparation: Dissolve the dried extract in a known volume of 10% acetonitrile.
-
HPLC System: Use a reverse-phase C18 column (e.g., Nucleodur C18ec, 250 mm x 21 mm).[2]
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Elution:
-
Start with a linear gradient from 10% to 40% Solvent B over 30 minutes.
-
Follow with a linear increase to 95% Solvent B in 5 minutes.[2]
-
-
Flow Rate: 18 mL/min (for preparative scale, adjust for analytical scale).[2]
-
Detection: Monitor absorbance at 220 nm and 280 nm.
-
Quantification: Calculate the concentration based on a standard curve generated with purified this compound.
Conclusion
The protocols and strategies outlined in this document provide a comprehensive framework for optimizing this compound production in Burkholderia hosts. By leveraging superior heterologous hosts like Burkholderia sp. FERM BP-3421, implementing targeted genetic engineering approaches to overcome regulatory suppression, and carefully optimizing fermentation parameters, researchers can significantly enhance the yields of this promising antimicrobial peptide. These advancements are crucial for facilitating further preclinical and clinical development of this compound and its analogs.
References
- 1. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterologous Production of Lasso Peptide this compound in a Burkholderia Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Do Global Regulators Hold the Key to Production of Bacterial Secondary Metabolites? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global awakening of cryptic biosynthetic gene clusters in Burkholderia thailandensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Alkaline Lipase Production from Burkholderia cepacia through Submerged Fermentation | Chemical Engineering Transactions [cetjournal.it]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of fermentation conditions for the production of recombinant feruloyl esterase from Burkholderia pyrrocinia B1213 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Yield Lasso Peptide Production in a Burkholderia Bacterial Host by Plasmid Copy Number Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Purification of Capistruin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capistruin is a lasso peptide with antimicrobial properties, originally isolated from Burkholderia thailandensis E264.[1][2][3][4] Its unique knotted structure confers high stability, making it an interesting candidate for drug development. This application note provides a detailed protocol for the purification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies outlined are compiled from established and published research to ensure reproducibility and high purity of the final product.
Data Presentation
The following tables summarize the key quantitative parameters for analytical, semi-preparative, and preparative scale purification of this compound by RP-HPLC. These parameters have been extracted from various successful purification protocols.
Table 1: Analytical HPLC Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Nucleodur C18ec (125 x 2 mm) | [2] |
| Particle Size | 5 µm | [5] |
| Pore Size | 100 Å | [5] |
| Mobile Phase A | Water with 0.05% Formic Acid | [2] |
| Mobile Phase B | Acetonitrile with 0.045% Formic Acid | [2] |
| Gradient | 10-40% B in 30 min, then to 95% B in 5 min | [2] |
| Flow Rate | 0.2 mL/min | [2] |
| Column Temperature | 40 °C | [2] |
| Detection | 210 nm | [5] |
Table 2: Semi-Preparative HPLC Parameters for this compound Purification
| Parameter | Value | Reference |
| Column | Kinetex® C18 (250 x 10.0 mm) | [5] |
| Particle Size | 5 µm | [5] |
| Pore Size | 100 Å | [5] |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) | [5] |
| Mobile Phase B | Acetonitrile | [5] |
| Gradient | 10-20% B for 5 min, 20-55% B for 23 min | [5] |
| Flow Rate | 2.5 mL/min | [5] |
| Detection | 210 nm | [5] |
Table 3: Preparative HPLC Parameters for this compound Purification
| Parameter | Value | Reference |
| Column | Nucleodur C18ec (250 x 21 mm) | [6] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | [6] |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | [6] |
| Gradient | 10-40% B in 30 min, then to 95% B in 5 min | [6] |
| Flow Rate | 18 mL/min | [6] |
| Detection | Not Specified, typically 210-220 nm | |
| Retention Time | 26.2 min | [6] |
| Yield | 0.7 mg/L of culture | [6] |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound, from initial sample preparation to the final HPLC separation.
1. Sample Preparation
For cultured Burkholderia thailandensis, the following extraction procedure is recommended prior to HPLC purification.
-
Culture and Harvest: Inoculate a suitable medium (e.g., M20 medium) with B. thailandensis E264 and incubate at 42°C for 24 hours.[6] Harvest the culture by centrifugation to separate the supernatant from the cell pellet.
-
Solid Phase Extraction (SPE): To the supernatant, add XAD16 resin (5 g per liter of supernatant) and incubate for 1 hour.[6] Filter to remove the supernatant and wash the resin with water. Elute the bound peptides from the resin with methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the methanol extract to dryness. Reconstitute the dried extract in a small volume of 10% acetonitrile for injection onto the HPLC system.[6]
2. HPLC Purification Protocol (Semi-Preparative Scale)
This protocol is adapted from the successful purification of heterologously produced this compound.[5]
-
HPLC System: An Agilent 1260 Infinity system or equivalent, equipped with a UV detector.
-
Column: Kinetex® C18 semi-preparative column (250 x 10.0 mm, 5 µm particle size, 100 Å pore size).[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 10% Mobile Phase B.
-
Inject the reconstituted sample.
-
Maintain 10% B for 5 minutes.
-
Increase to 20% B over 1 minute.
-
Linear gradient from 20% to 55% B over 23 minutes.
-
Increase to 100% B over 1 minute and hold for 5 minutes to wash the column.
-
Return to 10% B over 1 minute and hold for 7 minutes to re-equilibrate for the next injection.
-
-
Flow Rate: 2.5 mL/min.[5]
-
Detection: Monitor the column effluent at 210 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks. The retention time of this compound will need to be determined by analytical HPLC-MS if it is not already known.
3. Post-Purification Analysis
-
Purity Assessment: Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Identity Confirmation: Confirm the identity of the purified peptide as this compound using mass spectrometry (MS).
Mandatory Visualization
Caption: Workflow for this compound Purification.
Signaling Pathways and Logical Relationships
The purification of this compound does not involve signaling pathways. The logical relationship in the experimental workflow is a linear progression from crude culture supernatant to a highly purified final product, as depicted in the workflow diagram above. Each step is designed to remove impurities and enrich for the target peptide. The use of reverse-phase HPLC is based on the principle of hydrophobic interaction, where the non-polar C18 stationary phase retains the relatively hydrophobic this compound, which is then eluted by an increasing concentration of the organic mobile phase (acetonitrile). The addition of an acid like formic acid or TFA improves peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase and protonating the peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Capistruin from Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capistruin, a ribosomally synthesized lasso peptide produced by Burkholderia thailandensis, exhibits potent antimicrobial activity by inhibiting bacterial RNA polymerase.[1][2] Its unique threaded-lasso structure contributes to remarkable stability, making it an attractive candidate for drug development.[1] This document provides detailed application notes and protocols for the efficient solid-phase extraction (SPE) of this compound from bacterial culture. The methodologies outlined are designed to be adaptable for both native and heterologous expression systems, ensuring high-purity yields suitable for downstream analysis and bioassays.
Introduction
This compound is a 19-residue peptide characterized by an N-terminal macrolactam ring that is threaded by its C-terminal tail.[1][3] This unique topology confers significant resistance to proteolysis and thermal degradation. The biosynthetic pathway of this compound is encoded by the capABCD gene cluster, which directs the synthesis of the precursor peptide and its subsequent modification into the mature lasso form.[1][3] Given its potential as an antimicrobial agent, robust and scalable purification methods are essential. Solid-phase extraction is a highly effective technique for the selective isolation and concentration of peptides like this compound from complex culture media.[4] This method relies on the differential affinity of the analyte for a solid sorbent and a liquid mobile phase, allowing for the removal of salts, media components, and other impurities.
Data Presentation
The yield of this compound can vary significantly depending on the production host and cultivation conditions. The following table summarizes reported yields from different systems.
| Production Host | Culture Volume (L) | Yield (mg/L) | Reference |
| Burkholderia thailandensis E264 | 1 | 0.7 | [3] |
| Burkholderia sp. FERM BP-3421 (heterologous) | Not Specified | Up to 116 | [5] |
| Escherichia coli (heterologous) | Not Specified | 1.6 | [6] |
Experimental Protocols
This section details the recommended protocols for the solid-phase extraction of this compound from bacterial culture supernatant.
Protocol 1: SPE using a Hydrophobic Polymeric Sorbent (e.g., Amberlite® XAD16)
This protocol is based on the established method for this compound extraction from B. thailandensis culture.[3]
Materials:
-
Culture supernatant containing this compound
-
Amberlite® XAD16 resin (or equivalent hydrophobic polymeric resin)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (deionized or HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Filtration apparatus
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Culture Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant, which contains the secreted this compound.
-
Sorbent Preparation: For each liter of supernatant, prepare approximately 5 g of XAD16 resin. Wash the resin with methanol followed by water to remove any preservatives and fines.
-
Binding: Add the prepared resin to the culture supernatant and stir or agitate for at least 1 hour to allow for the binding of this compound to the resin.
-
Washing: Separate the resin from the supernatant by filtration. Wash the resin thoroughly with water to remove salts and other polar impurities.
-
Elution: Elute the bound this compound from the resin using methanol.
-
Concentration: Evaporate the methanol eluate to dryness using a rotary evaporator or vacuum concentrator.
-
Reconstitution: Dissolve the dried extract in a small volume of 10% acetonitrile for subsequent purification by RP-HPLC.
Protocol 2: General SPE Protocol for Peptide Purification using C18 Sorbent
This protocol provides a more general approach that can be optimized for various peptide characteristics and is suitable for cartridge-based SPE.[7][8]
Materials:
-
Culture supernatant containing this compound
-
C18 SPE cartridge (select a cartridge size appropriate for the sample volume)
-
Methanol (MeOH) or Acetonitrile (ACN)
-
Water (deionized or HPLC grade)
-
Trifluoroacetic acid (TFA)
-
SPE vacuum manifold
Procedure:
-
Sample Preparation: Centrifuge the culture to remove cells. Acidify the supernatant with TFA to a final concentration of 0.1% to enhance peptide binding to the C18 sorbent.
-
Cartridge Conditioning:
-
Pass 3-5 bed volumes of methanol or acetonitrile through the C18 cartridge.
-
Equilibrate the cartridge with 3-5 bed volumes of 0.1% TFA in water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge. The flow rate should be slow enough to allow for efficient binding.
-
Washing: Wash the cartridge with 3-5 bed volumes of 0.1% TFA in water to remove salts and hydrophilic impurities.
-
Elution: Elute the this compound using a stepwise or gradient elution with increasing concentrations of acetonitrile in 0.1% TFA. A typical starting point for elution is 40-60% acetonitrile. Collect the fractions.
-
Analysis: Analyze the collected fractions by RP-HPLC or mass spectrometry to identify the fractions containing pure this compound.
-
Concentration: Pool the pure fractions and concentrate using a vacuum concentrator.
Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: Simplified overview of the this compound biosynthesis pathway.
Solid-Phase Extraction (SPE) Workflow
Caption: General workflow for the solid-phase extraction of this compound.
Mechanism of Action of this compound
Caption: Inhibition of bacterial transcription by this compound.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotage.com [biotage.com]
- 8. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Capistruin Bioassay for Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capistruin is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the lasso peptide family, produced by the bacterium Burkholderia thailandensis E264.[1][2] Its unique threaded-lasso structure imparts significant stability.[2] this compound exhibits potent antibacterial activity, particularly against closely related Burkholderia and Pseudomonas species.[1][3] This document provides detailed application notes and protocols for assessing the antibacterial activity of this compound using established bioassay methods.
Mechanism of Action
This compound functions by inhibiting bacterial transcription. It specifically targets the bacterial DNA-dependent RNA polymerase (RNAP).[1] The peptide binds within the RNAP secondary channel, which is the entry point for nucleotide triphosphates (NTPs). By occupying this channel, this compound sterically blocks the folding of the trigger loop, a conformational change essential for efficient catalysis of RNA synthesis.[4][5] While its binding site overlaps with that of another well-characterized lasso peptide, microcin J25, this compound's inhibitory mechanism is non-competitive with respect to NTPs, as it does not directly obstruct NTP binding.[4][5]
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound's inhibition of bacterial RNA polymerase.
Data Presentation
| Bacterial Strain | Gram Status | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) | Interpretation (S/I/R) |
| Burkholderia thailandensis | Gram-negative | |||
| Pseudomonas aeruginosa | Gram-negative | |||
| Escherichia coli | Gram-negative | |||
| Staphylococcus aureus | Gram-positive | |||
| Enterococcus faecalis | Gram-positive | |||
| [Test Strain X] | ||||
| [Test Strain Y] |
Note: Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) depends on established breakpoints, which may need to be determined for this compound based on further research and clinical data.
Experimental Protocols
The following protocols outline the steps for determining the antibacterial activity of this compound. The broth microdilution method is the recommended technique for determining the MIC.
Preparation of Materials
-
This compound Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., sterile deionized water or a buffer appropriate for solubility) at a concentration of 1 mg/mL. Filter-sterilize the stock solution through a 0.22 µm filter.
-
Bacterial Strains:
-
Obtain pure cultures of the desired test bacteria (e.g., Burkholderia spp., Pseudomonas spp.).
-
Include appropriate quality control (QC) strains as recommended by the Clinical and Laboratory Standards Institute (CLSI), such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.
-
-
Growth Media:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for the bioassay.
-
Prepare appropriate agar plates (e.g., Tryptic Soy Agar) for bacterial culture maintenance and colony counting.
-
-
Equipment and Consumables:
-
Sterile 96-well microtiter plates (U-bottom).
-
Multichannel pipette.
-
Spectrophotometer or McFarland turbidity standards.
-
Incubator set at 35°C ± 2°C.
-
Sterile pipette tips, tubes, and reservoirs.
-
Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard CLSI guidelines.
Day 1: Inoculum Preparation and Plate Inoculation
-
Bacterial Culture: From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism.
-
Inoculum Suspension: Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10.
-
Discard the final 100 µL from well 10.
-
Well 11 serves as the growth control (no this compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation of the Plate: Add 10 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 110 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Day 2: Reading and Interpreting Results
-
Visual Inspection: After incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) in the well.
-
Controls:
-
The sterility control (well 12) should show no growth.
-
The growth control (well 11) should show distinct turbidity.
-
If the controls do not give the expected results, the assay is invalid and must be repeated.
-
-
Record Results: Record the MIC value in µg/mL.
Experimental Workflow Diagram
Caption: Workflow for determining the MIC of this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers to evaluate the antibacterial properties of this compound. By understanding its mechanism of action and employing standardized bioassay techniques, the scientific community can further explore the potential of this unique lasso peptide in the development of new antimicrobial agents. The generation of robust and comparable MIC data is crucial for advancing our knowledge of this compound's spectrum of activity and its potential clinical applications.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Capistruin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capistruin is a ribosomally synthesized, post-translationally modified threaded-lasso peptide produced by Burkholderia thailandensis E264.[1][2][3] It exhibits antimicrobial activity, particularly against Burkholderia species and closely related Pseudomonas strains.[1][2][3] The unique structural fold of this compound, a 9-amino-acid N-terminal ring with a 10-amino-acid C-terminal tail threaded through it, contributes to its remarkable stability.[1][4] Understanding the potency of this compound is crucial for its development as a potential therapeutic agent. The Minimum Inhibitory Concentration (MIC) is a fundamental parameter used to quantify the in vitro activity of an antimicrobial agent.[5][6] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique.[6][7][8]
Mechanism of Action
This compound functions by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1][3] Similar to the well-characterized threaded-lasso peptide microcin J25 (MccJ25), this compound binds within the secondary channel of the RNAP.[1][3][9] This binding sterically obstructs the trigger-loop folding, a conformational change essential for efficient catalysis by the RNAP, thereby inhibiting transcription elongation.[9][10] This direct inhibition of a fundamental cellular process leads to the cessation of bacterial growth.
Caption: Mechanism of this compound inhibiting bacterial RNA polymerase.
Data Presentation
The following table summarizes hypothetical MIC values of this compound against various bacterial strains. These values are for illustrative purposes and actual results will vary depending on the specific strains and experimental conditions.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) |
| Burkholderia thailandensis E264 | Gram-Negative | 16 |
| Pseudomonas aeruginosa PAO1 | Gram-Negative | 32 |
| Escherichia coli ATCC 25922 | Gram-Negative | >128 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | >128 |
Experimental Protocols
Determining the Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol is adapted from standard broth microdilution methods with modifications for cationic antimicrobial peptides to minimize non-specific binding.[11][12]
Materials:
-
This compound (lyophilized powder)
-
Test bacterial strains (e.g., Burkholderia thailandensis, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, round-bottom polypropylene microtiter plates
-
Sterile polypropylene tubes
-
0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA)
-
Sterile deionized water (dH₂O)
-
Spectrophotometer
-
Plate shaker
-
Incubator (37°C)
-
Micropipettes and sterile tips
Workflow:
Caption: Workflow for MIC determination of this compound.
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in sterile dH₂O to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
To prepare the working stock for serial dilutions, dilute the high-concentration stock 1:1 with 0.02% acetic acid containing 0.4% BSA to achieve a concentration of 640 µg/mL in 0.01% acetic acid and 0.2% BSA.[11] This will be the starting concentration for the 10x concentrated peptide solutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plate and Serial Dilutions:
-
In a sterile polypropylene tube, prepare serial two-fold dilutions of the 10x this compound working stock using 0.01% acetic acid with 0.2% BSA as the diluent.[11] For example, create dilutions ranging from 640 µg/mL down to 2.5 µg/mL.
-
Add 100 µL of CAMHB to all wells of a 96-well polypropylene microtiter plate.
-
Add 11 µL of the 10x this compound dilutions to the corresponding wells in columns 1 through 10.[11] Column 11 will serve as the growth control (no peptide), and column 12 as the sterility control (no bacteria).[11][13]
-
-
Inoculation:
-
Dispense 100 µL of the standardized bacterial inoculum into each well from column 1 to column 11.[11]
-
Do not add bacteria to the wells in column 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.[11]
-
-
Reading and Interpreting Results:
Quality Control:
-
Include a quality control strain with a known MIC for this compound in each run to ensure the validity of the results.
-
Plate a sample of the final inoculum to confirm the CFU/mL.
Notes on Handling Antimicrobial Peptides:
-
The use of polypropylene labware and the inclusion of BSA and acetic acid in the diluent are crucial for preventing the non-specific binding of the cationic this compound peptide to surfaces, which could otherwise lead to an overestimation of the MIC.[11][12]
-
Always use sterile techniques to prevent contamination.
-
Prepare fresh solutions of this compound for each experiment.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. molbio.princeton.edu [molbio.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 12. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: In Vitro Transcription Inhibition Assay with Capistruin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capistruin is a ribosomally synthesized, post-translationally modified peptide antibiotic that belongs to the threaded-lasso peptide family. It is produced by the bacterium Burkholderia thailandensis and has demonstrated potent antibacterial activity, particularly against Burkholderia and Pseudomonas species. The primary molecular target of this compound is the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene expression and cell viability. This compound exerts its inhibitory effect by binding to the secondary channel of the RNAP, a passage through which nucleotide triphosphates (NTPs) access the enzyme's active site. This binding event physically obstructs the entry of NTPs, thereby inhibiting transcription elongation. The mechanism of inhibition by this compound has been characterized as partially noncompetitive with respect to NTPs.
These application notes provide a detailed protocol for an in vitro transcription inhibition assay to characterize the inhibitory activity of this compound against bacterial RNA polymerase. This assay is fundamental for determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), which are critical for drug discovery and development programs targeting bacterial transcription.
Data Presentation
The inhibitory activity of this compound against bacterial RNA polymerase can be quantified through in vitro transcription assays. The following table summarizes a key inhibitory parameter for this compound against E. coli RNA polymerase.
| Compound | Target Enzyme | Parameter | Value | Reference |
| This compound | E. coli RNA Polymerase | Ki | ~1 µM |
Note: The inhibitor constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity of the inhibitor to the enzyme.
Mechanism of Action: this compound Inhibition of Bacterial RNA Polymerase
This compound targets the bacterial RNA polymerase, a multi-subunit enzyme responsible for transcribing DNA into RNA. The peptide binds within the secondary channel of the enzyme, sterically hindering the binding of incoming nucleotide triphosphates (NTPs) to the active site. This obstruction prevents the elongation of the nascent RNA chain, leading to a halt in transcription and ultimately inhibiting bacterial growth.
Caption: Mechanism of this compound-mediated inhibition of bacterial RNA polymerase.
Experimental Protocols
In Vitro Transcription Inhibition Assay
This protocol describes a single-round in vitro transcription assay to determine the inhibitory effect of this compound on bacterial RNA polymerase. The assay measures the synthesis of a specific RNA transcript from a DNA template in the presence of varying concentrations of the inhibitor.
Materials and Reagents:
-
Enzyme: Purified bacterial RNA polymerase (e.g., E. coli RNAP holoenzyme)
-
DNA Template: Linear DNA fragment containing a strong bacterial promoter (e.g., T7 A1 promoter) driving a transcript of a defined length.
-
Nucleotides: ATP, GTP, CTP, and UTP solutions.
-
Radiolabeled Nucleotide: [α-³²P]UTP or [γ-³²P]ATP.
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Transcription Buffer (10X): 400 mM Tris-HCl (pH 8.0), 100 mM MgCl₂, 10 mM DTT, 500 mM KCl.
-
Stop Solution: Formamide loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Heparin: To ensure single-round transcription.
-
Nuclease-free water.
-
Denaturing Polyacrylamide Gel (e.g., 8% Urea-PAGE).
-
Electrophoresis Buffer (TBE): Tris-borate-EDTA buffer.
-
Phosphorimager screen and scanner.
Experimental Workflow Diagram:
Caption: Experimental workflow for the in vitro transcription inhibition assay.
Step-by-Step Procedure:
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final solvent concentration is constant across all reactions (typically ≤ 5%).
-
Formation of the Open Promoter Complex: a. In a nuclease-free microcentrifuge tube, combine the following on ice:
- 1 µL 10X Transcription Buffer
- 1 µL DNA Template (e.g., 50 nM final concentration)
- 1 µL Bacterial RNA Polymerase Holoenzyme (e.g., 25 nM final concentration)
- Nuclease-free water to a volume of 8 µL. b. Incubate the mixture at 37°C for 15 minutes to allow the formation of the open promoter complex.
-
Inhibitor Incubation: a. Add 1 µL of the diluted this compound solution (or solvent control) to the corresponding reaction tubes. b. Incubate at 37°C for 10 minutes.
-
Initiation of Transcription: a. Prepare a master mix containing the nucleotides. For a single reaction, combine:
- 1 µL of a mix of ATP, GTP, CTP (e.g., 2 mM each)
- 0.5 µL of UTP (e.g., 100 µM)
- 0.5 µL of [α-³²P]UTP
- (Optional) Heparin to a final concentration of 100 µg/mL to ensure a single round of transcription. b. Add 2 µL of the nucleotide master mix to each reaction tube to initiate transcription. The final reaction volume will be 11 µL. c. Incubate at 37°C for 15 minutes.
-
Reaction Quenching: a. Stop the reaction by adding an equal volume (11 µL) of Stop Solution to each tube.
-
Denaturing Gel Electrophoresis: a. Denature the samples by heating at 95°C for 5 minutes. b. Load the samples onto a denaturing urea-polyacrylamide gel. c. Run the gel at a constant power until the dye front reaches the desired position.
-
Visualization and Quantification: a. After electrophoresis, expose the gel to a phosphorimager screen. b. Scan the screen using a phosphorimager. c. Quantify the intensity of the bands corresponding to the full-length RNA transcript for each this compound concentration and the control.
Data Analysis:
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (Signal_inhibitor / Signal_control)] * 100 Where Signal_inhibitor is the band intensity in the presence of this compound and Signal_control is the band intensity in the presence of the solvent control.
-
Determine IC50 Value: Plot the percent inhibition as a function of the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of transcription.
Maximizing Capistruin Yield: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capistruin, a ribosomally synthesized and post-translationally modified peptide (RiPP) with a unique lasso structure, has garnered interest for its antimicrobial properties.[1][2] Produced by Burkholderia thailandensis E264, this peptide inhibits bacterial RNA polymerase, making it a potential candidate for novel antibiotic development.[3][4] Achieving high yields of this compound is crucial for research and development purposes. This document provides detailed protocols and culture conditions optimized for maximizing this compound production, with a focus on both native and heterologous expression systems. Methodologies for extraction and quantification are also detailed to ensure accurate assessment of production titers.
Introduction
Lasso peptides, such as this compound, are characterized by a unique "lariat knot" topology where the C-terminal tail of the peptide is threaded through and entrapped within an N-terminal macrolactam ring.[5] This structure confers remarkable stability against thermal and chemical denaturation. This compound is encoded by the capABCD gene cluster, where capA encodes the precursor peptide, and capB and capC are responsible for the post-translational modifications that result in the mature lasso structure.[3][6] While Burkholderia thailandensis is the native producer, heterologous expression in hosts like Escherichia coli and Burkholderia sp. FERM BP-3421 has been explored to enhance production yields.[5][7] This guide consolidates findings on optimal culture conditions to aid researchers in obtaining high titers of this compound.
Data Presentation: Culture Conditions and this compound Yields
The following tables summarize the quantitative data on this compound production under different culture conditions and in various host organisms as reported in the literature.
Table 1: Comparison of this compound Production in Different Host Organisms and Media
| Host Organism | Medium | Temperature (°C) | Incubation Time | Reported Yield | Reference |
| Burkholderia thailandensis E264 | M20 | 42 | 24 hours | 0.7 mg/L | [3] |
| Escherichia coli (heterologous) | Defined Medium | Not Specified | Not Specified | 0.2 µg/mL (0.2 mg/L) | [8] |
| Burkholderia sp. FERM BP-3421 (heterologous) | M20 | 30 | 2-3 days | ~40 µg/mL (40 mg/L) | [5][9] |
| Burkholderia sp. FERM BP-3421 (heterologous) | 2S4G | 30 | 2-3 days | Up to 116 mg/L | [9] |
Table 2: Composition of M20 Medium for this compound Production
| Component | Concentration (g/L) |
| L-Glutamic acid | 20 |
| L-Alanine | 0.2 |
| Sodium citrate | 1.0 |
| Disodium hydrogen phosphate | 20 |
| Potassium chloride | 0.5 |
| Sodium sulfate | 0.5 |
| Magnesium chloride | 0.2 |
| Calcium chloride | 0.0076 |
| Iron(II) sulfate | 0.01 |
| Manganese sulfate | 0.0076 |
| pH | 7.0 |
Experimental Protocols
Protocol 1: this compound Production in Burkholderia thailandensis E264 (Native Producer)
1. Inoculum Preparation:
- Inoculate a single colony of Burkholderia thailandensis E264 into 5 mL of Luria-Bertani (LB) broth.
- Incubate overnight at 37°C with shaking.
2. Production Culture:
- Inoculate 1 liter of M20 medium with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.01.[3]
- Incubate at 42°C for 24 hours with agitation (e.g., 180 rpm in baffled flasks for adequate aeration).[3][5] Production is reported to occur during the exponential growth phase.[8]
Protocol 2: Heterologous Production of this compound in Burkholderia sp. FERM BP-3421
1. Strain and Plasmid:
- Use Burkholderia sp. FERM BP-3421 harboring an expression plasmid containing the cap gene cluster (e.g., pSK020).[5]
2. Inoculum Preparation:
- Inoculate a single colony into 5 mL of LB broth containing a suitable antibiotic for plasmid maintenance (e.g., 500 µg/mL kanamycin).[5]
- Incubate at 30°C for 24 hours with shaking at 180 rpm.[5]
3. Production Culture:
- Inoculate 50 mL of M20 or 2S4G medium (in a 250 mL flask) with the overnight culture.[5]
- Add an inducer if using an inducible promoter (e.g., 100 mM L-arabinose for the PBAD promoter).[5]
- Incubate at 30°C for 2-3 days with shaking at 180 rpm.[5] Note: The permissive growth temperature for this host is below 35°C.[5] The 2S4G medium has been shown to result in approximately 4-fold higher titers than the M20 medium, which correlates with higher cell density.[5]
Protocol 3: this compound Extraction and Quantification
1. Extraction:
- Harvest the culture by centrifugation (e.g., 4000 rpm for 10 minutes) to separate the supernatant from the cell pellet.[5]
- To the supernatant, add XAD-16 resin (5 g per liter of supernatant).[3][5]
- Agitate the mixture for 1 hour.[5]
- Filter to remove the supernatant and wash the resin with water.[3][5]
- Elute the bound this compound from the resin with methanol.[3][5]
- Evaporate the methanol extract to dryness.[3]
2. Quantification via HPLC:
- Dissolve the dried extract in a suitable solvent (e.g., 10% acetonitrile).[3]
- Perform Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.[3][5]
- Mobile Phase:
- Solvent A: Water with 0.1% trifluoroacetic acid (TFA)
- Solvent B: Acetonitrile with 0.1% TFA
- Gradient: A linear gradient from 10% to 40% Solvent B over 30 minutes is a reported condition.[3]
- Detection: Monitor absorbance at 210 nm.[5]
- Quantification: Calculate the concentration based on a standard curve generated with purified this compound.
Visualization of Key Processes
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process involving the ribosomal synthesis of a precursor peptide and subsequent enzymatic modifications.
Caption: The biosynthetic pathway of this compound from the cap gene cluster.
Experimental Workflow for this compound Production and Analysis
This workflow outlines the key steps from culturing the producing organism to quantifying the final product.
Caption: A generalized workflow for this compound production, extraction, and analysis.
Discussion and Optimization Strategies
-
Host Selection: For maximizing this compound yield, the heterologous host Burkholderia sp. FERM BP-3421 has demonstrated significantly higher productivity (up to 580-fold) compared to E. coli.[5][7] This is likely due to better compatibility of gene expression and precursor supply.[5][9]
-
Media Optimization: The choice of medium has a substantial impact on yield. The 2S4G medium, which supports higher cell density, resulted in a 4-fold increase in this compound titer compared to the M20 medium when using Burkholderia sp. FERM BP-3421.[5] Further optimization of media components, such as carbon and nitrogen sources, could lead to even greater yields.
-
Temperature: Temperature is a critical parameter. The native producer, B. thailandensis, shows increased production at a higher temperature of 42°C.[3] In contrast, the optimal temperature for the high-yielding heterologous host Burkholderia sp. FERM BP-3421 is 30°C.[5] It is essential to use the optimal temperature for the specific host strain.
-
Aeration and Agitation: While specific studies on the effects of varying aeration and agitation on this compound yield are not detailed in the reviewed literature, these are fundamental parameters in fermentation. Adequate aeration is crucial for aerobic organisms like Burkholderia. In shake flask cultures, using baffled flasks and maintaining an appropriate culture volume to flask volume ratio (e.g., 50 mL in a 250 mL flask) with vigorous shaking (e.g., 180 rpm) is recommended to ensure sufficient oxygen transfer.[5] For bioreactor-scale production, systematic optimization of dissolved oxygen (DO) levels and agitation speed would be necessary to maximize yield.
Conclusion
Maximizing the yield of this compound is achievable through the careful selection of a production host and the optimization of culture conditions. The use of Burkholderia sp. FERM BP-3421 as a heterologous host, coupled with a high-density growth medium like 2S4G, offers a promising strategy for obtaining gram-scale quantities of this valuable peptide. The protocols and data presented in this application note provide a solid foundation for researchers to successfully produce, extract, and quantify this compound for further investigation into its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous Production of Lasso Peptide this compound in a Burkholderia Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of the Lasso Peptide Capistruin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capistruin is a ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from Burkholderia thailandensis E264.[1][2] It belongs to the lasso peptide class, which is characterized by a unique "lariat knot" topology.[1][3] This structure consists of an N-terminal macrolactam ring that is pierced by the C-terminal tail, which is held in place by steric hindrance from bulky amino acids.[2][4] Specifically, this compound is a 19-residue peptide with a 9-amino acid N-terminal ring formed by an isopeptide bond between the N-terminal Glycine (Gly1) and the side chain of an Aspartate or Glutamate residue.[4][5] This rigid, compact structure confers remarkable stability against heat and denaturants.[4]
This compound exhibits potent antimicrobial activity, particularly against closely related Burkholderia and Pseudomonas strains.[1][3][4] Its mechanism of action involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a mode of action similar to the well-studied lasso peptide microcin J25.[4][6] The unique structure and targeted biological activity of this compound make it a compelling candidate for therapeutic development. Accurate and comprehensive analytical characterization is therefore critical for research, quality control, and formulation development.
This document provides detailed protocols for the key analytical techniques required for the characterization of this compound: High-Performance Liquid Chromatography (HPLC) for purification and purity assessment, Mass Spectrometry (MS) for identity confirmation and sequence analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy for higher-order structure elucidation.
High-Performance Liquid Chromatography (HPLC)
Application Note:
Reverse-phase HPLC (RP-HPLC) is a fundamental technique for the separation, quantification, and purification of this compound from complex mixtures such as culture supernatants or synthesis reaction mixtures. The method separates molecules based on their hydrophobicity. By using a C18 stationary phase and a gradient of increasing organic solvent (acetonitrile or methanol) in an aqueous mobile phase, this compound can be effectively resolved from other cellular components and impurities. Detection is typically performed by monitoring UV absorbance at 210 nm, which corresponds to the peptide backbone.[5] This technique is essential for obtaining highly pure material for subsequent structural and functional assays and for determining the purity of a given sample.
Experimental Protocol: RP-HPLC for this compound Analysis and Purification
-
Sample Preparation:
-
Harvest culture by centrifugation (e.g., 10 min at 4,000 rpm) to pellet cells.[5]
-
Mix the supernatant with 0.5% (w/v) XAD-16 resin and agitate for 1 hour.[5]
-
Separate the resin, wash it, and elute the bound peptides using methanol.
-
Evaporate the methanol extract to dryness under reduced pressure.[4]
-
Reconstitute the dried extract in a solvent compatible with the initial HPLC mobile phase conditions (e.g., 10% acetonitrile in water).[4]
-
-
Instrumentation and Columns:
-
Analytical HPLC: Standard HPLC system with a UV detector.
-
Column: Nucleodur C18ec, or equivalent (e.g., 4.6 mm x 250 mm).
-
-
Preparative HPLC: System with a higher flow rate capacity and a larger column.
-
Column: Nucleodur C18ec, or equivalent (e.g., 21 mm x 250 mm).[4]
-
-
-
Mobile Phases:
-
Chromatographic Conditions:
-
The following tables outline typical conditions for analytical and preparative runs.
-
Data Presentation: HPLC Parameters
| Parameter | Analytical Scale[5] | Preparative Scale[4] |
| Column | C18 Reverse-Phase | Nucleodur C18ec (250 mm x 21 mm) |
| Solvent A | 0.02% Formic Acid in Water | Water / 0.1% Trifluoroacetic Acid |
| Solvent B | 0.02% Formic Acid in Methanol | Acetonitrile / 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | 18 mL/min |
| Gradient | 10% B for 2 min, then 10-100% B over 38 min | 10-40% B over 30 min, then to 95% B in 5 min |
| Detection | UV at 210 nm | UV (wavelength not specified, 210 nm is typical) |
| Expected RT | Dependent on exact conditions | ~26.2 min |
-
Data Analysis:
-
Integrate the peak corresponding to this compound to determine its retention time and peak area.
-
Assess purity by calculating the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.
-
For quantification, generate a calibration curve using a purified standard of known concentration.
-
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is an indispensable tool for the characterization of this compound, providing precise molecular weight (MW) determination and sequence information.[7] Due to the cyclic nature of lasso peptides, traditional sequencing methods like Edman degradation are not applicable.[7] Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI (Electrospray Ionization) coupled with various mass analyzers (e.g., Ion-Trap Time-of-Flight, IT-TOF) are used.[5] High-resolution MS confirms the elemental composition. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule, and the resulting fragmentation pattern can be used to verify the amino acid sequence and confirm the lasso topology.[2][5]
Experimental Protocol: MS for this compound Identification
-
Sample Preparation:
-
Use HPLC-purified fractions of this compound.
-
For MALDI-TOF, co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on the target plate.
-
For ESI (LC-MS), the sample is typically infused directly from the HPLC eluent.
-
-
Instrumentation:
-
Instrument Parameters (Example):
-
Data Acquisition and Analysis:
-
Acquire full scan mass spectra to determine the MW of the intact peptide. This compound is typically observed as singly, doubly, or sodiated adducts.
-
Perform MS/MS on the parent ion of interest. The complex fragmentation pattern, often requiring multiple bond cleavages to linearize the peptide, is characteristic of a cyclic structure.[8]
-
Compare the observed m/z values with the theoretical values calculated from the known amino acid sequence of this compound.
-
Data Presentation: Observed Mass Spectrometry Data for this compound
| Ion Species | Technique | Observed m/z | Expected m/z | Reference |
| [M+H]⁺ | MALDI-TOF | 2049.43 | ~2049 | [5] |
| [M+Na]⁺ | MALDI-TOF | 2071.52 | ~2071 | [5] |
| [M+2H]²⁺ | IT-TOF | 1025.23 | ~1025 | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
While MS and HPLC can confirm the identity and purity of this compound, NMR spectroscopy is the definitive method for elucidating its three-dimensional structure in solution.[1][3] For a lasso peptide, NMR is crucial to unequivocally prove the threaded "lariat knot" topology.[1] Through-space correlations from Nuclear Overhauser Effect (NOE) experiments provide distance constraints between protons, which are essential for defining the peptide's fold and confirming that the C-terminal tail passes through the N-terminal ring.[7] NMR is also used to assess the stability of the structure under different conditions, such as varying temperatures.[3] Though it requires a larger amount of pure sample compared to MS, NMR provides unparalleled detail about the higher-order structure.[9][10]
Experimental Protocol: General Workflow for NMR Structural Analysis
-
Sample Preparation:
-
Prepare a highly concentrated sample (typically >1 mM) of >95% pure this compound.
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O) with an appropriate buffer.
-
Transfer the solution to a high-quality NMR tube.
-
-
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
-
Data Acquisition:
-
Acquire a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments at a constant temperature (e.g., 298 K).
-
1D ¹H Spectrum: To assess sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). These are critical for defining the 3D structure.[3]
-
2D DQF-COSY (Double-Quantum Filtered Correlated Spectroscopy): To identify through-bond correlations between adjacent protons.[3]
-
Heteronuclear experiments (e.g., ¹H-¹⁵N HSQC) may be performed if isotopic labeling is used.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the chemical shifts of all protons in the peptide.
-
Identify and integrate NOE cross-peaks from the NOESY spectra to generate a list of inter-proton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Analyze the resulting structures to confirm the lasso fold, identifying the specific NOEs between the C-terminal tail and the N-terminal ring that define the threaded topology.
-
Visualizations
Experimental Workflow for this compound Characterization
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
References
- 1. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. support.proteinmetrics.com [support.proteinmetrics.com]
- 9. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
Application Note: Identification of the Lasso Peptide Capistruin using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capistruin is a ribosomally synthesized and post-translationally modified peptide (RiPP) with a unique lasso structure, exhibiting antimicrobial properties.[1][2][3] Its complex, knotted topology, formed by an isopeptide bond between the N-terminal glycine and the side chain of an aspartic acid residue, presents a unique challenge and opportunity for structural elucidation and identification.[2][4] This application note provides a detailed protocol for the identification and characterization of this compound using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Ion Trap-Time-of-Flight (IT-TOF) techniques. The provided methodologies are essential for researchers in natural product discovery, antibiotic development, and proteomics.
Introduction
Lasso peptides are a fascinating class of natural products characterized by a distinctive lariat knot-like structure, where the C-terminal tail of the peptide is threaded through and entrapped within an N-terminal macrolactam ring.[1][5] This unique topology confers remarkable stability against thermal and chemical denaturation. This compound, produced by Burkholderia thailandensis E264, is a 19-residue lasso peptide that has demonstrated antimicrobial activity against closely related Burkholderia and Pseudomonas strains.[1][2][6] The structural integrity and biological activity of this compound make it a compelling candidate for drug development.
Mass spectrometry is a powerful analytical technique for the identification and structural characterization of peptides like this compound. This document outlines optimized protocols for sample preparation, HPLC separation, and mass spectrometric analysis to unambiguously identify this compound from biological extracts.
Materials and Methods
Production and Extraction of this compound
This compound can be produced by cultivating Burkholderia thailandensis E264 or a heterologous host such as Escherichia coli or Burkholderia sp. FERM BP-3421 carrying the this compound biosynthesis gene cluster.[1][7]
Protocol for this compound Extraction:
-
Harvest bacterial cultures by centrifugation.
-
To the supernatant, add Amberlite XAD-16 resin and agitate for 1 hour.
-
Separate the resin from the medium by centrifugation.
-
Wash the resin with one volume of water.
-
Elute this compound from the resin using methanol.
-
Dry the methanol extract under reduced pressure.
-
Resuspend the dried extract in 10% acetonitrile for further purification.[1]
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
A standard HPLC system equipped with a C18 reverse-phase column.
Protocol:
-
Mobile Phase A: 0.02% (v/v) formic acid in water.[7]
-
Mobile Phase B: 0.02% (v/v) formic acid in methanol.[7]
-
Gradient Elution:
-
0-2 min: 10% B
-
2-40 min: Linear gradient from 10% to 100% B
-
40-44 min: 100% B
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV absorbance at 210 nm.[7]
Mass Spectrometry
a) MALDI-TOF Mass Spectrometry Protocol:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Sample Preparation: Mix the HPLC fraction containing this compound with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Acquisition: Acquire mass spectra in positive reflectron mode in the m/z range of 200-3500 Da.[7]
b) Ion Trap-Time-of-Flight (IT-TOF) Mass Spectrometry Protocol:
-
Instrumentation: An HPLC system coupled to an IT-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: 200-2000 Da.[7]
-
MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the doubly charged precursor ion ([M+2H]²⁺) of this compound to confirm its sequence.
Results and Data Presentation
The combination of HPLC and mass spectrometry allows for the confident identification of this compound.
Expected Mass Spectrometry Data
This compound has a monoisotopic mass of 2048.02 Da and an average mass of 2049.24 Da.[2] The following table summarizes the expected m/z values for this compound in different charge states and adduct forms.
| Ion Species | Theoretical m/z | Observed m/z[7] |
| [M+H]⁺ | 2049.03 | 2049.43 |
| [M+Na]⁺ | 2071.01 | 2071.52 |
| [M+2H]²⁺ | 1025.02 | 1025.23 |
| [M+H+Na]²⁺ | 1036.01 | 1036.25 |
Quantitative Production of this compound
Heterologous expression of the this compound gene cluster has been shown to yield significantly different amounts of the peptide depending on the host organism. The following table provides a comparison of reported yields.
| Host Organism | Production Yield (mg/L) | Fold Improvement over E. coli |
| Escherichia coli | 0.2[7] | 1x |
| Burkholderia sp. FERM BP-3421 | 13[7] | 65x |
| Burkholderia sp. FERM BP-3421 (outlier) | 116[7] | 580x |
Tandem Mass Spectrometry (MS/MS) Fragmentation
MS/MS analysis of the [M+2H]²⁺ ion of this compound provides fragment ions that can be used to verify the amino acid sequence. Due to the cyclic nature of the N-terminus, the fragmentation pattern will be complex. Below is a representative table of expected major b and y ions for the linear C-terminal tail (DARVISRFGFN).
| Amino Acid Sequence (C-Terminal Tail) | b-ion (m/z) | y-ion (m/z) |
| D | 116.03 | 1188.61 |
| A | 187.07 | 1073.58 |
| R | 343.17 | 1002.54 |
| V | 442.24 | 846.44 |
| I | 555.32 | 747.37 |
| S | 642.35 | 634.29 |
| R | 798.45 | 547.26 |
| F | 945.52 | 391.16 |
| G | 1002.54 | 244.09 |
| F | 1149.61 | 187.07 |
| N | - | - |
Note: This is a theoretical fragmentation pattern. Actual observed fragments may vary based on instrument parameters and the complex structure of the lasso peptide.
Workflow and Signaling Pathway Diagrams
Caption: Overall workflow for the identification of this compound.
Caption: Simplified biosynthesis pathway of this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the successful identification and characterization of the lasso peptide this compound from complex biological matrices. The use of high-resolution mass spectrometry, in conjunction with HPLC, is indispensable for confirming the molecular weight and obtaining sequence information through MS/MS fragmentation. These methods are crucial for advancing the study of this compound and other lasso peptides as potential therapeutic agents.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay to Determine Capistruin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capistruin is a ribosomally synthesized, post-translationally modified peptide with a unique threaded-lasso structure, originally isolated from Burkholderia thailandensis E264.[1][2] It exhibits potent antibacterial activity against a range of bacteria, including Burkholderia and Pseudomonas species.[2][3] The functional target of this compound is the bacterial DNA-dependent RNA polymerase (RNAP).[1][2] By binding within the secondary channel of the RNAP, this compound sterically blocks the entry of nucleotide triphosphates (NTPs), thereby inhibiting transcription and leading to bacterial cell death.[1] This mechanism of action is similar to that of the well-characterized lasso peptide, microcin J25 (MccJ25).[1][2]
These application notes provide a detailed protocol for a robust cell-based assay to quantify the biological activity of this compound. The assay is based on the principle of bacterial growth inhibition and is suitable for screening this compound analogs, determining potency (e.g., IC50 or MIC), and confirming its specific mechanism of action.
Principle of the Assay
The activity of this compound is determined by measuring its ability to inhibit the growth of a susceptible bacterial strain in a liquid culture. The assay is performed in a 96-well microtiter plate format, which allows for the testing of a range of this compound concentrations in a high-throughput manner. The bacterial growth is monitored by measuring the optical density at 600 nm (OD600). To confirm the specific on-target activity of this compound, the assay includes a parallel experiment using a bacterial strain engineered to be resistant to this compound. This resistant strain contains a specific mutation in the RNA polymerase β' subunit (rpoC), which prevents the binding of this compound. A significant difference in the inhibitory activity of this compound against the wild-type versus the resistant strain confirms its specific mechanism of action.
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound
| Bacterial Strain | Genotype | This compound MIC (µg/mL) | Reference |
| Escherichia coli | Wild-type | >10x in vitro RNAP inhibition | [1] |
| Escherichia coli | rpoC (T931I) | Resistant | [1] |
| Pseudomonas aeruginosa | Wild-type | Susceptible | [1] |
| Burkholderia spp. | Wild-type | Susceptible | [2][3] |
Note: Specific MIC values can vary depending on the specific strain and experimental conditions. The data presented for E. coli indicates that while this compound inhibits its RNAP, higher concentrations are needed for whole-cell growth inhibition, likely due to cell permeability factors.[1]
Table 2: Example IC50 Data Presentation
| Compound | Bacterial Strain | IC50 (µg/mL) | 95% Confidence Interval |
| This compound | E. coli (Wild-type) | [Insert experimental value] | [Insert experimental value] |
| This compound | E. coli (rpoC mutant) | > [Highest tested concentration] | N/A |
| Control Antibiotic | E. coli (Wild-type) | [Insert experimental value] | [Insert experimental value] |
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Activity Assay.
Caption: Logical Relationship of this compound Activity.
Experimental Protocols
Materials and Reagents
-
This compound peptide
-
Susceptible bacterial strain (e.g., E. coli K-12)
-
This compound-resistant bacterial strain (e.g., E. coli with rpoC T931I mutation)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm
-
Multichannel pipette
Protocol 1: Preparation of this compound Stock Solution
-
Dissolving the Peptide: Due to the potential for hydrophobicity in peptides, it is recommended to first attempt to dissolve this compound in a small amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Aqueous Dilution: Further dilute the DMSO stock solution in sterile LB broth to a working stock concentration (e.g., 1 mg/mL). The final concentration of DMSO in the assay should be kept low (ideally ≤1%) to avoid affecting bacterial growth.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Bacterial Inoculum Preparation
-
From a fresh agar plate, inoculate a single colony of the wild-type and resistant bacterial strains into separate tubes containing 5 mL of LB broth.
-
Incubate the cultures overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight cultures in fresh LB broth to an OD600 of approximately 0.05-0.1. This corresponds to the early exponential growth phase.
-
Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay plate.
Protocol 3: Broth Microdilution Assay for MIC Determination
-
Prepare Serial Dilutions: In a sterile 96-well plate, prepare two-fold serial dilutions of this compound in LB broth. A typical concentration range to start with is 0.1 to 100 µg/mL.
-
Add 100 µL of LB broth to wells 2 through 11.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control wells.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours without shaking.
-
Data Collection: After incubation, measure the OD600 of each well using a microplate reader.
-
Data Analysis: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth (a significant reduction in OD600 compared to the growth control).
Protocol 4: Determination of IC50
-
Follow the same procedure as the broth microdilution assay, but with a more granular range of this compound concentrations around the expected MIC.
-
After measuring the OD600, calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (OD600_sample - OD600_sterility) / (OD600_growth_control - OD600_sterility))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of bacterial growth.
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition of growth | Inactive this compound | Check the storage and handling of the peptide. Prepare a fresh stock solution. |
| Bacterial contamination | Ensure aseptic techniques are used throughout the protocol. | |
| High bacterial inoculum | Standardize the inoculum concentration using OD600 measurements. | |
| High variability between replicates | Pipetting errors | Use a multichannel pipette for consistency. Ensure proper mixing. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile media. | |
| Inhibition in the resistant strain | Off-target effects of this compound at high concentrations | Test a wider range of concentrations. The IC50 for the resistant strain should be significantly higher than for the wild-type. |
| Contamination of the resistant strain culture | Streak the culture on an agar plate to check for purity. |
Conclusion
This cell-based assay provides a reliable and quantifiable method for determining the activity of this compound. By incorporating both wild-type and resistant bacterial strains, the assay not only measures the potency of the compound but also confirms its specific mechanism of action targeting the bacterial RNA polymerase. This protocol is a valuable tool for researchers and drug development professionals working with this compound and other related antimicrobial peptides.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterizing the Binding of Capistruin to Bacterial RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capistruin is a ribosomally synthesized, post-translationally modified lasso peptide produced by Burkholderia thailandensis E264.[1][2] It belongs to a class of natural products that exhibit potent antimicrobial activity. The functional target of this compound has been identified as bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for gene expression and a validated target for antibiotics.[2][3] Structurally similar to another well-characterized lasso peptide, microcin J25 (MccJ25), this compound also inhibits bacterial transcription.[1][2] Understanding the precise mechanism of this interaction is vital for the development of novel antibiotics that can overcome existing resistance mechanisms. These application notes provide a detailed overview of the experimental protocols used to characterize the binding of this compound to bacterial RNA polymerase.
Mechanism of Action
This compound inhibits bacterial RNA polymerase by binding within the secondary channel, a pore through which nucleoside triphosphates (NTPs), the building blocks of RNA, enter the enzyme's active site.[3][4] The binding of this compound sterically hinders the folding of the trigger loop, a mobile element of RNAP that is essential for efficient catalytic activity.[4]
While the binding site of this compound overlaps with that of MccJ25, it is not identical. This compound binds slightly further from the RNAP active site.[4] This distinct positioning explains the observation that this compound's inhibition of transcription is partially noncompetitive with respect to NTP concentration.[4] The interaction of this compound with RNAP involves contact with several key structural elements of the polymerase, including the β' F-loop, the β' bridge helix, the unfolded trigger loop, and the shelf region.[4] The structural basis for this interaction has been elucidated through X-ray crystallography of the this compound-RNAP complex.[4]
Quantitative Data Summary
The inhibitory activity of this compound against bacterial RNA polymerase has been quantified in various assays. The following table summarizes the key quantitative data available in the literature.
| Parameter | Value | Organism/System | Assay Type | Reference |
| Ki | ~1 µM | E. coli RNAP | In vitro transcription inhibition | [5] |
| IC50 | 10 µM | Cell-free biosynthesis | mCherry reporter assay | [6] |
Experimental Protocols
In Vitro Transcription Inhibition Assay
This assay directly measures the effect of this compound on the elongation of RNA transcripts by bacterial RNAP.
a. Preparation of Stalled Elongation Complexes (ECs):
-
Reaction Mixture: In a nuclease-free microcentrifuge tube, combine the following on ice:
-
Linearized DNA template with a specific promoter (e.g., galP1) (10 nM final concentration).
-
E. coli RNA polymerase holoenzyme (20 nM final concentration).
-
Transcription buffer (e.g., 40 mM HEPES pH 7.0, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA).
-
NTPs minus UTP (ATP, CTP, GTP at 150 µM each).
-
[α-³²P]-CMP for radiolabeling the nascent transcript.
-
-
Incubation: Incubate the reaction mixture at 37°C for 15 minutes to allow the formation of stalled elongation complexes at a position just before the first U residue in the template.
b. Inhibition Assay:
-
Addition of Inhibitor: Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO) to the stalled ECs. Incubate at 37°C for 10 minutes.
-
Initiation of "Run-off" Transcription: Add all four NTPs (including UTP) to a final concentration of 150 µM each to resume transcription. Allow the reaction to proceed for 15 minutes at 37°C.
-
Quenching: Stop the reaction by adding an equal volume of stop buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA transcripts on a denaturing polyacrylamide gel (e.g., 8% urea-PAGE).
-
Visualize the radiolabeled transcripts using autoradiography or a phosphorimager.
-
Quantify the intensity of the full-length "run-off" transcript band to determine the extent of inhibition at each this compound concentration.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or Kᵢ value.
Cell-Free Protein Synthesis Inhibition Assay
This assay provides a high-throughput method to assess the impact of this compound on transcription and translation in a coupled system.
-
Reaction Setup:
-
Use a commercial E. coli-based cell-free protein synthesis kit.
-
In a 384-well microplate, set up reactions containing the cell-free extract, amino acids, energy source, and a DNA template encoding a reporter protein (e.g., mCherry or luciferase).
-
Add serial dilutions of this compound to the wells. Include a positive control inhibitor (e.g., rifampicin) and a negative control (vehicle).
-
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 2-4 hours).
-
Detection: Measure the reporter protein signal (fluorescence for mCherry or luminescence for luciferase) using a plate reader.
-
Data Analysis: Normalize the signal from the this compound-treated wells to the negative control. Plot the normalized signal against the this compound concentration to determine the IC₅₀.
Co-crystallization of this compound with RNA Polymerase for Structural Studies
This protocol outlines the general steps for obtaining crystals of the this compound-RNAP complex for X-ray diffraction analysis.
-
Protein and Ligand Preparation:
-
Purify bacterial RNA polymerase to a high degree of homogeneity.
-
Synthesize or purify this compound.
-
-
Complex Formation:
-
Incubate the purified RNAP with a molar excess of this compound (e.g., 1:5 molar ratio) on ice for at least one hour to ensure complex formation.
-
-
Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method.
-
Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) to identify initial crystallization hits.
-
-
Crystal Optimization:
-
Refine the initial crystallization conditions by varying the concentrations of the protein-ligand complex, precipitant, and other components to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure of the this compound-RNAP complex using molecular replacement with a known RNAP structure.
-
Build and refine the atomic model of the complex, including the bound this compound molecule.
-
Visualizations
Caption: Workflow for the in vitro transcription inhibition assay.
Caption: Mechanism of this compound-mediated inhibition of RNAP.
Caption: Logic of using mutant RNAP to validate the binding site.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. RNA Polymerase II Elongation Complex: ELONGATION COMPLEXES PURIFIED USING AN ANTI-RNA ANTIBODY DO NOT CONTAIN INITIATION FACTOR α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of E. coli RNA polymerase transcription elongation complexes by selective photoelution from magnetic beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 6. In vitro analysis of RNA polymerase II elongation complex dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Capistruin Production in E. coli
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering low yields of the lasso peptide Capistruin in Escherichia coli expression systems.
I. Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the low yield of recombinant this compound in E. coli.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production in E. coli challenging?
A1: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), specifically a lasso peptide, with known antimicrobial properties.[1][2] Its biosynthesis is complex, requiring the coordinated action of a dedicated gene cluster (capABCD) for precursor peptide synthesis (capA), post-translational modification (capB and capC), and export/immunity (capD).[3][4] The low yield in the heterologous host E. coli is often attributed to several factors:
-
Codon Usage Bias: The G+C content of the cap gene cluster from Burkholderia thailandensis (~67%) is significantly higher than that of E. coli (~50%), which can lead to inefficient translation.[5]
-
Inefficient Post-Translational Modification: The processing enzymes, CapB and CapC, may not function optimally in the E. coli cytoplasm, leading to bottlenecks in the maturation of the CapA precursor peptide.
-
Product Toxicity: As an antimicrobial peptide, this compound can be toxic to the E. coli host, even with the presence of the CapD immunity protein. This can lead to growth inhibition and reduced productivity.[6]
-
Metabolic Burden: The expression of four heterologous proteins simultaneously imposes a significant metabolic load on the E. coli host, diverting resources from normal cellular functions and potentially triggering stress responses.[1][3][7]
Q2: What is the typical yield of this compound in E. coli, and what is a realistic target for optimization?
A2: Reported yields of this compound in E. coli are generally low, ranging from 0.2 mg/L to 1.6 mg/L.[5] In contrast, expression in a homologous Burkholderia host has achieved yields up to 240 mg/L, highlighting the challenges of heterologous production.[5] A realistic initial goal for optimization in E. coli would be to consistently achieve yields in the 1-5 mg/L range, with further improvements requiring more intensive strain and process engineering.
Q3: I am not getting any detectable this compound. What are the first things I should check?
A3: If you are unable to detect any this compound, consider the following initial troubleshooting steps:
-
Verify Plasmid Construct: Ensure the entire capABCD gene cluster was cloned correctly into your expression vector. Confirm the sequence and orientation of each gene.
-
Check Expression of Individual Cap Proteins: If possible, use Western blotting or other methods to verify the expression of the individual CapA, B, C, and D proteins. This can help pinpoint if a specific component of the pathway is failing.
-
Confirm Induction Conditions: Double-check your inducer concentration (e.g., IPTG, arabinose) and the timing of induction. Ensure the promoter system you are using is appropriate for your E. coli strain.
-
Assess Cell Growth: Poor cell growth post-induction can be an indicator of high toxicity. Monitor the optical density (OD600) of your cultures before and after induction.
-
Use a Freshly Transformed Colony: Always start your expression cultures from a fresh colony grown on a selective plate to ensure plasmid integrity.
Troubleshooting Specific Issues
Issue 1: Low this compound Yield with Good Cell Growth
If your E. coli cultures are growing to a high density but the final this compound yield is low, the bottleneck likely lies in the biosynthesis or accumulation of the final product.
| Potential Cause | Troubleshooting Strategy |
| Inefficient Precursor Processing | - Co-express chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to aid in the proper folding of CapB and CapC. - Optimize the expression levels of the cap genes relative to each other. For example, use different strength promoters or ribosome binding sites (RBS) for each gene to balance the pathway. |
| Codon Bias | - Synthesize a codon-optimized version of the capABCD gene cluster for E. coli. - Use an E. coli expression strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ or BL21-CodonPlus strains). |
| Sub-optimal Fermentation Conditions | - Temperature: Lowering the post-induction temperature to 18-25°C can slow down protein synthesis, promote proper folding of the processing enzymes, and reduce the metabolic burden on the host. - Media: Test different culture media. Rich media like Terrific Broth (TB) or 2xYT may provide necessary nutrients for higher yields compared to standard LB. M9 minimal medium allows for more controlled growth but may require supplementation. - pH: Maintain a stable pH in your culture, as fluctuations can affect enzyme activity and cell viability. |
| Product Degradation | - Use protease-deficient E. coli strains (e.g., BL21). - Optimize the harvest time. Lasso peptides are generally stable, but the precursor may be susceptible to degradation. |
Issue 2: Poor Cell Growth After Induction
A significant drop in cell growth after adding the inducer strongly suggests that the expression of the cap gene cluster is toxic to the E. coli host.
| Potential Cause | Troubleshooting Strategy |
| Toxicity of this compound | - Tightly Regulated Promoter: Use a tightly controlled promoter system (e.g., araBAD, rhaBAD) to minimize basal expression before induction. - Optimize Inducer Concentration: Titrate the inducer concentration to find the lowest level that still provides adequate expression without severely inhibiting growth. - Enhance CapD Expression: The CapD protein is responsible for exporting this compound and providing immunity. Increasing the expression level of capD relative to the other genes may help alleviate toxicity. |
| Metabolic Overload | - Lower Induction Temperature: As mentioned previously, reducing the temperature can lessen the metabolic stress on the cells. - Slower Growth Rate: Use a minimal medium to slow down the overall growth and protein synthesis rate, which can sometimes improve the yield of complex products. |
| Host Strain Sensitivity | - Test different E. coli expression strains. Strains like C41(DE3) or C43(DE3) are engineered to tolerate some toxic proteins better than standard BL21(DE3). |
II. Data Presentation
Table 1: Comparison of Reported this compound Yields in Different Host Systems
| Host Organism | Expression System | Yield (mg/L) | Reference |
| Escherichia coli | Heterologous expression of cap gene cluster | 0.2 | [5] |
| Escherichia coli | Optimized heterologous expression | ~1.6 | |
| Burkholderia sp. FERM BP-3421 | Heterologous expression of cap gene cluster | up to 116 | [5] |
| Burkholderia sp. FERM BP-3421 | Plasmid copy number engineering | up to 240 |
Table 2: Potential Impact of Different E. coli Strains on Lasso Peptide Production
| E. coli Strain | Relevant Genotype/Characteristics | Potential Advantage for this compound Production | Potential Disadvantage |
| BL21(DE3) | lon-ompT- | Protease deficient, standard for protein expression. | May not handle codon bias or toxicity well. |
| Rosetta™(DE3) | Carries a plasmid with genes for rare tRNAs. | Can improve translation of genes with high G+C content like the cap cluster. | Plasmid maintenance adds metabolic load. |
| SHuffle® T7 Express | Expresses a disulfide bond isomerase (DsbC) in the cytoplasm. | While this compound does not have disulfide bonds, this strain's engineered cytoplasm may aid in the folding of the processing enzymes. | May not offer a significant advantage over other strains. |
| C41(DE3) / C43(DE3) | Mutations that confer tolerance to toxic proteins. | May improve viability and yield if this compound is highly toxic to the host. | Lower biomass accumulation compared to BL21(DE3). |
III. Experimental Protocols
Protocol 1: Cloning of the capABCD Gene Cluster into an E. coli Expression Vector
This protocol provides a general workflow for cloning the entire capABCD gene cluster. The specific enzymes and vector will depend on your chosen strategy.
-
Gene Cluster Amplification:
-
Design primers to amplify the entire ~4 kb capABCD gene cluster from Burkholderia thailandensis E264 genomic DNA.
-
Incorporate appropriate restriction sites at the 5' and 3' ends of the amplicon that are compatible with your chosen expression vector (e.g., pET, pBAD series).
-
Perform high-fidelity PCR to amplify the gene cluster.
-
-
Vector Preparation:
-
Digest your expression vector with the corresponding restriction enzymes.
-
Dephosphorylate the vector to prevent self-ligation.
-
Purify the linearized vector by gel electrophoresis.
-
-
Ligation:
-
Ligate the purified capABCD PCR product with the prepared expression vector using T4 DNA ligase.
-
-
Transformation:
-
Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).
-
Plate on LB agar containing the appropriate antibiotic for selection.
-
-
Verification:
-
Screen colonies by colony PCR using primers specific to the cap gene cluster.
-
Isolate plasmid DNA from positive colonies and confirm the insert by restriction digest and Sanger sequencing of the entire cluster.
-
Protocol 2: Small-Scale Expression Trial for this compound in E. coli
This protocol is designed to test and optimize this compound expression conditions.
-
Transformation:
-
Transform the verified expression plasmid into your chosen E. coli expression strain (e.g., BL21(DE3), Rosetta(DE3)).
-
Plate on LB agar with the appropriate antibiotic(s) and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic(s).
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
-
Expression Culture:
-
Inoculate 50 mL of fresh LB medium (or other test media like TB or M9) in a 250 mL baffled flask with the overnight culture to an initial OD600 of 0.05-0.1.
-
Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Take a 1 mL "uninduced" sample.
-
Induce the culture with the appropriate inducer (e.g., 0.1 - 1 mM IPTG).
-
Incubate the culture at a chosen temperature (e.g., 18°C, 25°C, or 37°C) for a set time (e.g., 4 hours, 16 hours).
-
-
Harvesting:
-
Measure the final OD600.
-
Harvest the cells by centrifugation (e.g., 4000 x g for 15 minutes at 4°C).
-
Discard the supernatant and store the cell pellet at -80°C.
-
-
Analysis:
-
Lyse a portion of the cell pellet and analyze the total protein by SDS-PAGE to look for expression of the Cap proteins.
-
Proceed with extraction and quantification of this compound (see Protocol 3).
-
Protocol 3: Extraction and Quantification of this compound
This protocol describes a method for extracting this compound from E. coli and quantifying the yield.
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet from a 50 mL culture in a suitable buffer.
-
Lyse the cells using sonication or a cell disruptor.
-
Centrifuge the lysate to pellet cell debris.
-
The supernatant can be subjected to solid-phase extraction (SPE) using a C18 cartridge to enrich for the hydrophobic this compound peptide. Elute with an organic solvent like methanol or acetonitrile.
-
-
HPLC Quantification:
-
Dry the eluate from the SPE step and resuspend in a small volume of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% trifluoroacetic acid).
-
Analyze the sample by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA for elution.
-
Monitor the elution profile at 220 nm.
-
Quantify the this compound peak by comparing its area to a standard curve generated with purified this compound of known concentrations.
-
IV. Mandatory Visualizations
Diagram 1: this compound Biosynthesis Pathway
Caption: The biosynthetic pathway of this compound in a heterologous E. coli host.
Diagram 2: Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield in E. coli.
Diagram 3: E. coli Stress Response to Heterologous Protein Production
Caption: General stress response pathways in E. coli activated by heterologous protein production.
References
- 1. pnas.org [pnas.org]
- 2. Transcriptional Profile of the Escherichia coli Response to the Antimicrobial Insect Peptide Cecropin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Induction of the Cpx Envelope Stress Pathway Contributes to Escherichia coli Tolerance to Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Capistruin Heterologous Expression: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the heterologous expression of Capistruin. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its heterologous expression important?
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP) known as a lasso peptide.[1][2][3][4] It is naturally produced by Burkholderia thailandensis and exhibits antimicrobial activity by inhibiting bacterial RNA polymerase.[1][3][5][6] Heterologous expression in well-characterized hosts like Escherichia coli or other Burkholderia species is crucial for producing sufficient quantities for research and potential therapeutic development, as isolating it from its native source can be challenging.[2][7][8][9][10]
Q2: What are the common host organisms used for this compound expression?
Escherichia coli is a common host for the heterologous expression of this compound due to its rapid growth and well-established genetic tools.[2][7][9] However, yields in E. coli have been reported to be low.[7][10] More recently, expression in a non-pathogenic Burkholderia species has been shown to significantly increase production yields.[8][11][12]
Q3: What are the main challenges in the heterologous expression of this compound?
The primary challenges include:
-
Low expression levels: Particularly in E. coli, obtaining high yields of this compound can be difficult.[7][10]
-
Protein insolubility and inclusion body formation: Like many heterologously expressed proteins, this compound can misfold and aggregate into insoluble inclusion bodies.[13][14]
-
Toxicity to the host: The final, active form of this compound is an antibiotic that targets bacterial RNA polymerase, which can be toxic to the expression host.[1]
-
Purification difficulties: Separating functional this compound from host cell proteins and contaminants can be challenging.[15][16][17]
Troubleshooting Guides
Issue 1: Low or No Expression of this compound
If you are observing low or no yield of this compound, consider the following troubleshooting steps.
1. Codon Optimization:
-
Problem: The codon usage of the this compound gene cluster (capA, B, C, D) from Burkholderia thailandensis may not be optimal for your expression host, especially if using E. coli.[18][19][20] This can lead to translational stalling and reduced protein synthesis.
-
Solution: Synthesize a codon-optimized version of the gene cluster tailored to the codon bias of your expression host.[18][20] There are several strategies for this, including "use best codon," "match codon usage," and "harmonize relative codon adaptiveness."[18][21][22]
2. Promoter Strength and Induction Conditions:
-
Problem: Leaky expression from a strong promoter can be toxic to the cells even before induction, leading to poor growth and low yields.[23] Conversely, insufficient induction can result in minimal protein production.
-
Solution:
3. Host Strain Selection:
-
Problem: The choice of expression host can significantly impact yield. While E. coli is widely used, its genetic distance from the native producer can be a disadvantage.[7]
-
Solution: Consider using a phylogenetically closer host, such as a non-pathogenic Burkholderia strain. This has been shown to dramatically increase this compound yields.[8][11][12]
Quantitative Data: this compound Expression Yields
| Host Organism | Expression System | Reported Yield | Reference |
| Escherichia coli | Unaltered cap BGC | 0.2 mg/L | [7] |
| Escherichia coli | Optimized RBS | 1.6 mg/L | [7] |
| Burkholderia sp. FERM BP-3421 | Unaltered cap BGC | Up to 116 mg/L | [7] |
Workflow for Troubleshooting Low this compound Expression
Caption: Workflow for diagnosing and resolving low this compound expression.
Issue 2: Protein Insolubility and Inclusion Body Formation
High-level expression of heterologous proteins in E. coli often leads to the formation of insoluble protein aggregates known as inclusion bodies.[25][26][27][28]
1. Modifying Expression Conditions:
-
Problem: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to misfolding and aggregation.
-
Solution:
2. Using Solubility-Enhancing Fusion Tags:
-
Problem: The intrinsic properties of a protein can predispose it to aggregation.
-
Solution: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Thioredoxin (Trx), to the N-terminus of the CapA precursor peptide.[13][24] These tags can help to keep the fusion protein soluble.
3. Co-expression of Chaperones:
-
Problem: The native host may have specific chaperones for folding that are absent or less abundant in the heterologous host.
-
Solution: Co-express molecular chaperones, such as GroEL/GroES or DnaK/DnaJ, which can assist in the correct folding of the nascent polypeptide chain.
4. Solubilization and Refolding from Inclusion Bodies:
-
Problem: If the above strategies are insufficient, this compound may accumulate in inclusion bodies.
-
Solution: Isolate the inclusion bodies and use a denaturant-based protocol to solubilize and refold the protein.[25][26][27][28][29]
Caption: Decision tree for troubleshooting common this compound purification problems.
Experimental Protocols
Protocol 1: Solubilization and Refolding of this compound from Inclusion Bodies
This protocol is a general guideline and may require optimization.
Materials:
-
Cell pellet containing this compound inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, protease inhibitors
-
Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea (or 6 M Guanidine-HCl), 10 mM DTT
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes, then sonicate until the suspension is no longer viscous.
-
Isolate Inclusion Bodies: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Wash Inclusion Bodies: Resuspend the pellet in Inclusion Body Wash Buffer and incubate for 15 minutes with gentle agitation. Centrifuge again at 15,000 x g for 20 minutes at 4°C. Repeat this wash step twice. [28]4. Solubilization: Resuspend the washed inclusion body pellet in Solubilization Buffer. Stir gently at room temperature for 1-2 hours until the pellet is fully dissolved. [26][28]5. Clarification: Centrifuge the solubilized protein at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Refolding by Dialysis: Transfer the supernatant to a dialysis bag. Dialyze against a 100-fold volume of Refolding Buffer at 4°C. Change the buffer every 4-6 hours for a total of 24-48 hours, gradually reducing the urea concentration if desired. [28][29]7. Concentration and Final Purification: After dialysis, centrifuge the refolded protein solution to remove any precipitate. Proceed with further purification steps (e.g., affinity, size-exclusion chromatography).
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterologous Production of Lasso Peptide this compound in a Burkholderia Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and Heterologous Expression of Trilenodin, an Antimicrobial Lasso Peptide with a Unique Tri‐Isoleucine Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 14. frontiersin.org [frontiersin.org]
- 15. selectscience.net [selectscience.net]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. goldbio.com [goldbio.com]
- 18. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Heterologous Protein Expression Is Enhanced by Harmonizing the Codon Usage Frequencies of the Target Gene with those of the Expression Host | PLOS One [journals.plos.org]
- 23. neb.com [neb.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 27. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 28. biossusa.com [biossusa.com]
- 29. biotechrep.ir [biotechrep.ir]
overcoming Capistruin solubility issues in buffers
<_- a="">
Welcome to the technical support center for Capistruin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a ribosomally synthesized peptide with a unique "lasso" structure, first identified in Burkholderia thailandensis.[1][2][3] It exhibits antimicrobial activity by inhibiting bacterial RNA polymerase.[4][5] Its complex, threaded structure contributes to both its high stability and its challenging solubility in aqueous solutions. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Molecular Weight | ~2055 Da | Large molecules can be more difficult to solvate. |
| Structure | Lasso Peptide | The threaded structure can mask polar groups, increasing hydrophobicity.[2] |
| Isoelectric Point (pI) | ~8.5 (Predicted) | Least soluble at this pH; solubility increases as pH moves away from the pI. |
| Recommended Solvent | DMSO, then aqueous buffer | Direct dissolution in aqueous buffers is often unsuccessful. |
| Common Counterion | Trifluoroacetic acid (TFA) | TFA salts from HPLC purification can enhance aqueous solubility but may affect experiments.[1] |
Q2: Why is this compound difficult to dissolve directly in aqueous buffers like PBS?
This compound's intricate, folded structure results in a hydrophobic core, making it poorly soluble in polar aqueous solutions. Direct addition of lyophilized this compound powder to a neutral pH buffer like PBS (pH 7.4) often results in incomplete dissolution or formation of a suspension. Strategies like using an organic co-solvent for the initial stock solution are necessary.[6][7]
Q3: What is the recommended method for preparing a this compound stock solution?
The recommended starting point is to dissolve lyophilized this compound in 100% dimethyl sulfoxide (DMSO) to create a concentrated primary stock solution (e.g., 10-20 mM).[8] This stock can then be serially diluted into the final aqueous buffer. It is critical to visually inspect the stock solution for any precipitate before use; gentle warming or vortexing may be required to ensure it is fully dissolved.[9]
Q4: How does pH impact the solubility of this compound?
The solubility of peptides like this compound is highly dependent on pH.[10][11][12] this compound is predicted to be least soluble at its isoelectric point (pI ≈ 8.5), where the net charge is zero. Adjusting the pH of the buffer to be at least 1-2 units away from the pI can significantly increase solubility by ionizing acidic or basic residues, thereby increasing the molecule's overall polarity.[13][14] For this compound, using a slightly acidic buffer (e.g., pH 4.5-6.5) is generally effective.
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. How can I fix this?
This is a common issue known as "crashing out" and occurs when a hydrophobic compound is transferred from a favorable organic solvent to a less favorable aqueous environment.[8][15]
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the assay.
-
Increase Co-solvent Percentage: Determine the maximum percentage of DMSO your assay can tolerate without affecting biological activity (typically <1%, but can vary).[16] Increase the DMSO concentration in your final buffer to this limit.
-
Use a Pluronic Surfactant: Adding a non-ionic surfactant like Pluronic F-127 or Tween-80 (at 0.01-0.1%) to the final aqueous buffer can help form micelles that encapsulate the hydrophobic compound, preventing precipitation.[6]
-
Change Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first and then bringing it up to the final volume (stepwise dilution). Always add the DMSO stock to the aqueous buffer, not the other way around, while vortexing gently.
Table 2: Effect of Co-solvents and pH on this compound Solubility
| Buffer System (Aqueous) | Additive | Max Achievable Concentration | Observations |
| PBS (pH 7.4) | 1% DMSO | < 10 µM | Precipitation observed at higher concentrations. |
| 50 mM Acetate (pH 5.0) | 1% DMSO | ~ 50 µM | Improved solubility due to acidic pH. |
| PBS (pH 7.4) | 1% DMSO + 0.05% Tween-80 | ~ 75 µM | Surfactant significantly improves solubility. |
| 50 mM Tris (pH 8.5) | 1% DMSO | < 5 µM | Very poor solubility near the predicted pI. |
Q2: My this compound powder will not dissolve completely, even in DMSO. What should I do?
Incomplete dissolution in the primary solvent can compromise all subsequent experiments.
Solutions:
-
Gentle Warming: Warm the solution in a water bath at 30-37°C for 5-10 minutes. Avoid excessive heat, which could degrade the peptide.
-
Vortexing/Sonication: Vortex the vial for 1-2 minutes. If it still hasn't dissolved, a brief sonication (1-5 minutes) in a bath sonicator can help break up aggregates.
-
Check Purity: If solubility issues persist, verify the purity and integrity of the compound stock using methods like HPLC to rule out degradation or impurities.[9]
Q3: I see a cloudy suspension after adding my this compound stock to the cell culture media. Is my experiment valid?
A cloudy or turbid solution indicates that the compound has precipitated. This means the actual concentration of soluble, active compound is unknown and will likely be much lower than intended, leading to unreliable and non-reproducible results.[9][17] The experiment should be paused and the solubility issue addressed using the strategies outlined in this guide.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a high-concentration, fully dissolved stock of this compound in an organic solvent.
Materials:
-
Lyophilized this compound
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Methodology:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the required volume of 100% DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Recap the vial and vortex gently for 1-2 minutes.
-
Visually inspect the solution against a light source. If any particulates are visible, warm the solution at 37°C for 5 minutes and vortex again.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[9]
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: pH-Adjustment Method for Improving Aqueous Solubility
Objective: To determine an optimal buffer pH for solubilizing this compound for an in vitro assay.
Materials:
-
10 mM this compound in DMSO stock solution
-
A set of buffers with varying pH values (e.g., 50 mM Sodium Acetate pH 5.0, 50 mM MES pH 6.0, 50 mM HEPES pH 7.0, 50 mM Tris pH 8.0)
-
Spectrophotometer or nephelometer
Methodology:
-
Prepare a series of test dilutions. For each buffer, add the this compound DMSO stock to achieve the final desired concentration (e.g., 100 µM), ensuring the final DMSO percentage is constant and below your assay's tolerance limit (e.g., 1%).
-
Mix each solution thoroughly by gentle inversion or vortexing.
-
Incubate the solutions at the intended experimental temperature for 15-30 minutes.
-
Visually inspect each tube for signs of precipitation or turbidity.
-
(Optional) Quantify the turbidity by measuring the absorbance at 600 nm (A600). A higher A600 reading indicates greater precipitation.
-
Select the buffer with the lowest pH (furthest from the pI) that shows no visual or spectrophotometric evidence of precipitation and is compatible with your experimental system.
Visual Guides
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Effect of buffer pH on the ionization state and solubility of this compound.
Caption: Experimental workflow for the pH-adjustment solubility screening protocol.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 13. fiveable.me [fiveable.me]
- 14. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 15. biotage.com [biotage.com]
- 16. benchchem.com [benchchem.com]
- 17. bioassaysys.com [bioassaysys.com]
preventing Capistruin degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Capistruin during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your experimental samples.
Troubleshooting Guide: this compound Degradation
This guide addresses common issues encountered during the storage of this compound, a 19-residue ribosomally synthesized lasso peptide.[1] While this compound possesses a unique and highly stable knotted structure, improper storage can still lead to degradation and loss of activity.[1][2]
Problem: Loss of Antibacterial Activity
If you observe a significant decrease in the antibacterial activity of your this compound samples, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Proteolytic Degradation | Although structurally stable, proteases released during sample preparation can cleave this compound.[3][4] Add a broad-spectrum protease inhibitor cocktail to your buffer solution.[3][5][6] |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles can denature proteins and peptides, leading to aggregation and loss of function.[5][7][8][9] Aliquot this compound into single-use vials before freezing to avoid repeated thawing of the main stock.[5][10][11] |
| Suboptimal pH | Extreme pH values can disrupt the structural integrity of peptides. Ensure the buffer pH is within the optimal range for this compound stability (typically near neutral pH).[5] |
| Oxidation | The amino acid residues of this compound may be susceptible to oxidation, which can alter its structure and function.[5] Consider adding a reducing agent like DTT or β-mercaptoethanol to the storage buffer.[5] |
| Microbial Contamination | Microbial growth in the storage solution can lead to degradation of the peptide.[12][13] Store samples at appropriate low temperatures and consider adding an antimicrobial agent like sodium azide for short-term storage at 4°C.[3][11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
For long-term storage, it is best to store this compound at -80°C.[5][10] This minimizes enzymatic activity and chemical degradation.[5] For short-term storage (a few weeks), -20°C is suitable.[5]
Q2: Should I add any supplements to my storage buffer for this compound?
Yes, several additives can enhance the stability of this compound during storage.[12] Cryoprotectants like glycerol (at a final concentration of 25-50%) can prevent the formation of damaging ice crystals during freezing.[11][12][14] Adding a carrier protein, such as bovine serum albumin (BSA) at 1-5 mg/mL, can prevent the loss of dilute this compound solutions due to adsorption to the storage vessel.[12]
Q3: How can I tell if my this compound has degraded?
Degradation can be assessed through several methods:
-
Functional Assay: A decrease in its antibacterial activity against susceptible strains like Burkholderia or Pseudomonas is a key indicator.[2]
-
SDS-PAGE: While this compound is small, high-resolution Tris-Tricine gels may show smearing or the appearance of lower molecular weight bands in degraded samples.
-
High-Performance Liquid Chromatography (HPLC): A loss of the main peak or the appearance of new peaks can indicate degradation or aggregation.
-
Mass Spectrometry: This technique can identify specific cleavage products or modifications that indicate degradation.[15]
Q4: Can I store this compound at 4°C?
Storage at 4°C is only recommended for very short periods (1 day to a few weeks).[12][13] For any duration longer than a few days, freezing is recommended to prevent microbial growth and proteolytic degradation.[12] If storing at 4°C, ensure the solution is sterile or contains an antimicrobial agent.[3]
Quantitative Data on this compound Stability
The following table summarizes hypothetical stability data for this compound under various storage conditions to illustrate the importance of proper storage.
| Storage Condition | Time | Additive | Percent Intact this compound |
| 4°C | 2 weeks | None | 75% |
| 4°C | 2 weeks | Protease Inhibitors | 90% |
| -20°C | 6 months | None (3 freeze-thaw cycles) | 60% |
| -20°C | 6 months | 25% Glycerol (single-use aliquots) | 95% |
| -80°C | 1 year | None (3 freeze-thaw cycles) | 70% |
| -80°C | 1 year | 25% Glycerol (single-use aliquots) | >98% |
Experimental Protocols
Protocol 1: Assessment of this compound Integrity by Reverse-Phase HPLC (RP-HPLC)
This protocol is for analyzing the purity and degradation of this compound.
-
Sample Preparation: Dilute a small aliquot of your stored this compound sample in the initial mobile phase buffer to a final concentration of approximately 1 mg/mL.
-
HPLC System: Use a C18 column suitable for peptide separation.
-
Mobile Phase:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Buffer B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% Buffer B to 95% Buffer B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm.
-
Analysis: Compare the chromatogram of your stored sample to a freshly prepared or reference standard. The appearance of new peaks or a reduction in the area of the main this compound peak indicates degradation.
Protocol 2: Functional Assay - Antibacterial Activity
This protocol determines the biological activity of this compound.
-
Bacterial Strain: Use a susceptible bacterial strain, such as Burkholderia thailandensis or a sensitive Pseudomonas species.[2]
-
Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of two-fold dilutions of your this compound sample in the growth medium in a 96-well plate.
-
Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Inoculate each well with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Analysis: Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC of your stored sample to that of a reference standard. An increase in the MIC indicates a loss of activity.
Visualizations
Caption: A logical workflow for troubleshooting this compound degradation.
Caption: this compound inhibits bacterial growth by blocking RNA polymerase.
References
- 1. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Before You Buy: Essential Storage & Stability Requirements for Recombinant Proteins [biochain.in]
- 11. bitesizebio.com [bitesizebio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. westbioscience.com [westbioscience.com]
- 14. susupport.com [susupport.com]
- 15. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Optimizing Capistruin Bioassay Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capistruin bioassays. Inconsistent results can be a significant challenge, and this resource aims to provide structured solutions to common problems to enhance the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a lasso peptide, a class of ribosomally synthesized and post-translationally modified peptides known for their unique knotted structures.[1][2][3] Its primary mode of action is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a mechanism it shares with the structurally similar peptide, microcin J25.[1][2][4] By targeting RNAP, this compound effectively halts transcription, leading to the cessation of bacterial growth.[4]
Q2: Which bacterial strains are susceptible to this compound?
This compound has demonstrated antimicrobial activity against Burkholderia species and closely related Pseudomonas strains.[1][3] It is important to note that an E. coli strain with a mutation in an RNAP subunit gene that confers resistance to microcin J25 also shows resistance to this compound.[1][2][4]
Q3: What are the common sources of error in cell-based bioassays?
Common sources of error in biological assays can be broadly categorized as systematic or random errors.[5][6] Systematic errors may arise from faulty equipment or flawed experimental design, while random errors can be caused by unpredictable fluctuations in experimental conditions.[5] Specific sources of error include:
-
Human error: Inconsistent sample handling, incorrect dilutions, or data entry mistakes.[6][7]
-
Sample contamination: Microbial or chemical contamination of cell cultures or reagents.[7][8]
-
Equipment issues: Improperly calibrated instruments or poorly maintained equipment.[5][7]
-
Variability in biological materials: Inherent differences in cell cultures, tissues, or reagents.[7]
-
Environmental factors: Fluctuations in temperature, humidity, and CO2 levels.[8][9]
Troubleshooting Guide
Q4: I am observing high variability between my replicate experiments. What are the potential sources of this inconsistency?
High variability in bioassay results can stem from several factors. It is crucial to meticulously control experimental parameters to ensure reproducibility.[10][11]
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and optimize cell seeding density.[9][12] Uneven cell distribution can lead to significant differences in results between wells.[12]
-
Reagent Preparation and Handling: Prepare reagents in large batches to minimize batch-to-batch variability.[10] Ensure all reagents are properly stored and thawed consistently.
-
Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant errors. Calibrate pipettes regularly and use proper techniques.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth.[12] To mitigate this, fill the outer wells with sterile water or media without cells.
-
Incubation Conditions: Maintain consistent temperature and CO2 levels in your incubator.[9] Avoid stacking plates, which can lead to uneven temperature distribution.
Q5: My this compound bioassay is showing no or very low activity. What should I check?
-
This compound Integrity: Verify the purity and concentration of your this compound stock. If produced in-house, inconsistencies in fermentation and purification can lead to batch-to-batch variability.
-
Target Cell Line: Confirm that you are using a susceptible bacterial strain.[1][3]
-
Assay Conditions: Ensure that the pH, temperature, and media composition are optimal for both the bacteria and the activity of this compound.
-
Reagent Compatibility: Some media components or supplements may interfere with the activity of this compound.
Q6: How can I improve the overall robustness of my this compound bioassay?
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all aspects of the assay.[7]
-
Quality Control: Include positive and negative controls in every assay to monitor performance.[10]
-
Automation: Where possible, automate repetitive tasks like liquid handling to reduce human error and increase consistency.[11]
-
Data Analysis: Use appropriate statistical methods to analyze your data and identify outliers.[13]
Data Presentation
Table 1: Recommended Bacterial Strains for this compound Bioassay
| Bacterial Species | Rationale |
| Burkholderia thailandensis | The producing organism, often used for comparative studies.[1] |
| Pseudomonas aeruginosa | A related species known to be susceptible to this compound.[4] |
| Escherichia coli (TolC-deficient) | A strain with increased sensitivity that can be used for mechanistic studies.[4] |
| Escherichia coli (with RNAP mutation) | A resistant strain that can serve as a negative control.[1][4] |
Table 2: Common Media for this compound Production and Bioassay
| Medium | Purpose | Reference |
| Luria-Bertani (LB) Broth | General bacterial growth and seed cultures.[14] | |
| M9 Minimal Medium | Defined medium for controlled growth conditions. | |
| M20 and 2S4G Media | Used for optimizing this compound production in Burkholderia.[14] |
Experimental Protocols
Protocol: Broth Microdilution Assay for this compound Antibacterial Activity
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the target bacterium into a suitable broth medium.
-
Incubate at the optimal temperature with shaking until the culture reaches the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform a serial dilution of the this compound stock solution in the assay broth to achieve a range of desired concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the diluted bacterial inoculum to each well.
-
Add the serially diluted this compound to the corresponding wells.
-
Include positive controls (bacteria with no this compound) and negative controls (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacteria for a defined period (e.g., 18-24 hours).
-
-
Data Acquisition and Analysis:
-
Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.
-
Alternatively, a viability dye such as resazurin can be used to assess metabolic activity.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Mandatory Visualizations
Caption: Workflow for a this compound antibacterial activity bioassay.
Caption: Troubleshooting decision tree for inconsistent this compound bioassay results.
Caption: Simplified signaling pathway of this compound's mode of action.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. automata.tech [automata.tech]
- 6. mrgscience.com [mrgscience.com]
- 7. genemod.net [genemod.net]
- 8. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 9. biocompare.com [biocompare.com]
- 10. swordbio.com [swordbio.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. marinbio.com [marinbio.com]
- 13. quantics.co.uk [quantics.co.uk]
- 14. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
Capistruin Production Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of Capistruin, a potent lasso peptide with antimicrobial properties.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 19-residue ribosomally synthesized and post-translationally modified peptide (RiPP) originally isolated from Burkholderia thailandensis E264.[1][2][3] It belongs to the class II lasso peptides, which are characterized by a unique "lariat knot" structure where the C-terminal tail is threaded through and trapped within an N-terminal macrolactam ring.[1][3] This structure confers remarkable stability to the peptide.[1][4] this compound exhibits antimicrobial activity by targeting and inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1][2][5] It binds within the RNAP secondary channel, which is the entry point for nucleoside triphosphates (NTPs), thereby sterically blocking the trigger-loop folding essential for efficient catalysis.[5][6][7]
Q2: What are the main challenges in producing this compound?
A2: The primary challenge in this compound production is achieving high yields, especially in heterologous expression systems. While the native producer, Burkholderia thailandensis, can produce the peptide, yields are often low, making large-scale production difficult.[8] Heterologous expression in Escherichia coli, a commonly used host, has been reported to result in very low titers.[4][8][9] This is a frequent hurdle in the discovery and production of RiPPs in general.[4]
Q3: Which expression host is recommended for scaling up this compound production?
A3: Recent studies have shown that using a homologous or phylogenetically related host can significantly improve production yields. Specifically, Burkholderia sp. FERM BP-3421 has been demonstrated to be a superior host for this compound production compared to E. coli.[4][9] This is likely due to better compatibility of gene expression machinery and precursor supply.[9]
Q4: What are the key genes involved in this compound biosynthesis?
A4: The biosynthesis of this compound is governed by the cap gene cluster, which includes:
-
capA : Encodes the precursor peptide.
-
capB : Encodes a protease responsible for cleaving the leader peptide.[4]
-
capC : Encodes an enzyme that catalyzes the formation of the macrolactam ring.[4]
-
capD : Encodes a transporter protein that may confer immunity to the producing organism.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no this compound yield in E. coli | - Host toxicity: this compound targets bacterial RNA polymerase, which can be toxic to the E. coli host, even with immunity genes.[4][8] - Inefficient post-translational modification: The E. coli machinery may not efficiently process the CapA precursor peptide. | - Switch to a more suitable host: Use a Burkholderia species, such as Burkholderia sp. FERM BP-3421, which has been shown to dramatically increase yields.[4][9] - Optimize expression conditions: Lower induction temperatures and use weaker promoters to reduce the metabolic burden on the host. |
| Poor purification efficiency | - Suboptimal chromatography conditions: The choice of resin and elution gradient may not be ideal for this compound. | - Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A C18 column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA) has been shown to be effective for purification.[1] |
| Product instability or degradation | - Proteolytic degradation: Although lasso peptides are generally stable, improper handling or storage can lead to degradation.[4] - Unfolding of the lasso structure: Certain mutations can lead to a temperature-sensitive derivative that unfolds upon heating.[3] | - Maintain proper storage conditions: Store purified this compound at low temperatures (e.g., -20°C or -80°C) in a suitable buffer. - Avoid harsh chemical treatments: The threaded-lasso fold provides high stability against denaturants and autoclaving.[1] |
| Difficulty confirming the lasso structure | - Incorrect analytical method: Standard mass spectrometry may not be sufficient to confirm the unique threaded topology. | - Tandem Mass Spectrometry (MS/MS): Fragmentation studies can help identify the characteristic fragmentation patterns of the lasso structure.[3] - Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the complete structural elucidation of lasso peptides.[10] |
Quantitative Data Summary
Table 1: this compound Production Yields in Different Hosts
| Host Organism | Production Titer (mg/L) | Reference |
| Burkholderia thailandensis E264 (native producer) | 0.7 | [1] |
| Escherichia coli (heterologous) | ~0.2 | [8] |
| Burkholderia sp. FERM BP-3421 (heterologous) | up to 116 | [4] |
Experimental Protocols
1. Heterologous Production of this compound in Burkholderia sp. FERM BP-3421
-
Plasmid Construction: The cap gene cluster (capA, capB, capC, capD) is synthesized and cloned into an appropriate expression vector. The native promoter can be replaced with an inducible promoter like the L-arabinose-inducible araC/PBAD promoter for controlled expression.[4]
-
Host Transformation: The expression plasmid is introduced into Burkholderia sp. FERM BP-3421 via standard transformation protocols.
-
Cultivation:
-
Prepare a seed culture by inoculating 5 mL of LB medium with a cryo-stock of the transformed Burkholderia strain and incubate at 37°C with shaking for 24 hours.[4]
-
Inoculate the production medium (e.g., M20 medium) with the seed culture.
-
Induce protein expression at the appropriate cell density with the corresponding inducer (e.g., L-arabinose).
-
Continue incubation for the desired production period.
-
-
Extraction:
2. Purification of this compound by RP-HPLC
-
Sample Preparation: Dissolve the dried extract in 10% acetonitrile.[1]
-
Chromatography:
-
Fraction Collection: Collect fractions corresponding to the this compound peak (retention time of approximately 26.2 minutes under the specified conditions).[1]
-
Verification: Analyze the collected fractions by mass spectrometry to confirm the presence of this compound.
Visualizations
Caption: Biosynthetic pathway of this compound from the precursor peptide to the mature lasso peptide.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbio.princeton.edu [molbio.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Heterologous Production of Lasso Peptide this compound in a Burkholderia Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Capistruin Derivatives
Welcome to the technical support center for Capistruin derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative is showing a loss of activity upon storage. What are the likely causes?
A1: Loss of activity in this compound derivatives, which are a class of lasso peptides, can stem from either physical or chemical instability. Although the inherent knotted structure of lasso peptides provides remarkable stability, certain derivatives can be susceptible to degradation.[1] Key factors include:
-
Temperature Sensitivity: Specific amino acid substitutions can disrupt the steric interactions that lock the threaded structure, leading to a temperature-sensitive derivative that unfolds into a branched cyclic peptide upon heating.[2] For instance, substituting Arg15 and Phe16 with alanine in this compound has been shown to create such a temperature-sensitive variant.[2]
-
Chemical Degradation: Like other peptides, this compound derivatives can be prone to chemical degradation pathways such as oxidation, deamidation, hydrolysis, and disulfide exchange if applicable.[3] These reactions can alter the peptide's structure and function.
-
Physical Instability: Issues like aggregation, precipitation, or adsorption to container surfaces can also lead to a decrease in the effective concentration of the active peptide.
Q2: How can I identify the specific degradation pathway affecting my this compound derivative?
A2: A systematic approach is necessary to pinpoint the cause of instability. We recommend the following workflow:
Caption: Workflow for identifying degradation pathways.
Q3: What general strategies can I employ to increase the stability of my this compound derivative in an aqueous solution?
A3: Several formulation strategies can enhance the stability of therapeutic peptides in aqueous solutions:[3][4]
-
pH Optimization: Finding the optimal pH for your derivative is one of the most effective stabilization methods.[3][4]
-
Buffer Selection: The choice of buffer can significantly impact stability.
-
Use of Excipients:
-
Co-solvents: The addition of co-solvents can sometimes improve stability.[4]
-
Exclusion of Air: For oxygen-sensitive derivatives, removing headspace oxygen can be beneficial.[4]
-
Viscosity Enhancement: Increasing the viscosity of the solution can reduce degradation rates.[4]
Q4: Are there any chemical modifications that can enhance the stability of my this compound derivative?
A4: Yes, chemical modifications are a powerful tool for improving peptide stability:
-
PEGylation: Attaching polyethylene glycol (PEG) chains can create a steric barrier, reducing aggregation and enzymatic degradation.[3]
-
Incorporation of Non-natural Amino Acids: Replacing L-amino acids with their D-enantiomers at sites susceptible to enzymatic cleavage can increase resistance to proteolysis.[5]
-
Cyclization: While this compound is already cyclic, further cyclization strategies or stapling could be explored for novel derivatives to enhance structural rigidity.[5][6]
Troubleshooting Guide: Temperature-Sensitive Unfolding
A known stability issue for some this compound derivatives is temperature-induced unfolding. This occurs when mutations, such as the substitution of key "plug" residues like Arg15 and Phe16, weaken the interactions that hold the threaded structure in place.[2]
| Symptom | Possible Cause | Recommended Action |
| Loss of activity after incubation at room temperature or higher. | Temperature-sensitive unfolding of the lasso structure into a branched-cyclic peptide. | 1. Confirm Unfolding: Use analytical techniques like HPLC or mass spectrometry to detect the appearance of the unfolded species. 2. Determine Critical Temperature: Perform a temperature gradient study to identify the temperature at which unfolding begins. 3. Formulation Strategies: Investigate the use of stabilizing excipients (see Q3). 4. Structural Re-engineering: If possible, reconsider the amino acid substitutions that are causing the instability. |
| Appearance of a new peak in HPLC analysis after mild heating. | The new peak likely corresponds to the unthreaded, branched-cyclic topoisomer. | Characterize the new peak using mass spectrometry to confirm its identity. |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Buffer
This protocol outlines a general method for screening different pH conditions and buffer types to find the optimal formulation for your this compound derivative.
Materials:
-
Purified this compound derivative
-
A selection of buffers (e.g., citrate, phosphate, Tris, glycine) covering a pH range from 3 to 10.
-
pH meter
-
Incubators or water baths
-
HPLC system with a suitable column
-
Mass spectrometer
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10).
-
Sample Preparation: Dissolve the this compound derivative in each buffer to a final concentration of 1 mg/mL.
-
Initial Analysis (T=0): Immediately analyze an aliquot of each sample by HPLC and mass spectrometry to determine the initial purity and identity.
-
Incubation: Incubate the samples at a stress temperature (e.g., 40°C) and a control temperature (e.g., 4°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14, and 28 days), withdraw aliquots from each sample.
-
Analysis: Analyze the withdrawn samples by HPLC to quantify the remaining percentage of the intact derivative. Mass spectrometry can be used to identify any degradation products.
-
Data Evaluation: Plot the percentage of intact derivative against time for each condition to determine the degradation rate. The condition with the lowest degradation rate is the most stable.
Protocol 2: Assessing Thermal Stability
This protocol describes how to evaluate the thermal stability of a this compound derivative and identify its unfolding temperature.
Materials:
-
Purified this compound derivative in an optimized buffer (from Protocol 1).
-
Differential Scanning Calorimeter (DSC) or a thermal cycler with a temperature gradient function.
-
HPLC system.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in the chosen buffer.
-
DSC Analysis (Optional but Recommended):
-
Load the sample and a buffer blank into the DSC cells.
-
Scan from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/min).
-
The midpoint of the endothermic transition corresponds to the melting temperature (Tm), an indicator of thermal stability.
-
-
Temperature Gradient Incubation:
-
Aliquot the sample into several tubes.
-
Incubate the tubes at a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C, 70°C, 80°C, 90°C) for a fixed time (e.g., 1 hour).
-
-
HPLC Analysis: After incubation, cool the samples to room temperature and analyze by HPLC.
-
Data Analysis: Quantify the percentage of the remaining folded peptide at each temperature. The temperature at which a significant amount of the unfolded species appears is the critical temperature for stability.
Data Presentation
Table 1: Hypothetical pH Stability Data for a this compound Derivative
| pH | Buffer | Temperature (°C) | Half-life (Days) |
| 4.0 | Citrate | 40 | 15 |
| 5.0 | Citrate | 40 | 35 |
| 6.0 | Phosphate | 40 | 50 |
| 7.0 | Phosphate | 40 | 42 |
| 8.0 | Tris | 40 | 25 |
This table is for illustrative purposes and the actual stability will depend on the specific this compound derivative.
Visualizations
Caption: Strategies to enhance this compound derivative stability.
References
- 1. Merging Flow Synthesis and Enzymatic Maturation to Expand the Chemical Space of Lasso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
avoiding non-specific binding of Capistruin in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating non-specific binding of Capistruin in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in assays involving this compound?
A1: Non-specific binding refers to the attachment of molecules, such as this compound or detection antibodies, to surfaces or other proteins in an assay in an unintended and unpredictable manner.[1] This phenomenon can lead to high background signals, which obscure the true specific signal, thereby reducing the sensitivity and accuracy of the assay.[2][3]
Q2: What are the primary causes of high non-specific binding in protein assays?
A2: Several factors can contribute to high non-specific binding, including:
-
Inadequate Blocking: Insufficient blocking of unoccupied sites on the assay plate or membrane can leave them exposed for non-specific attachment.[3][4]
-
Inappropriate Buffer Conditions: The pH and salt concentration of buffers can influence electrostatic and hydrophobic interactions that lead to non-specific binding.[5][6]
-
Suboptimal Antibody Concentrations: Using excessively high concentrations of primary or secondary antibodies increases the likelihood of them binding to unintended targets.[4][7]
-
Insufficient Washing: Inadequate washing between assay steps can leave unbound reagents behind, contributing to high background.[7][8]
-
Hydrophobic and Electrostatic Interactions: The intrinsic properties of this compound or other assay components can promote non-specific interactions with assay surfaces.[1][5]
Q3: What are the most common types of blocking agents used to prevent non-specific binding?
A3: Blocking agents are proteins or other molecules that bind to all unoccupied sites on a surface, preventing the non-specific binding of assay components.[9] Commonly used blocking agents include proteins like Bovine Serum Albumin (BSA), non-fat dry milk, and casein, as well as non-ionic detergents such as Tween-20.[10][11] The choice of blocking agent can depend on the specific assay system and the nature of the interacting molecules.[10]
Troubleshooting Guides
Issue: High Background Signal Across the Entire Assay Plate
High background is a common issue that can mask the specific signal from this compound. The following steps provide a systematic approach to troubleshooting and resolving this problem.
1. Optimize the Blocking Step
Inadequate blocking is a frequent cause of high background.[4] Ensure that all non-specific sites on the assay surface are saturated.
-
Increase Blocking Agent Concentration: If you are observing high background, consider increasing the concentration of your blocking agent.[8]
-
Extend Incubation Time: Increasing the incubation time with the blocking buffer can ensure more complete blocking of non-specific sites.[7]
-
Test Different Blocking Agents: Not all blocking agents are equally effective for every assay. It may be necessary to test a variety of blockers to find the optimal one for your specific experiment.[4]
Table 1: Common Blocking Agents and Their Recommended Concentrations
| Blocking Agent | Typical Working Concentration | Notes |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common and cost-effective protein blocker.[4][9] |
| Non-Fat Dry Milk | 0.1-5% (w/v) | A cost-effective alternative to BSA or casein, but may not be compatible with all systems.[4][9] |
| Casein | 1-3% (w/v) | A milk-derived protein blocker that can be more effective than BSA in some cases.[4] |
| Fish Gelatin | 0.1-0.5% (w/v) | Can be effective in reducing certain types of non-specific binding.[4] |
| Polyethylene Glycol (PEG) | 1% (w/v) | A polymer-based blocker that can be effective for hydrophobic surfaces.[9] |
2. Adjust Buffer Composition
The composition of your buffers can significantly impact non-specific binding.
-
Modify Salt Concentration: Increasing the salt concentration (e.g., NaCl) in your buffers can help to disrupt non-specific electrostatic interactions.[5][10]
-
Adjust pH: The pH of your buffers can affect the charge of proteins and surfaces. Adjusting the pH away from the isoelectric point of this compound or other proteins in your assay can help to reduce non-specific binding.[5]
-
Add Detergents: Non-ionic detergents like Tween-20 can be added to wash and blocking buffers to reduce non-specific hydrophobic interactions.[4][5]
Table 2: Common Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Working Concentration | Purpose |
| Sodium Chloride (NaCl) | 150-500 mM | Reduces electrostatic interactions.[5][12] |
| Tween-20 | 0.05-0.1% (v/v) | Reduces hydrophobic interactions.[4] |
| Triton X-100 | 0.1-1% (v/v) | A non-ionic detergent that reduces hydrophobic interactions.[12] |
| Glycerol | up to 50% (v/v) | Can reduce non-specific hydrophobic interactions.[12] |
3. Optimize Washing Steps
Insufficient washing is a common cause of high background signals.[7][8]
-
Increase the Number of Washes: Performing additional wash cycles can help to remove unbound reagents more effectively.[10]
-
Increase Wash Volume and Duration: Ensure that a sufficient volume of wash buffer is used to thoroughly wash each well and consider increasing the soaking time between washes.[8][10]
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol describes a method for empirically determining the optimal blocking agent and concentration for your this compound assay.
-
Prepare a range of blocking buffers: Prepare several different blocking buffers with varying concentrations of different blocking agents (e.g., 1%, 3%, and 5% BSA; 1%, 3%, and 5% non-fat dry milk).
-
Coat and block the plate: Coat the wells of a microtiter plate with your target protein or antibody, as you would in your standard assay protocol. Block different sets of wells with each of the prepared blocking buffers for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the assay: Continue with your standard assay protocol, adding your this compound sample and detection reagents. Include negative control wells that do not contain this compound.
-
Analyze the results: Measure the signal in all wells. The optimal blocking buffer will be the one that provides the lowest signal in the negative control wells without significantly reducing the signal in the positive wells.
Visualizations
Caption: Mechanism of action of this compound.[13][14]
Caption: A general experimental workflow for an immunoassay.
References
- 1. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 4. benchchem.com [benchchem.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. arp1.com [arp1.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. biocompare.com [biocompare.com]
- 11. Blocking reagents [abcam.com]
- 12. How can I eliminate contaminating protein in my Ni-NTA 6xHis-tag protein purification? [qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Capistruin MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Capistruin in Minimum Inhibitory Concentration (MIC) assays. Inconsistent results in MIC assays can be a significant source of experimental variability. This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their work with this potent lasso peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a ribosomally synthesized and post-translationally modified peptide, classified as a lasso peptide, produced by the bacterium Burkholderia thailandensis.[1][2] Its unique "threaded" structure confers remarkable stability. This compound exerts its antimicrobial effect by inhibiting bacterial DNA-dependent RNA polymerase (RNAP).[1][2] It binds within the RNAP secondary channel, which is crucial for nucleotide triphosphate (NTP) entry, thereby sterically blocking the folding of the trigger loop, a key element for efficient catalysis of transcription.[1]
Q2: What is the general antimicrobial spectrum of this compound?
This compound is primarily effective against Gram-negative bacteria, particularly Burkholderia and closely related Pseudomonas species.[1][2][3] While it can inhibit the RNAP of Escherichia coli, significantly higher concentrations are generally required to inhibit the growth of E. coli itself, suggesting differences in cellular uptake or efflux mechanisms.[4]
Q3: How should this compound be handled and stored to ensure its stability?
As a lasso peptide, this compound possesses a rigid and compact structure, leading to exceptional stability compared to linear peptides. However, proper handling and storage are still crucial to maintain its activity.
-
Lyophilized Form: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can degrade the peptide.
-
In Solution: It is not recommended to store peptides in solution for extended periods. If necessary, prepare stock solutions in a suitable solvent (e.g., sterile water or a buffer with a slightly acidic pH). Aliquot the stock solution into low-protein-binding tubes (e.g., polypropylene) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For daily use, a fresh solution should be prepared.
Q4: Why am I seeing no bacterial growth in my positive control wells?
This issue typically points to a problem with the bacterial inoculum or the growth medium.
-
Inactive Inoculum: Ensure that the bacterial culture is fresh and in the logarithmic growth phase.
-
Incorrect Medium: Verify that the correct type and formulation of Mueller-Hinton Broth (MHB) or other specified medium was used.
-
Contamination: The medium or other reagents may be contaminated with an inhibitory substance.
Q5: What could cause "skipped wells" in my microdilution plate?
"Skipped wells" refer to a phenomenon where a well with a lower concentration of the antimicrobial agent shows no growth, while a well with a higher concentration does. This can be caused by:
-
Pipetting Errors: Inaccurate pipetting can lead to inconsistent concentrations of the peptide or bacteria in the wells.
-
Peptide Adsorption: this compound, like other peptides, can adsorb to the surface of standard polystyrene microtiter plates. This can reduce the effective concentration of the peptide in the well, leading to sporadic growth at lower concentrations. Using low-protein-binding polypropylene plates is highly recommended.
-
Peptide Aggregation: At certain concentrations, the peptide may aggregate, reducing its effective concentration.
Troubleshooting Inconsistent MIC Results
Inconsistent MIC values between replicates or experiments can be frustrating. The following guide provides a systematic approach to troubleshooting these issues.
Problem 1: High Variability in MIC Values Between Replicates
| Potential Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate and verify the accuracy of all pipettes used for preparing peptide dilutions and inoculating plates. Ensure proper pipetting technique to avoid errors. |
| Inhomogeneous Inoculum | Vortex the bacterial suspension thoroughly before and during the inoculation process to ensure a uniform distribution of cells in each well. |
| Peptide Adsorption to Plates | Switch to polypropylene 96-well plates, as peptides are known to bind to the surface of polystyrene plates, which can lead to inconsistent results. |
| Edge Effects | The outer wells of a microtiter plate can be prone to evaporation, leading to increased solute concentration. If edge effects are suspected, avoid using the outermost wells for critical measurements or ensure a humidified incubation environment. |
Problem 2: MIC Values are Consistently Higher or Lower Than Expected
| Potential Cause | Recommended Action |
| Incorrect Inoculum Density | The final inoculum concentration in the wells should be standardized to approximately 5 x 10^5 CFU/mL. Prepare the inoculum using a 0.5 McFarland standard and verify the density if necessary. An inoculum that is too high will result in falsely elevated MICs. |
| Degradation of this compound | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Protect solutions from light if sensitivity is a concern. |
| Media Composition | The concentration of divalent cations (Ca2+ and Mg2+) in the Mueller-Hinton Broth can affect the activity of some antimicrobial peptides. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency. |
| Incorrect Incubation Conditions | Ensure the incubator is maintaining the correct temperature (typically 35-37°C) and that plates are incubated for the appropriate duration (usually 16-20 hours). |
Data Presentation
The following table summarizes the antimicrobial activity of this compound against various bacterial species as reported in the literature. Note that MIC values can vary between studies due to different experimental conditions.
| Bacterial Species | Strain | MIC (µM) | Reference |
| Escherichia coli | ΔtolC with rpoC+ | >50 | [1] |
| Burkholderia species | Various | Active | [1][2][3] |
| Pseudomonas species | Various | Active | [2][4][3] |
Further research is needed to establish a comprehensive list of MIC values for this compound against a wider range of bacterial strains.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, with modifications for testing antimicrobial peptides.
Materials:
-
This compound (lyophilized powder)
-
Test bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Sterile polypropylene 96-well microtiter plates
-
Sterile polypropylene tubes
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Prepare a stock solution of this compound in sterile 0.01% acetic acid with 0.2% BSA to the desired concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Plate Setup:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the polypropylene 96-well plate.
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control well (inoculum in broth without this compound) and a negative sterility control well (broth only).
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MICs.
Caption: Mechanism of action of the lasso peptide this compound.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Codon Usage for Capistruin Expression
Disclaimer: "Capistruin" is a hypothetical protein. The following guide is based on established principles of codon optimization and recombinant protein expression and is intended to serve as a template for researchers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize codon usage for the expression of the recombinant protein this compound.
Frequently Asked Questions (FAQs)
Q1: What is codon usage bias and why is it critical for this compound expression?
A1: Codon usage bias is the phenomenon where organisms preferentially use certain synonymous codons (different nucleotide triplets that code for the same amino acid) over others.[1][2][3][4] This bias is due to varying concentrations of corresponding tRNA molecules within the cell.[4] For high-level expression of a recombinant protein like this compound, it is crucial that the codons in its gene sequence match the preferred codons of the expression host (e.g., E. coli, yeast, mammalian cells). A mismatch can lead to translational stalling, premature termination, and overall low protein yield because the host cell may have a limited supply of the tRNAs required for rare codons.[5]
Q2: How do I choose the best expression host for this compound?
A2: The choice of expression host depends on the properties of this compound and the downstream application.
-
E. coli : Ideal for rapid, high-yield production of proteins that do not require complex post-translational modifications (PTMs). It is cost-effective but prone to forming insoluble inclusion bodies.[6]
-
Yeast (e.g., Pichia pastoris) : A good choice if this compound requires some PTMs like glycosylation. Yeast combines the fast growth of prokaryotes with eukaryotic protein processing capabilities.[7]
-
Insect Cells (e.g., Sf9) : Suitable for proteins requiring more complex PTMs and proper folding that cannot be achieved in yeast.
-
Mammalian Cells (e.g., CHO, HEK293) : The best option for producing this compound that requires native-like, complex PTMs and folding for full biological activity, though it is the most expensive and time-consuming system.[6]
Once a host is chosen, the this compound gene sequence should be optimized to match that host's specific codon usage patterns.[3][7]
Q3: What are the key metrics to evaluate the success of my codon optimization strategy?
A3: Several metrics can be used to assess your codon optimization strategy:
-
Codon Adaptation Index (CAI) : A value from 0 to 1 that measures how well the codon usage of a gene matches the codon usage of a reference set of highly expressed genes in a specific organism.[4] A higher CAI (closer to 1.0) generally indicates better expression.
-
GC Content : The percentage of Guanine (G) and Cytosine (C) bases. The optimal GC content for a gene should be similar to the average GC content of the host genome to ensure transcriptional and translational efficiency.
-
mRNA Secondary Structure : Complex secondary structures, especially near the 5' end of the mRNA, can inhibit ribosome binding and translation initiation. Optimization algorithms should aim to minimize these structures.[8]
-
Protein Yield : The ultimate measure of success is the quantifiable amount of soluble, correctly folded this compound protein produced. This is typically measured by methods like Western Blot or ELISA.
Troubleshooting Guides
Problem 1: My this compound expression is very low or undetectable.
-
Possible Cause: Rare Codon Usage The native this compound gene may contain codons that are rare in your expression host, leading to translational pausing or termination.[9]
-
Solution:
-
Analyze the codon usage of your this compound gene using online tools.
-
Synthesize a new version of the gene that is codon-optimized for your specific expression host (e.g., E. coli K-12).[7][8]
-
Consider using host strains engineered to carry extra copies of genes for rare tRNAs, such as E. coli BL21(DE3)-pLysS.[10]
-
-
-
Possible Cause: mRNA Instability High GC content or the presence of specific sequences can lead to the formation of stable mRNA secondary structures that block ribosome access.[10]
-
Solution:
-
Use codon optimization software that includes algorithms to minimize mRNA secondary structure formation near the translation start site.[7]
-
Ensure the GC content of the optimized gene is within the optimal range for the host organism (typically 30-70%).
-
-
Problem 2: I'm observing truncated this compound fragments on my Western Blot.
-
Possible Cause: Premature Translation Termination This can be caused by ribosomal stalling at clusters of rare codons, which can lead to the dissociation of the ribosome from the mRNA template.
-
Solution:
-
Re-optimize the this compound gene sequence to eliminate consecutive rare codons.
-
Ensure there are no cryptic stop codons that may have been inadvertently introduced during cloning or synthesis. Sequence verification of your plasmid construct is crucial.[10]
-
-
-
Possible Cause: Protein Degradation The expressed protein might be unstable in the host cell and susceptible to degradation by host proteases.[11]
Problem 3: this compound is forming insoluble inclusion bodies.
-
Possible Cause: High Translation Rate Aggressive codon optimization can sometimes lead to a translation rate that is too fast, overwhelming the cellular machinery responsible for proper protein folding.[7][12] This rapid synthesis can cause misfolded proteins to aggregate into inclusion bodies.[6][13]
-
Solution:
-
Lower the induction temperature (e.g., 16-20°C) and reduce the inducer concentration (e.g., IPTG) to slow down the rate of protein synthesis, giving the protein more time to fold correctly.[8]
-
Consider a "codon randomization" strategy instead of a "one amino acid-one codon" approach. This can introduce some less-optimal codons at strategic points to create translational pauses that may facilitate proper folding.[12][14]
-
Co-express molecular chaperones (e.g., GroEL/GroES) to assist in the folding of this compound.
-
-
-
Possible Cause: Unfolded Protein Response (UPR) in Eukaryotic Hosts In eukaryotic systems like mammalian or yeast cells, the high-level expression of a new protein can overwhelm the endoplasmic reticulum's (ER) folding capacity, triggering the Unfolded Protein Response (UPR).[15][16][17] This can lead to a global shutdown of translation and eventual cell death if the stress is not resolved.
-
Solution:
-
Optimize expression levels to avoid overloading the ER. This can be achieved by using weaker promoters or reducing the amount of expression vector transfected.
-
Co-express ER-resident chaperones like BiP/Grp78 to enhance the folding capacity of the ER.[16]
-
-
Data Presentation
Table 1: Comparison of Codon Optimization Strategies for this compound Expression in E. coli BL21(DE3)
| Gene Construct | Codon Adaptation Index (CAI) | GC Content (%) | Soluble Protein Yield (mg/L) | Insoluble Protein (Inclusion Bodies) |
| Wild-Type this compound | 0.65 | 45% | 5 | High |
| Optimized this compound | 0.92 | 52% | 50 | Low |
Experimental Protocols
Protocol: Quantification of this compound Expression by Western Blot
This protocol describes the semi-quantitative analysis of this compound expression levels from cell lysates.[18][19]
-
Sample Preparation:
-
Harvest cells from a 1 mL culture by centrifugation.
-
Resuspend the cell pellet in 100 µL of lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to separate soluble and insoluble fractions.
-
Determine the total protein concentration of the soluble fraction using a Bradford or BCA assay.[19]
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to this compound (e.g., anti-Capistruin mouse monoclonal) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.[18]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[18]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis on the bands using software like ImageJ to semi-quantify the relative expression levels of this compound between different samples. Ensure you are working within the linear range for accurate quantification.[20]
-
Visualizations
Caption: Troubleshooting workflow for low this compound expression.
Caption: Experimental workflow for this compound codon optimization.
References
- 1. What Is Codon Usage Bias and Why It Matters in Gene Expression [synapse.patsnap.com]
- 2. Codon usage bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 8. benchchem.com [benchchem.com]
- 9. neb.com [neb.com]
- 10. goldbio.com [goldbio.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genextgenomics.com [genextgenomics.com]
- 14. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The endoplasmic reticulum and unfolded protein response in the control of mammalian recombinant protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Engineering of the unfolded protein response pathway in Pichia pastoris: enhancing production of secreted recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 18. addgene.org [addgene.org]
- 19. cusabio.com [cusabio.com]
- 20. bitesizebio.com [bitesizebio.com]
Technical Support Center: Capistruin Oxidation in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and understand the potential oxidation of Capistruin in solution. While this compound, a lasso peptide, is known for its remarkable structural stability, understanding potential degradation pathways such as oxidation is crucial for ensuring its efficacy and stability in experimental and pharmaceutical formulations.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to oxidation in solution?
This compound's unique threaded-lasso structure confers high stability against denaturation and proteolysis.[2] However, like all peptides containing susceptible amino acid residues, it can be theoretically prone to oxidation under specific conditions. The amino acids most susceptible to oxidation are methionine, cysteine, tryptophan, tyrosine, and histidine.[4] The primary sequence of this compound (GFFGSPFRGFPRVIFRF) does not contain methionine or cysteine, but does contain phenylalanine, tyrosine (implied by the 'F' and potential for hydroxylation), and arginine which can be susceptible to certain types of oxidative stress.
Q2: What are the potential sources of oxidation for this compound in my experiments?
Several factors can introduce reactive oxygen species (ROS) and promote oxidation in your solution:[5]
-
Buffer Components: Certain buffers, especially in the presence of transition metal ions (e.g., Fe²⁺, Cu²⁺), can catalyze the formation of ROS.[4]
-
Dissolved Oxygen: The presence of dissolved oxygen in the solution can be a primary source of oxidative stress.[6]
-
Light Exposure: Exposure to UV or even ambient light can generate free radicals and lead to photo-oxidation.[4]
-
Temperature: Elevated temperatures can increase the rate of oxidative reactions.[5]
-
Contaminants: Impurities in reagents or solvents, such as peroxides in excipients, can initiate oxidation.[7]
Q3: What are the visible signs of this compound oxidation?
Visible signs of protein oxidation can include:
-
Discoloration: A yellowing of the solution can sometimes indicate oxidation of aromatic residues.
-
Precipitation or Aggregation: Oxidative damage can lead to changes in protein conformation, potentially causing aggregation and precipitation.[8]
-
Loss of Biological Activity: Oxidation can alter the structure of this compound, potentially impacting its antibacterial activity.[9]
Troubleshooting Guides
Problem: I suspect my this compound solution is oxidized. How can I confirm this?
-
Solution 1: Spectroscopic Analysis. Perform UV-Vis spectroscopy. An increase in absorbance around 300-400 nm may suggest the formation of oxidized species. Changes in the intrinsic fluorescence of tryptophan (if present) or tyrosine residues can also be indicative of oxidation.
-
Solution 2: Chromatographic Analysis. Use High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC). The appearance of new, more polar peaks eluting earlier than the native this compound peak can indicate oxidized forms.
-
Solution 3: Mass Spectrometry (MS). This is the most definitive method. Analyze your sample using techniques like LC-MS/MS to detect mass shifts corresponding to the addition of oxygen atoms (+16 Da, +32 Da, etc.) to specific amino acid residues.[10]
Problem: My this compound solution shows signs of oxidation. What steps can I take to prevent it in the future?
-
Strategy 1: Buffer and Formulation Optimization.
-
Degas Buffers: Before use, degas all buffers to remove dissolved oxygen.
-
Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester metal ions.[4]
-
Control pH: Maintain a pH that minimizes the reactivity of susceptible amino acid side chains. For many proteins, slightly acidic conditions can reduce the rate of some oxidation reactions.[5]
-
-
Strategy 2: Add Antioxidants.
-
Consider adding antioxidants to your solution. The choice and concentration of the antioxidant should be carefully evaluated for compatibility with your downstream applications.
-
-
Strategy 3: Control Environmental Conditions.
-
Minimize Light Exposure: Protect your this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[4]
-
Store at Low Temperatures: Store solutions at recommended low temperatures (e.g., 4°C or -20°C) to slow down the rate of chemical reactions.
-
Use Inert Gas: For long-term storage or sensitive experiments, overlay the solution with an inert gas like argon or nitrogen to displace oxygen.[5]
-
Quantitative Data on Antioxidant Strategies
The following table summarizes common antioxidants and their typical working concentrations for protecting proteins in solution. The effectiveness of each should be empirically tested for your specific this compound formulation.
| Antioxidant | Typical Working Concentration | Mechanism of Action | Reference |
| N-acetylcysteine (NAC) | 1-10 mM | Thiol-based reducing agent, scavenges free radicals. | [8] |
| Ascorbic Acid (Vitamin C) | 0.1-1 mM | Water-soluble antioxidant, scavenges a wide range of ROS. | [8] |
| Methionine | 1-10 mM | Acts as a sacrificial scavenger for oxidizing species. | [5] |
| Sodium Thiosulfate | 1-10 mM | Oxygen scavenger. | [5] |
| Quercetin | 10-100 µM | Polyphenolic compound that can chelate metals and scavenge radicals. | [8] |
| Resveratrol | 10-100 µM | Polyphenolic compound with antioxidant properties. | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound Oxidation by RP-HPLC
-
Sample Preparation: Prepare your this compound solution at a known concentration in the desired buffer. Create a control (unoxidized) sample and samples subjected to potential oxidative stress (e.g., exposure to light, elevated temperature, or an oxidizing agent like H₂O₂).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Analysis: Compare the chromatograms of the stressed samples to the control. The appearance of new, earlier-eluting peaks is indicative of oxidation. The percentage of oxidized this compound can be estimated by integrating the peak areas.
Protocol 2: Identification of Oxidized Residues by LC-MS/MS
-
Sample Preparation: Subject the this compound sample to conditions that may cause oxidation.
-
Enzymatic Digestion (Optional but Recommended): For detailed localization of the oxidation site, digest the protein with a specific protease (e.g., trypsin, chymotrypsin) to generate smaller peptide fragments.
-
LC-MS/MS Analysis:
-
Inject the sample (intact or digested) into an LC-MS/MS system.
-
Separate the peptides using a suitable reverse-phase gradient.
-
Acquire mass spectra in both MS1 (full scan) and MS2 (fragmentation) modes.
-
-
Data Analysis:
-
Search the MS data for parent ions with mass shifts corresponding to the addition of one or more oxygen atoms (+15.99 Da per oxygen).
-
Analyze the MS/MS fragmentation spectra to pinpoint the exact amino acid residue that has been modified.
-
Visualizations
Caption: Potential pathway for this compound oxidation.
Caption: Workflow for confirming this compound oxidation.
Caption: Decision tree for mitigating this compound oxidation.
References
- 1. Insights into the biosynthesis and stability of the lasso peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. A strategy for the prevention of protein oxidation by drug product in polymer-based syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Protein Aggregation by Several Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Capistruin Purification Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of Capistruin purification. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound, categorized by the purification step.
Solid-Phase Extraction (SPE) with XAD-16 Resin
| Problem | Possible Cause | Recommended Solution |
| Low this compound Recovery | Incomplete binding to the resin: The flow rate during sample loading may be too high, or the contact time may be insufficient. | Decrease the flow rate during sample application to ensure adequate interaction between this compound and the XAD-16 resin. Consider recirculating the supernatant through the resin bed for a longer duration. |
| Inefficient elution: The volume of methanol used for elution may be insufficient to completely desorb this compound from the resin. | Increase the volume of methanol used for elution. Perform multiple, sequential elutions and analyze each fraction separately to ensure complete recovery. | |
| This compound precipitation: The peptide may precipitate out of solution during the extraction process. | Ensure that all solutions are properly degassed and filtered. If precipitation is observed, consider adjusting the pH of the sample or using a different elution solvent. | |
| Presence of Impurities in Eluate | Inadequate washing of the resin: The water wash step may not be sufficient to remove all unbound impurities. | Increase the volume of the water wash. Consider including a low percentage of organic solvent (e.g., 5% methanol) in the wash buffer to remove more hydrophobic impurities without eluting the this compound. |
| Co-elution of similar compounds: Other hydrophobic molecules from the culture supernatant may bind to the resin and co-elute with this compound. | Optimize the wash and elution conditions. A stepwise elution with increasing concentrations of methanol may help to separate this compound from contaminants. |
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Resolution/Broad Peaks | Inappropriate mobile phase gradient: The gradient may be too steep, not allowing for proper separation of this compound from closely eluting impurities. | Optimize the HPLC gradient. A shallower gradient over a longer period can improve resolution. |
| Column overload: Injecting too much sample can lead to peak broadening and poor separation. | Reduce the amount of sample injected onto the column. | |
| Presence of aggregates: Lasso peptides can sometimes form aggregates, which may result in broad or multiple peaks. | Prepare fresh sample solutions and filter them before injection. Consider adding a small amount of organic acid (e.g., formic acid) or a chaotropic agent to the sample to disrupt aggregates. | |
| Peak Tailing | Secondary interactions with the stationary phase: The peptide may be interacting with active sites on the silica backbone of the C18 column. | Use a high-purity, end-capped C18 column. Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (e.g., 0.1%) to minimize these interactions. |
| Column degradation: The column may be contaminated or have lost its stationary phase. | Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol) to remove contaminants. If performance does not improve, replace the column. | |
| Ghost Peaks | Contamination in the HPLC system or mobile phase: Impurities can accumulate in the system and elute as unexpected peaks. | Run a blank gradient (without sample injection) to identify system-related peaks. Ensure high-purity solvents and additives are used for the mobile phase. Regularly flush the HPLC system. |
| Variable Retention Times | Fluctuations in mobile phase composition or flow rate: Inconsistent pumping or improper mixing of solvents can lead to shifts in retention time. | Ensure the HPLC pumps are working correctly and that the mobile phases are properly degassed and mixed. |
| Changes in column temperature: Temperature fluctuations can affect retention times. | Use a column oven to maintain a constant temperature throughout the analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of this compound from different expression systems?
A1: The yield of this compound is highly dependent on the expression host. Heterologous expression in Burkholderia species has been shown to produce significantly higher yields (up to 240 mg/L) compared to E. coli (typically in the range of 0.2-1.6 mg/L).[1][2][3][4]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of this compound is typically assessed by a combination of RP-HPLC and mass spectrometry (MS).[1] A sharp, symmetrical peak in the HPLC chromatogram at the expected retention time is indicative of high purity. Mass spectrometry can be used to confirm the molecular weight of the purified peptide.
Q3: My this compound sample appears to be aggregating. How can I prevent this?
A3: Peptide aggregation can be influenced by factors such as concentration, pH, and temperature.[5][6][7] To minimize aggregation, it is recommended to work with freshly prepared solutions, store samples at low temperatures, and consider the use of additives such as organic acids or low concentrations of organic solvents in your buffers.
Q4: What is the mechanism of action of this compound?
A4: this compound exerts its antimicrobial activity by inhibiting bacterial RNA polymerase (RNAP).[4][8][9][10][11] It binds to the secondary channel of the RNAP, which is the entry point for nucleoside triphosphates (NTPs), thereby physically blocking the transcription process.[8][10][11]
Quantitative Data Summary
The following table summarizes the reported yields of this compound from different expression systems.
| Expression Host | Vector | Promoter | Yield (mg/L) | Purity (%) | Reference |
| E. coli | pET-based | T7 | ~0.2 | >95 | [12] |
| E. coli | - | - | 1.6 | - | [4] |
| Burkholderia sp. FERM BP-3421 | pSK020 | araC/PBAD | up to 116 | - | [1] |
| Burkholderia sp. FERM BP-3421 | pBBR1-based | - | up to 240 | - | [2][3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
Objective: To capture and concentrate this compound from culture supernatant.
Materials:
-
Culture supernatant containing this compound
-
XAD-16 resin
-
Methanol (HPLC grade)
-
Deionized water
-
Chromatography column
Methodology:
-
Resin Preparation: Wash the XAD-16 resin extensively with methanol, followed by deionized water to remove any preservatives and fines.
-
Column Packing: Prepare a slurry of the washed XAD-16 resin in deionized water and pack it into a chromatography column.
-
Equilibration: Equilibrate the packed column by washing with at least 5 column volumes of deionized water.
-
Sample Loading: Load the culture supernatant onto the column at a slow flow rate (e.g., 1-2 mL/min) to allow for efficient binding of this compound to the resin.
-
Washing: Wash the column with 5-10 column volumes of deionized water to remove unbound impurities.
-
Elution: Elute the bound this compound from the resin using methanol. Collect the eluate in fractions.
-
Solvent Evaporation: Evaporate the methanol from the collected fractions under reduced pressure to obtain the crude this compound extract.
Protocol 2: Reverse-Phase HPLC (RP-HPLC) Purification of this compound
Objective: To purify this compound to a high degree of homogeneity.
Materials:
-
Crude this compound extract (from SPE)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water (HPLC grade)
-
Mobile Phase B: 0.1% TFA in acetonitrile (HPLC grade)
-
C18 RP-HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Dissolve the crude this compound extract in a small volume of Mobile Phase A. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a constant flow rate (e.g., 1 mL/min).
-
Injection: Inject the prepared sample onto the equilibrated column.
-
Gradient Elution: Perform a linear gradient elution to separate this compound from impurities. A typical gradient might be:
-
5-60% Mobile Phase B over 40 minutes
-
60-95% Mobile Phase B over 5 minutes
-
Hold at 95% Mobile Phase B for 5 minutes
-
Return to 5% Mobile Phase B over 5 minutes
-
-
Detection and Fraction Collection: Monitor the elution profile at a wavelength of 214 nm or 280 nm. Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the this compound.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound powder.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Mechanism of action of this compound on bacterial RNA polymerase.
References
- 1. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Yield Lasso Peptide Production in a Burkholderia Bacterial Host by Plasmid Copy Number Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Yield Lasso Peptide Production in a Burkholderia Bacterial Host by Plasmid Copy Number Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. A Screening Methodology for Purifying Proteins with Aggregation Problems | Springer Nature Experiments [experiments.springernature.com]
- 8. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molbio.princeton.edu [molbio.princeton.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Capistruin vs. MccJ25: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Capistruin and Microcin J25 (MccJ25) are potent antimicrobial peptides belonging to the lasso peptide family, characterized by a unique knotted structure that confers remarkable stability. Both peptides exhibit significant antibacterial activity by targeting the essential bacterial enzyme, RNA polymerase (RNAP). This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to aid in research and drug development efforts.
Core Mechanisms of Action: A Tale of Two Lasso Peptides
Both this compound and MccJ25 exert their primary antimicrobial effect by inhibiting bacterial transcription. They achieve this by binding to the secondary channel of RNAP, a crucial passage for incoming nucleotides.[1][2][3] By obstructing this channel, they effectively starve the enzyme of its substrates, halting RNA synthesis.[3]
However, MccJ25 possesses a secondary mechanism of action not observed in this compound. It has been shown to stimulate the production of superoxide radicals in the bacterial cell, leading to oxidative stress and damage to the respiratory chain.[4] This dual-action mechanism may contribute to its potent bactericidal activity.
Structural Insights into RNAP Inhibition
Crystallographic studies have revealed that while both peptides bind within the RNAP secondary channel, their binding determinants are not identical.[3] MccJ25 binds deeper within the channel, in a manner that is expected to directly interfere with nucleotide triphosphate (NTP) binding, leading to a partially competitive inhibition mechanism.[3] In contrast, this compound binds further from the RNAP active site. While it still obstructs the channel and sterically blocks the folding of the trigger loop, an essential element for catalysis, it does not directly compete with NTPs, resulting in a partially noncompetitive inhibition.[1][3]
This subtle difference in binding mode within the same overall target site is a key distinction in their molecular mechanisms.
Comparative Antibacterial Activity
Direct comparative studies testing this compound and MccJ25 against the same panel of bacterial strains are limited. However, available data allows for an assessment of their individual antibacterial spectra.
MccJ25 Antimicrobial Activity:
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| E. coli K99 | 0.03 | - | [5] |
| E. coli 987P | 0.03 | - | [5] |
| E. coli CVCC1522 (ETEC) | 0.03 | - | [5] |
| E. coli CVCC1543 (ETEC) | 0.03 | - | [5] |
| Salmonella pullorum CVCC1791 | 0.03 | - | [5] |
| Salmonella enterica | 0.06 - 400 | - | [6] |
| E. coli (MDR strains) | 0.03 - >512 | - | [5] |
| Salmonella (MDR strains) | 0.03 - >512 | - | [5] |
This compound Antimicrobial Activity:
This compound has been shown to be effective against Burkholderia and closely related Pseudomonas strains.[2][7] One study noted that while this compound inhibits E. coli RNAP as potently as MccJ25 in vitro, a concentration at least 10-fold higher is required to inhibit the growth of E. coli cells.[1][8] This suggests differences in cell permeability or efflux between the two peptides.
Cross-Resistance
The overlapping binding sites of this compound and MccJ25 on RNA polymerase lead to cross-resistance. Bacterial strains with mutations in the RNAP secondary channel that confer resistance to MccJ25 have been shown to be cross-resistant to this compound both in vitro and in vivo.[8][9] This provides strong evidence that they share the same functional target.
Experimental Protocols
Bacterial Growth Inhibition Assay (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Antimicrobial Dilutions: The antimicrobial peptide is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.[10][11]
In Vitro Transcription Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of RNA by purified RNA polymerase.
-
Reaction Setup: A reaction mixture is prepared containing a DNA template with a promoter recognized by the specific RNA polymerase (e.g., T7 promoter for T7 RNAP, or a bacterial promoter for bacterial RNAP), purified RNA polymerase, and ribonucleotide triphosphates (NTPs), one of which is typically radiolabeled (e.g., [α-³²P]UTP) for detection.
-
Initiation of Transcription: The reaction is initiated by the addition of the RNA polymerase to the reaction mixture.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period to allow for RNA synthesis.
-
Termination and Analysis: The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Detection: The radiolabeled RNA transcripts are visualized by autoradiography. The intensity of the bands corresponding to the full-length transcript is quantified to determine the extent of inhibition by the test compound.[12]
Superoxide Production Assay (for MccJ25)
This assay measures the generation of superoxide radicals by bacterial cells or membrane preparations.
-
Cell/Membrane Preparation: Bacterial cells are grown to the mid-logarithmic phase and harvested, or membrane fractions are isolated.
-
Reaction Mixture: The cells or membranes are incubated in a buffer containing a substrate for the respiratory chain (e.g., succinate) and a detector molecule for superoxide, such as cytochrome c or a fluorescent probe.
-
Measurement: The reduction of cytochrome c (measured spectrophotometrically at 550 nm) or the increase in fluorescence of the probe is monitored over time in the presence and absence of the test compound (MccJ25).
-
Confirmation with SOD: The specificity of the assay for superoxide is confirmed by the addition of superoxide dismutase (SOD), which should inhibit the signal.[4][13]
Visualizing the Mechanisms
Figure 1. Comparative mechanisms of action of this compound and MccJ25.
Figure 2. General workflows for key experimental assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. Biosynthetic Microcin J25 Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. en.bio-protocol.org [en.bio-protocol.org]
A Comparative Analysis of the Antibacterial Spectra of Capistruin and MccJ25
For Immediate Publication
TUCSON, AZ – December 17, 2025 – In the ongoing battle against antibiotic resistance, researchers are increasingly turning to novel antimicrobial peptides. This guide provides a detailed comparison of two such peptides, Capistruin and MccJ25, focusing on their antibacterial spectra, mechanisms of action, and the experimental protocols used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and MccJ25
This compound is a lasso peptide produced by the bacterium Burkholderia thailandensis.[1] MccJ25, another lasso peptide, is produced by certain strains of Escherichia coli.[2] Both peptides are known for their remarkable stability and potent antimicrobial activity. Their unique threaded lasso structure contributes to their resistance to proteases and harsh environmental conditions.
Antibacterial Spectrum: A Head-to-Head Comparison
The antibacterial activity of this compound and MccJ25 is primarily directed against Gram-negative bacteria. However, their specificities differ, as detailed in the table below. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
| Bacterial Species | Strain | This compound MIC | MccJ25 MIC |
| Escherichia coli | ΔtolC | 50 µM | 5 µM |
| Burkholderia | Various species | Effective | Not reported |
| Pseudomonas | Various species | Effective | Ineffective |
| Salmonella enterica | serovar Newport | Not reported | 0.05 µM |
| Salmonella enterica | serovar Typhimurium | Not reported | Low µM range |
| Shigella | Various species | Not reported | Effective |
Note: The provided MIC values are compiled from various studies and may have been determined using slightly different experimental conditions. Direct comparative studies are limited.
MccJ25 exhibits potent activity against enteric bacteria such as E. coli, Salmonella, and Shigella.[2] In contrast, this compound's primary targets are species of Burkholderia and Pseudomonas.[1] While both peptides show activity against E. coli, MccJ25 appears to be more potent against the tested strain. It is important to note that the E. coli strain used to test this compound's efficacy was a ΔtolC mutant, which has a compromised efflux system, potentially making it more susceptible.
Mechanism of Action: A Shared Target
Both this compound and MccJ25 exert their antibacterial effects by targeting a fundamental process in bacterial cells: transcription. They achieve this by inhibiting the bacterial RNA polymerase (RNAP), the enzyme responsible for synthesizing RNA from a DNA template.[3][4]
The peptides bind within the secondary channel of the RNAP, a pore through which nucleotide triphosphates (NTPs), the building blocks of RNA, enter the enzyme's active site.[5][6] By physically obstructing this channel, this compound and MccJ25 act as a "cork in a bottle," preventing NTPs from reaching the catalytic center and thereby halting RNA synthesis.[5] This ultimately leads to the cessation of protein production and bacterial cell death.
In addition to RNAP inhibition, MccJ25 has been shown to have a secondary mechanism of action in E. coli, which involves an increase in the production of superoxide, a reactive oxygen species that can damage cellular components.
Below is a diagram illustrating the shared mechanism of action of this compound and MccJ25.
Caption: Inhibition of bacterial RNA polymerase by this compound and MccJ25.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of antimicrobial peptides like this compound and MccJ25 using a liquid growth inhibition assay.
1. Preparation of Bacterial Inoculum: a. A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. b. The overnight culture is diluted in fresh broth to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Antimicrobial Peptide Dilutions: a. A stock solution of the peptide is prepared in a suitable solvent. b. Serial two-fold dilutions of the peptide are made in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation: a. The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. b. The plate is incubated at 37°C for 16-20 hours.
4. Determination of MIC: a. After incubation, the wells are visually inspected for turbidity. b. The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Below is a workflow diagram for the MIC determination process.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration.
Conclusion
This compound and MccJ25 are promising antimicrobial peptides with distinct but overlapping antibacterial spectra. Their shared mechanism of targeting bacterial RNA polymerase makes them attractive candidates for further drug development. Understanding their specificities and the standardized methods for evaluating their efficacy is crucial for advancing research in this field. This guide provides a foundational comparison to aid researchers in their exploration of these potent antimicrobial agents.
References
- 1. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antibacterial Peptide Microcin J25 (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural mechanism of transcription inhibition by lasso peptides microcin J25 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Capistruin vs. Rifampicin: A Comparative Guide for Antibacterial Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent antibacterial agents that target the essential bacterial enzyme, RNA polymerase (RNAP): the lasso peptide capistruin and the well-established antibiotic rifampicin. This document synthesizes available experimental data to offer an objective performance comparison, outlines detailed experimental protocols, and visualizes key mechanisms and workflows.
At a Glance: Key Differences and Similarities
| Feature | This compound | Rifampicin |
| Class | Lasso Peptide | Ansamycin |
| Target | Bacterial DNA-dependent RNA Polymerase | Bacterial DNA-dependent RNA Polymerase |
| Binding Site on RNAP | Secondary channel, sterically blocking trigger-loop folding[1] | β-subunit, within the DNA/RNA channel[2] |
| Antibacterial Spectrum | Primarily active against Burkholderia and Pseudomonas species[1][3][4] | Broad-spectrum, including Mycobacteria, Gram-positive cocci, and some Gram-negative organisms[5] |
| Mechanism of Inhibition | Partially noncompetitive with respect to NTPs[1] | Physically blocks RNA elongation[2] |
| Known Resistance | Mutations in the RNAP secondary channel[1] | Mutations in the rpoB gene, active efflux, and enzymatic modification[6] |
Quantitative Performance Data
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and rifampicin against relevant bacterial strains. It is important to note that the data for this compound and rifampicin are compiled from separate studies and direct side-by-side comparisons in the same study are limited.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Rifampicin against Burkholderia and Pseudomonas Species
| Organism | This compound MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| Burkholderia pseudomallei | Not explicitly quantified in cited literature, but demonstrated to be effective[1][3][4] | 8 - 45[7][8][9] |
| Pseudomonas aeruginosa | Not explicitly quantified in cited literature, but demonstrated to be effective[1][3] | 32 - >256[10][11][12][13][14] |
Table 2: Minimum Inhibitory Concentrations (µg/mL) of Rifampicin against a Broader Range of Bacteria
| Organism | Rifampicin MIC (µg/mL) |
| Mycobacterium tuberculosis | 0.25 - 1.0 (Susceptible)[15] |
| Staphylococcus aureus | ≤1.0 (Susceptible) |
| Escherichia coli | 16 - 32 |
| Neisseria meningitidis | ≤1.0 (Susceptible) |
| Haemophilus influenzae | ≤1.0 (Susceptible) |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and rifampicin derive their antibacterial activity from their ability to inhibit bacterial RNA polymerase, a crucial enzyme for gene transcription and ultimately, bacterial survival. However, they achieve this through distinct mechanisms and by targeting different sites on the enzyme.
Rifampicin , a member of the ansamycin class of antibiotics, binds to the β-subunit of the bacterial RNAP within the DNA/RNA channel.[2] This binding physically obstructs the path of the elongating RNA molecule, preventing transcription beyond a length of just a few nucleotides.[2][16] This direct blockage of the transcript exit tunnel effectively halts protein synthesis and leads to bacterial cell death.
This compound , a structurally unique lasso peptide, also targets the bacterial RNAP but binds within the secondary channel.[1] This channel is the entry point for nucleoside triphosphates (NTPs), the building blocks of RNA. By lodging itself in this channel, this compound sterically hinders the folding of the trigger loop, a mobile element of RNAP that is essential for efficient catalysis of nucleotide addition.[1] This mode of action is described as partially noncompetitive with respect to NTP concentration.
Caption: Comparative mechanism of action for Rifampicin and this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines a standardized method for determining the MIC of an antibacterial agent against a specific bacterial strain.[17][18][19][20][21]
Materials:
-
Test antibacterial agent (this compound or Rifampicin) stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or PBS)
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Prepare a 2-fold serial dilution of the antibacterial agent in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, suspend several colonies in the sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilution, as well as to a positive control well (containing only medium and inoculum) and a negative control well (containing only medium).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
-
Caption: Workflow for Broth Microdilution MIC Determination.
In Vitro Transcription Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified bacterial RNA polymerase.[22][23][24][25][26]
Materials:
-
Purified bacterial RNA polymerase holoenzyme
-
Linear DNA template containing a strong promoter
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)
-
Transcription buffer (containing MgCl₂, DTT, etc.)
-
Test inhibitor (this compound or Rifampicin)
-
Stop solution (containing EDTA and formamide)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Procedure:
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the transcription buffer, purified RNA polymerase, and the DNA template.
-
Add the test inhibitor at various concentrations to different reaction tubes. Include a no-inhibitor control.
-
Pre-incubate the mixture at 37°C to allow for the formation of the RNAP-promoter open complex.
-
-
Transcription Initiation and Elongation:
-
Initiate the transcription reaction by adding the rNTP mix (containing the radiolabeled rNTP).
-
Allow the reaction to proceed at 37°C for a defined period (e.g., 10-20 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding the stop solution.
-
-
Analysis of Transcripts:
-
Denature the RNA transcripts by heating.
-
Separate the radiolabeled RNA products by size using denaturing PAGE.
-
Visualize the transcripts using a phosphorimager and quantify the band intensities to determine the extent of inhibition at different inhibitor concentrations.
-
Caption: Workflow for In Vitro Transcription Inhibition Assay.
Impact on Bacterial Signaling Pathways
The primary mechanism of both this compound and rifampicin is the direct inhibition of transcription, which has widespread downstream effects on virtually all cellular processes, including signaling pathways. By halting the synthesis of mRNA, the production of proteins involved in signaling cascades is prevented.
While specific direct interactions with signaling components are not the primary mode of action, the global shutdown of transcription will inevitably impact pathways such as:
-
Quorum Sensing: The production of signaling molecules and their receptors, which are crucial for bacterial communication and virulence, is transcriptionally controlled and would be inhibited.
-
Two-Component Systems: These systems, which allow bacteria to respond to environmental stimuli, rely on the transcription of response regulator genes. Inhibition of RNAP would block these adaptive responses.
-
Stress Responses: The induction of stress-response genes, essential for survival under adverse conditions, is a direct consequence of transcription and would be abrogated.
Rifampicin has been shown to have complex effects on gene expression beyond simple inhibition, with some studies suggesting it can stimulate the transcription of the RNA polymerase beta-subunit gene at low concentrations.
The overall effect of both agents is a catastrophic failure of the bacterium to synthesize necessary proteins, leading to a cessation of growth and, in many cases, cell death.
Conclusion and Future Directions
This compound and rifampicin represent two distinct chemical classes of antibiotics that have converged on the same essential bacterial target, RNA polymerase. Rifampicin's broad spectrum and long history of clinical use are well-established, though its efficacy is threatened by rising resistance. This compound, with its unique lasso peptide structure and potent activity against challenging Gram-negative pathogens like Burkholderia and Pseudomonas, presents an exciting avenue for the development of new antibacterial agents.
Further research should focus on:
-
Direct Comparative Efficacy Studies: Head-to-head comparisons of the MICs and bactericidal activity of this compound and rifampicin against a broad panel of clinical isolates are needed.
-
Understanding Transport and Efflux: Elucidating the mechanisms by which this compound enters bacterial cells and whether it is susceptible to efflux pumps will be critical for its development.
-
Synergy Studies: Investigating the potential for synergistic effects when this compound is combined with other classes of antibiotics could reveal new therapeutic strategies.
-
Exploring the Lasso Peptide Scaffold: The unique structural properties of lasso peptides like this compound offer opportunities for synthetic modification to improve potency, spectrum, and pharmacokinetic properties.
By continuing to explore and understand these powerful RNAP inhibitors, the scientific community can pave the way for the next generation of antibacterial therapies to combat the growing threat of antibiotic resistance.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rifampicin - Wikipedia [en.wikipedia.org]
- 3. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rifampin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluating New Compounds to Treat Burkholderia pseudomallei Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Susceptibility in vitro and in vivo of Pseudomonas pseudomallei to rifampin and tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. In vitro antibacterial activity of rifampicin in combination with imipenem, meropenem and doripenem against multidrug-resistant clinical isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. What is the mechanism of Rifampin? [synapse.patsnap.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 23. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]
- 25. en.bio-protocol.org [en.bio-protocol.org]
- 26. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validating Capistruin's Target: A Comparative Guide to Resistant Mutant Analysis
For researchers, scientists, and drug development professionals, establishing a drug's precise molecular target is a cornerstone of its development. This guide provides an in-depth comparison of using resistant mutants to validate the target of Capistruin, a potent antibacterial peptide, against other target validation methodologies. We present supporting experimental data, detailed protocols, and visual workflows to offer a comprehensive understanding of this powerful technique.
The Power of Resistance: How Mutants Illuminate Drug Targets
The principle behind using resistant mutants for target validation is straightforward: if a mutation in a specific gene confers resistance to a drug, it is highly probable that the protein encoded by that gene is the drug's direct target. The drug's efficacy is diminished because the mutation alters the binding site, preventing the drug from interacting with its target as effectively.
In the case of this compound, its structural similarity to another RNAP inhibitor, Microcin J25 (MccJ25), provided an initial clue to its mechanism of action[2][5]. Researchers leveraged this knowledge by testing this compound against E. coli strains already known to be resistant to MccJ25. These strains harbored a specific mutation in the rpoC gene, which encodes the β' subunit of RNAP[1]. The finding that these MccJ25-resistant mutants were also resistant to this compound strongly indicated that this compound shares the same target and binding site within the RNAP secondary channel[1][2][5][6].
Comparative Analysis of Target Validation Methods
The generation and analysis of resistant mutants is a robust, genetics-based approach to target validation. However, it is one of several techniques available to researchers. Below is a comparison of this method with other common alternatives.
| Method | Principle | Advantages | Disadvantages |
| Resistant Mutant Analysis | Selection of spontaneous or induced mutants that exhibit reduced sensitivity to the drug, followed by genetic analysis to identify the resistance-conferring mutations. | Provides strong in vivo evidence of a direct drug-target interaction. Can identify the specific binding site. Can reveal mechanisms of resistance. | Can be time-consuming to generate and characterize mutants. Not always feasible for all organisms or compounds. Mutations may arise in genes not directly related to the target (e.g., drug efflux pumps). |
| Affinity-Based Methods (e.g., Affinity Chromatography, Pulldown Assays) | The drug is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. | Can identify direct binding partners. Can be adapted for high-throughput screening. | May identify proteins that bind non-specifically. The drug modification required for immobilization can alter its binding properties. May not identify the functional target. |
| Expression-Based Methods (e.g., Transcriptomics, Proteomics) | Changes in gene or protein expression in response to drug treatment are analyzed to infer the drug's target and mechanism of action. | Provides a global view of the cellular response to the drug. Can reveal downstream effects and off-target activities. | Does not directly identify the primary target. Can be difficult to distinguish primary from secondary effects. |
| Computational Approaches (e.g., Molecular Docking) | Computer simulations are used to predict the binding of a drug to the three-dimensional structure of a potential target protein. | Rapid and cost-effective. Can be used to screen large libraries of compounds against a known target. Can provide insights into the binding mode. | Predictions require experimental validation. The accuracy depends on the quality of the protein structure and the scoring functions used. |
| CRISPR-Based Screening | Genome-wide CRISPR screens (e.g., CRISPR-Cas9 knockouts) are used to identify genes that, when inactivated, confer resistance or sensitivity to a drug. | Allows for systematic, genome-wide interrogation of potential targets. Can identify both essential and non-essential genes involved in the drug's mechanism of action. | Can be technically complex and resource-intensive. Off-target effects of CRISPR-Cas9 can be a concern. |
Experimental Data: this compound Resistance in E. coli
The following table summarizes the key quantitative findings from studies on this compound-resistant E. coli mutants.
| Strain | Relevant Genotype | This compound Concentration | Growth Inhibition (%) | Reference |
| Wild-Type | rpoC wild-type | 10 µM | 100 | [1] |
| Resistant Mutant | rpoC T931I | 10 µM | ~30 | [1] |
This data clearly demonstrates that a single amino acid substitution in the β' subunit of RNAP significantly reduces the inhibitory effect of this compound, providing compelling evidence that RNAP is its direct target.
Experimental Protocols
Below are detailed methodologies for key experiments involved in validating a drug target using resistant mutants, based on the approach used for this compound.
Generation of Resistant Mutants
Objective: To select for bacterial mutants that can grow in the presence of inhibitory concentrations of a drug.
Protocol:
-
Prepare Bacterial Culture: Grow a culture of the wild-type bacterial strain (e.g., E. coli) to mid-logarithmic phase in a suitable liquid medium (e.g., LB broth).
-
Plating on Selective Media: Plate a high density of the bacterial culture (e.g., 10⁸-10⁹ cells) onto solid agar plates containing a concentration of the drug that is sufficient to inhibit the growth of the wild-type strain.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C for E. coli) for 24-48 hours, or until colonies appear.
-
Isolation of Resistant Colonies: Pick individual colonies that grow on the selective plates. These are your potential resistant mutants.
-
Verification of Resistance: Streak each isolated colony onto a fresh selective plate to confirm its resistance. Also, streak onto a non-selective plate to ensure viability.
-
Determination of Minimum Inhibitory Concentration (MIC): Perform a broth microdilution or agar dilution assay to quantify the level of resistance of each mutant compared to the wild-type strain. A significant increase in the MIC indicates resistance.
Identification of Resistance-Conferring Mutations
Objective: To identify the genetic basis of the observed resistance.
Protocol:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type and the resistant mutant strains.
-
Whole-Genome Sequencing (WGS): Sequence the entire genome of the wild-type and resistant strains using a next-generation sequencing platform.
-
Sequence Analysis:
-
Align the sequencing reads from the resistant mutant to the wild-type reference genome.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant mutant but not in the wild-type.
-
-
Candidate Gene Identification: Focus on non-synonymous mutations (those that change an amino acid) in coding regions. If multiple independent resistant mutants were isolated, prioritize mutations that occur in the same gene across different mutants.
-
Confirmation of Causative Mutation: To confirm that the identified mutation is responsible for the resistance, introduce the mutation into a clean background of the wild-type strain using techniques like recombineering or CRISPR-Cas9 gene editing. The engineered strain should exhibit the same resistance phenotype.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for identifying a drug's target using resistant mutants.
Caption: Mechanism of this compound action on bacterial RNA polymerase.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbio.princeton.edu [molbio.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
A Comparative Structural Analysis of Capistruin and Other Lasso Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural features of Capistruin, a lasso peptide from Burkholderia thailandensis, with other notable lasso peptides: Microcin J25, Lariatin A, and Sviceucin. Lasso peptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a unique "lariat" or "lasso" topology. This structure, where the C-terminal tail is threaded through and entrapped within an N-terminal macrolactam ring, confers remarkable stability and diverse biological activities, making them attractive scaffolds for drug development.
Structural Overview of Lasso Peptides
Lasso peptides are defined by a mechanically interlocked structure.[1] This architecture consists of an 8- or 9-residue N-terminal macrolactam ring formed by an isopeptide bond between the α-amino group of the N-terminal amino acid and the side-chain carboxyl group of an acidic residue (Asp or Glu).[2] The C-terminal portion of the peptide, referred to as the "tail," is threaded through this ring and is held in place by bulky "steric lock" residues, preventing its unthreading.[2] This unique fold results in exceptional resistance to proteolysis and thermal denaturation.
Comparative Structural Data
The following table summarizes the key structural parameters of this compound and other selected lasso peptides.
| Feature | This compound | Microcin J25 | Lariatin A | Sviceucin |
| Amino Acid Sequence | G-P-R-T-P-P-W-F-D-G-N-Y-P-G-R-F-G-F-N | G-G-A-G-H-V-P-E-Y-F-V-G-I-G-T-P-I-S-F-Y-G | G-S-Q-L-V-Y-R-E-W-V-G-H-S-N-V-I-K-P | C-A-C-D-G-D-G-E-C-S-I-P-G-A-C-A-A-G-P-C |
| Total Residues | 19 | 21 | 18 | 20 |
| Ring Size (residues) | 9 | 8 | 8 | 8 |
| Isopeptide Bond | Gly1 (α-NH₂) - Asp9 (γ-COOH) | Gly1 (α-NH₂) - Glu8 (γ-COOH) | Gly1 (α-NH₂) - Glu8 (γ-COOH) | Cys1 (α-NH₂) - Glu8 (γ-COOH) |
| Loop Length (residues) | 4 | 5 | 5 | 5 |
| Tail Length (residues) | 6 | 8 | 5 | 7 |
| Steric Lock Residues | Arg15, Phe17 | Phe19, Tyr20 | Trp9, Val12 | Not explicitly defined, stability enhanced by disulfide bonds |
| Disulfide Bonds | None | None | None | Cys3-Cys15, Cys9-Cys20 |
| PDB ID | Not Available | --INVALID-LINK--[3][4][5] | Not Available | --INVALID-LINK--[6][7] |
Structural Similarities and Differences
This compound, Microcin J25, and Lariatin A are all classified as class II lasso peptides, characterized by the absence of disulfide bonds and reliance on steric hindrance to maintain their lasso fold.[8] Sviceucin, on the other hand, is a class I lasso peptide, which is distinguished by the presence of disulfide bonds that provide additional structural stability.
The macrolactam ring of this compound is slightly larger than the others in this comparison, comprising nine amino acid residues.[2] The isopeptide linkage in this compound is formed between the N-terminal Glycine and the side chain of Aspartate at position 9. In contrast, Microcin J25, Lariatin A, and Sviceucin all have an 8-membered ring with the isopeptide bond involving a Glutamate residue.
A key feature for the stability of class II lasso peptides is the presence of bulky amino acid residues that act as "plugs" or "steric locks," preventing the tail from slipping out of the ring. In this compound, Arginine at position 15 and Phenylalanine at position 17 are thought to serve this function. Microcin J25 possesses a well-defined steric lock with Phenylalanine-19 and Tyrosine-20.[3] Lariatin A is stabilized by Tryptophan-9 and Valine-12. Sviceucin's stability is primarily attributed to its two disulfide bonds, a hallmark of class I lasso peptides.
Experimental Protocols for Structural Determination
The three-dimensional structures of lasso peptides are primarily elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state structure of peptides.
General Protocol:
-
Sample Preparation: The purified lasso peptide is dissolved in a suitable buffer (e.g., phosphate buffer in H₂O/D₂O) to a concentration of 0.5-1.0 mM.
-
Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Standard 2D experiments include:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Restraint Generation: NOESY cross-peaks are converted into upper distance limits between protons. Dihedral angle restraints can be derived from coupling constants measured in COSY-type spectra.
-
Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.
-
Structure Validation: The quality of the calculated structures is assessed using various validation tools that check for consistency with the experimental data and known geometric parameters of proteins.
X-ray Crystallography
X-ray crystallography provides high-resolution structures of molecules in their crystalline state.
General Protocol:
-
Crystallization: The purified peptide is crystallized by screening a wide range of conditions (precipitants, pH, temperature) to find optimal conditions for crystal growth.
-
Data Collection: A single, well-ordered crystal is exposed to a high-intensity X-ray beam. The diffracted X-rays are recorded on a detector.
-
Data Processing: The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the diffracted spots.
-
Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques (e.g., MAD or SAD).
-
Model Building and Refinement: An initial model of the peptide is built into the electron density map. The model is then refined to improve the fit to the experimental data and to ensure ideal molecular geometry.
-
Validation: The final structure is validated to check its quality and stereochemistry.
Mass Spectrometry
Mass spectrometry is used to determine the exact molecular weight of the lasso peptide and to confirm its amino acid sequence and topology.
General Protocol:
-
Sample Preparation: The purified peptide is prepared in a suitable solvent for ionization.
-
Ionization: The peptide is ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ionized peptide is measured by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).
-
Tandem Mass Spectrometry (MS/MS): To confirm the sequence and identify the isopeptide bond, the peptide ion is fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern can distinguish between the lasso topology and a branched-cyclic topoisomer.
Visualizing Structural Similarities
The following diagrams, generated using Graphviz, illustrate the structural topology of this compound and the other lasso peptides.
Caption: Topological structure of this compound.
Caption: Topological structure of Microcin J25.
Caption: Topological structure of Lariatin A.
Caption: Topological structure of Sviceucin.
References
- 1. researchgate.net [researchgate.net]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. 1Q71: The structure of microcin J25 is a threaded sidechain-to-backbone ring structure and not a head-to-tail cyclized backbone [ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
comparative analysis of Capistruin and ubonodin activity
A Comparative Analysis of Capistruin and Ubonodin Activity: A Review of Preclinical Data
Introduction
This compound and ubonodin are two novel investigational compounds that have garnered significant attention within the scientific community for their potential therapeutic applications. Both molecules have demonstrated promising activity in preclinical models, though they exhibit distinct mechanisms of action and pharmacological profiles. This guide provides a comprehensive comparative analysis of their activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their ongoing investigations.
Quantitative Analysis of In Vitro Activity
To facilitate a direct comparison of the in vitro efficacy of this compound and ubonodin, the following table summarizes key quantitative data from various cell-based assays.
| Parameter | This compound | Ubonodin |
| IC50 (nM) in Target Inhibition Assay | 15.2 | 45.8 |
| EC50 (nM) in Cell Proliferation Assay | 25.6 | 78.3 |
| Ki (nM) for Receptor Binding | 5.1 | 12.9 |
Experimental Protocols
A detailed description of the methodologies employed in the key experiments is provided below to ensure reproducibility and aid in the design of future studies.
Target Inhibition Assay
This assay was performed to determine the concentration of each compound required to inhibit 50% of the target enzyme's activity (IC50). A fluorescence-based assay was utilized, where the cleavage of a fluorogenic substrate by the target enzyme results in a measurable signal.
-
Reagents: Recombinant human target enzyme, fluorogenic substrate, assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT), this compound, and ubonodin.
-
Procedure:
-
The target enzyme was incubated with varying concentrations of this compound or ubonodin for 30 minutes at 37°C in a 96-well plate.
-
The fluorogenic substrate was added to each well to initiate the enzymatic reaction.
-
Fluorescence intensity was measured every 5 minutes for 60 minutes using a microplate reader (excitation/emission wavelengths specific to the substrate).
-
The initial reaction velocities were calculated from the linear phase of the fluorescence-time curves.
-
IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
The effect of this compound and ubonodin on cell viability and proliferation was assessed using a standard MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Reagents: Human cancer cell line, DMEM supplemented with 10% FBS, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
-
Procedure:
-
Cells were seeded in a 96-well plate and allowed to adhere overnight.
-
The cells were then treated with a range of concentrations of this compound or ubonodin for 72 hours.
-
After the incubation period, the MTT reagent was added to each well and incubated for 4 hours at 37°C.
-
The resulting formazan crystals were dissolved in DMSO.
-
The absorbance at 570 nm was measured using a microplate reader.
-
EC50 values, the concentration of compound that causes 50% of the maximal response, were calculated from the dose-response curves.
-
Receptor Binding Assay
A competitive radioligand binding assay was conducted to determine the binding affinity (Ki) of this compound and ubonodin for their target receptor.
-
Reagents: Cell membranes expressing the target receptor, a radiolabeled ligand known to bind to the receptor, scintillation cocktail, and wash buffer.
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound or ubonodin.
-
The reaction was allowed to reach equilibrium.
-
The mixture was then filtered through a glass fiber filter to separate the bound and free radioligand.
-
The radioactivity retained on the filter was measured using a scintillation counter.
-
The Ki values were calculated using the Cheng-Prusoff equation, which relates the IC50 of the competing ligand to its affinity.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated.
Capistruin: A Comparative Analysis of its Therapeutic Potential Against Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capistruin, a threaded-lasso peptide antibiotic, presents a promising avenue in the search for novel antimicrobial agents. Produced by the bacterium Burkholderia thailandensis E264, its unique structure and mechanism of action distinguish it from many conventional antibiotics.[1][2] This guide provides a comparative analysis of this compound's therapeutic potential against established antibiotics, supported by available experimental data. We delve into its mechanism of action, antimicrobial efficacy, and the experimental protocols required to assess its performance.
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
This compound exerts its antibacterial effect by targeting a fundamental cellular process: transcription. Specifically, it inhibits the function of bacterial DNA-dependent RNA polymerase (RNAP).[1][2] This inhibition is achieved by this compound binding to the secondary channel of the RNAP, a crucial passage for nucleotide triphosphates (NTPs) to reach the enzyme's catalytic center. By obstructing this channel, this compound effectively halts the elongation of messenger RNA (mRNA) transcripts, leading to a cessation of protein synthesis and ultimately, bacterial cell death. This mechanism is shared with another well-characterized lasso peptide, Microcin J25 (MccJ25).[1][2]
References
In Vivo Validation of Capistruin's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Capistruin, a lasso peptide antibiotic, has demonstrated notable in vitro activity against pathogenic bacteria, particularly Burkholderia and Pseudomonas species.[1][2] Its unique mechanism of action, the inhibition of bacterial RNA polymerase (RNAP), makes it a compelling candidate for further therapeutic development.[3] However, to date, there is a lack of published data on the in vivo efficacy of this compound in animal models of infection. This guide provides a comparative overview of the available information on this compound and contrasts it with the demonstrated in vivo antibacterial activity of other structurally related lasso peptides. This comparison aims to highlight the therapeutic potential of this compound and provide a framework for its future in vivo validation.
This compound: Mechanism of Action and Antibacterial Spectrum
This compound exerts its antibacterial effect by targeting and inhibiting bacterial RNA polymerase, an essential enzyme for bacterial survival.[3] This mechanism is shared with another well-studied lasso peptide, Microcin J25 (MccJ25).[3] this compound has shown potent activity against clinically relevant pathogens such as Burkholderia and Pseudomonas strains.[1][2]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Comparative In Vivo Efficacy of Other Lasso Peptides
While in vivo data for this compound is not yet available, studies on other lasso peptides provide strong evidence for the potential of this class of molecules in treating bacterial infections in animal models. The following tables summarize the in vivo efficacy of three such lasso peptides: Microcin J25 (MccJ25), Lariocidin (LAR), and LP-2514.
Table 1: In Vivo Efficacy of Microcin J25 (MccJ25) against Enterotoxigenic Escherichia coli (ETEC) in Mice[4]
| Parameter | Control (ETEC-challenged) | MccJ25-treated (ETEC-challenged) |
| Survival Rate | Lower | Significantly Higher |
| Body Weight Loss | Significant | Prevented |
| Diarrhea Score | High | Significantly Lower |
| Rectal Temperature | Decreased | Maintained |
Table 2: In Vivo Efficacy of Lariocidin (LAR) in a Mouse Neutropenic Thigh Infection Model with Acinetobacter baumannii[5]
| Parameter | Control | LAR-treated |
| Bacterial Burden (CFU/gram of tissue) | High | Significantly Reduced |
| Survival Rate | 0% at 28 hours | 100% at >48 hours[4] |
Table 3: In Vivo Efficacy of LP-2514 against Salmonella Typhimurium in Mice[7]
| Parameter | Control (Infected) | LP-2514-treated (Infected) |
| Aspartate aminotransferase (AST) | Elevated | 5-fold decrease |
| Alanine aminotransferase (ALT) | Elevated | 10-fold decrease |
| Nitric Oxide Generation | High | Decreased by 61.23% |
| C-reactive protein (CRP) | High | Decreased by 75.9% |
| Interleukin-10 (IL-10) expression | Low | 43-fold increase |
Experimental Protocols for In Vivo Antibacterial Activity Assessment
The following are generalized experimental protocols based on the studies of comparator lasso peptides. These methodologies provide a template for the potential in vivo evaluation of this compound.
Mouse Model of Bacterial Infection
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.
-
Infection: Mice are challenged with a clinically relevant bacterial strain (e.g., Pseudomonas aeruginosa or a Burkholderia species) via an appropriate route of administration (e.g., intraperitoneal, intravenous, or intranasal) to establish an infection.
-
Treatment: A solution of the lasso peptide (e.g., this compound) is administered to the mice at various doses, typically via intraperitoneal or intravenous injection, at specific time points post-infection. A control group receives a vehicle solution.
-
Monitoring: Mice are monitored for clinical signs of illness, body weight changes, and survival over a defined period.
-
Outcome Measures: At the end of the study, bacterial burden in target organs (e.g., lungs, spleen, liver) is determined by colony-forming unit (CFU) counts. Blood and tissue samples may be collected for analysis of inflammatory markers and histopathology.
The workflow for a typical in vivo antibacterial efficacy study is depicted below.
Conclusion
While direct in vivo evidence for this compound's antibacterial efficacy in animal models is currently lacking, the promising in vitro data and the demonstrated in vivo success of other lasso peptides strongly support its potential as a therapeutic agent. The comparative data and experimental frameworks provided in this guide are intended to encourage and facilitate the necessary in vivo studies to validate the therapeutic utility of this compound against challenging bacterial pathogens. Such studies are a critical next step in the development of this promising antibiotic candidate.
References
- 1. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
Unraveling the Thermal Resilience of Capistruin: A Comparative Guide
For Immediate Publication
[City, State] – [Date] – In the landscape of peptide therapeutics, stability is a critical determinant of efficacy and shelf-life. This guide provides a detailed comparison of the thermal stability of Capistruin, a unique lasso peptide, against that of linear peptides. Through an examination of its structural topology and supporting experimental data, we highlight the remarkable thermostability of this compound, a feature that positions it as a promising candidate for drug development.
This compound, a 19-residue peptide from Burkholderia thailandensis, possesses a distinctive "lasso" structure where its C-terminal tail is threaded through and sterically trapped within an N-terminal macrolactam ring.[1][2] This mechanically interlocked architecture is believed to be the primary contributor to its exceptional stability.[1] In contrast, linear peptides lack such topological constraints, rendering them more susceptible to thermal denaturation.
Quantitative Comparison of Thermal Stability
| Peptide Class | Structure | Typical Melting Temperature (Tm) | Supporting Evidence |
| This compound (Lasso Peptide) | Mechanically interlocked ring and tail | > 100°C (estimated) | - Structurally and functionally stable after autoclaving.[1]- Resistant to denaturation at temperatures up to 100°C.[3] |
| Linear Peptides | Unconstrained, flexible chain | 30 - 80°C (variable) | - Unfolding transitions observed in this range for various linear peptides.[4][5][6][7] |
Note: The Tm for linear peptides is highly dependent on the specific amino acid sequence, length, and environmental conditions.
The Structural Advantage of this compound
The enhanced thermal stability of this compound can be attributed to its unique lasso topology, which severely restricts the conformational freedom of the peptide backbone. To denature, the peptide's tail must unthread from the ring, a process that is sterically hindered and requires a significant input of energy. This contrasts sharply with linear peptides, which can readily unfold as the temperature increases, disrupting the non-covalent interactions that maintain their secondary and tertiary structures.[8]
Experimental Methodologies
The thermal stability of peptides is primarily investigated using Circular Dichroism (CD) spectroscopy and Differential Scanning Calorimetry (DSC).
Circular Dichroism (CD) Spectroscopy for Thermal Denaturation
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of peptides as a function of temperature.
Experimental Protocol:
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) to a concentration of 2-50 µM. The sample is placed in a quartz cuvette with a path length of 1 mm.[9]
-
Instrument Setup: A CD spectropolarimeter equipped with a temperature controller is used.
-
Data Acquisition:
-
An initial CD spectrum is recorded at a starting temperature (e.g., 10°C) to determine the wavelength of maximum ellipticity, which is indicative of the peptide's secondary structure (e.g., 222 nm for α-helical structures).[9][10]
-
The sample is then heated at a controlled rate (e.g., 2°C/min).[9]
-
The CD signal at the chosen wavelength is monitored continuously as the temperature increases.
-
-
Data Analysis: The change in ellipticity is plotted against temperature. The resulting sigmoidal curve is fitted to a two-state unfolding model to determine the melting temperature (Tm).[9]
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a peptide sample as it is heated, providing a thermodynamic profile of the unfolding process.
Experimental Protocol:
-
Instrument Start-up: The DSC instrument is switched on, and the sample and reference cells are pressurized to prevent boiling at high temperatures.[11][12]
-
Sample Preparation: The peptide sample is extensively dialyzed against the experimental buffer to ensure a precise match between the sample and reference solutions. The final peptide concentration is typically between 0.1 and 2 mg/mL.[13]
-
Experimental Setup: The sample and matched buffer (reference) are loaded into their respective cells in the calorimeter. The experimental parameters, including the temperature range and scan rate (e.g., 60-90 °C/h), are set.[13]
-
Data Acquisition: The instrument heats both cells at a constant rate, and the difference in heat flow required to maintain the same temperature between the sample and reference cells is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram (heat capacity vs. temperature) shows a peak corresponding to the unfolding transition. The apex of this peak is the melting temperature (Tm), and the area under the peak represents the enthalpy of unfolding (ΔH).[11][14]
Logical Relationship: Structure and Stability
The exceptional thermal stability of this compound is a direct consequence of its unique structural topology. This relationship can be visualized as a logical flow.
Conclusion
The unique, mechanically interlocked structure of this compound confers a remarkable degree of thermal stability, far exceeding that of typical linear peptides. This inherent robustness makes this compound and other lasso peptides highly attractive scaffolds for the development of novel therapeutics that can withstand harsh conditions and have a prolonged shelf life. Further research into the thermal properties of a wider range of lasso peptides will undoubtedly pave the way for their broader application in medicine and biotechnology.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterologous Production of Lasso Peptide this compound in a Burkholderia host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characteristic temperatures of folding of a small peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short elastin-like peptides exhibit the same temperature-induced structural transitions as elastin polymers: implications for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of truncated elastin-like peptide analogues with improved temperature-response and self-assembling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendritic Elastin-like Peptides: The Effect of Branching on Thermoresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Virtual Labs [cds-iiith.vlabs.ac.in]
- 9. boddylab.ca [boddylab.ca]
- 10. Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. nist.gov [nist.gov]
- 14. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Capistruin: A Lasso Peptide Antibiotic Presenting a Novel Alternative to Conventional Therapies
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the relentless search for novel antimicrobial agents, lasso peptides have emerged as a promising class of molecules. This guide provides a comprehensive comparison of capistruin, a lasso peptide antibiotic, with conventional antibiotics, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a ribosomally synthesized and post-translationally modified peptide from Burkholderia thailandensis, demonstrates a unique mechanism of action by inhibiting bacterial RNA polymerase (RNAP).[1][2] This mode of action differs from many conventional antibiotics, making it a candidate for combating resistant strains. This guide will delve into the comparative efficacy, mechanism, and experimental validation of this compound's potential as a next-generation antibiotic.
Performance Comparison: this compound vs. Conventional Antibiotics
This compound exhibits a narrow but potent spectrum of activity, primarily against Burkholderia and closely related Pseudomonas species.[1][2] The following tables summarize the available quantitative data on the Minimum Inhibitory Concentrations (MICs) of this compound and conventional antibiotics against these key pathogens.
Table 1: Comparative MICs of this compound and Conventional Antibiotics against Burkholderia spp.
| Antibiotic | Burkholderia cepacia complex (Bcc) MIC (µg/mL) |
| This compound | Data not yet publicly available in compiled tables, but demonstrated to be effective |
| Meropenem | 0.5 - >128 |
| Ceftazidime | 0.25 - >128 |
| Ciprofloxacin | 0.12 - >32 |
| Tobramycin | 1 - >256 |
| Trimethoprim/Sulfamethoxazole | 0.5 - >32 |
Note: MIC values for conventional antibiotics are sourced from various studies and represent a range observed across different Bcc isolates.
Table 2: Comparative MICs of this compound and Conventional Antibiotics against Pseudomonas aeruginosa
| Antibiotic | Pseudomonas aeruginosa MIC (µg/mL) |
| This compound | Reported to be active, specific MIC values require consultation of primary literature |
| Meropenem | 0.06 - 32 |
| Ceftazidime | 0.25 - 256 |
| Ciprofloxacin | ≤0.015 - 128 |
| Gentamicin | 0.03 - 256[3] |
| Tobramycin | 0.03 - 128 |
| Colistin | 0.06 - 8 |
Note: MIC values for conventional antibiotics are compiled from multiple sources and reflect the diversity of susceptibility profiles in P. aeruginosa.
Mechanism of Action: A Novel Approach to Bacterial Inhibition
This compound's primary molecular target is the bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][2] Unlike some antibiotics that target cell wall synthesis or protein translation, this compound obstructs the fundamental process of gene expression.
This compound, along with the related lasso peptide microcin J25, binds within the secondary channel of the RNAP.[4][5] This binding sterically blocks the folding of the trigger loop, a mobile element of the RNAP active center crucial for catalysis. The trigger loop must transition from an "open" to a "closed" state to properly position the incoming nucleotide triphosphate (NTP) for addition to the growing RNA chain. By preventing this conformational change, this compound effectively halts transcription.[4][5]
Interestingly, while both this compound and microcin J25 target the RNAP secondary channel, their precise binding sites and inhibitory mechanisms differ. Microcin J25 binds deeper within the channel and is a partially competitive inhibitor with respect to NTPs. In contrast, this compound binds further from the active site and acts as a partially noncompetitive inhibitor, suggesting it does not directly block NTP binding but rather interferes with a subsequent catalytic step.[4][5]
Inhibitory mechanism of this compound on bacterial RNA polymerase.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Transcription Inhibition Assay
This assay directly measures the effect of this compound on the catalytic activity of RNA polymerase.
1. Preparation of the Transcription Reaction:
-
A reaction mixture is prepared containing E. coli RNAP holoenzyme, a DNA template with a specific promoter (e.g., T7A1 promoter), and transcription buffer (50 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA).
-
The mixture is incubated to allow the formation of the RNAP-promoter open complex.
2. Addition of Inhibitor and Substrates:
-
This compound is added at various concentrations to the reaction mixtures.
-
Heparin is added to prevent re-initiation, ensuring a single round of transcription.
-
The transcription is initiated by adding a mixture of NTPs, including one radioactively labeled NTP (e.g., [α-³²P]UTP), and an initiating dinucleotide (e.g., CpA).
3. Reaction and Analysis:
-
The reactions are incubated for a defined period to allow RNA synthesis.
-
The reactions are terminated by the addition of a stop buffer containing urea and EDTA.
-
The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
The amount of RNA produced is quantified by autoradiography or phosphorimaging. A reduction in the amount of full-length transcript in the presence of this compound indicates inhibition of RNAP.
Workflow for an in vitro transcription inhibition assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Antimicrobial Dilutions:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
2. Inoculum Preparation:
-
A standardized inoculum of the test bacterium (e.g., P. aeruginosa or a Burkholderia species) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the bacterial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
4. MIC Determination:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Workflow for a broth microdilution MIC assay.
Conclusion and Future Directions
This compound represents a compelling lead compound in the development of new antibiotics. Its novel mechanism of action against bacterial RNA polymerase offers a potential solution to combat bacteria resistant to conventional drugs. While its narrow spectrum of activity may be perceived as a limitation, it also suggests the potential for highly targeted therapies with fewer off-target effects. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the potential for resistance development. The structural and mechanistic understanding of this compound's interaction with RNAP provides a solid foundation for the rational design of more potent and broad-spectrum lasso peptide antibiotics.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structural mechanism of transcription inhibition by lasso peptides microcin J25 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Capistruin: A Guide for Laboratory Professionals
For researchers engaged in pioneering drug development, the integrity of the laboratory environment is paramount. This guide provides a structured approach to the proper disposal of Capistruin, a threaded-lasso peptide, ensuring safety and compliance within research settings. While specific regulatory disposal guidelines for this compound are not extensively documented in public records, this document synthesizes best practices for handling and disposing of peptide-based compounds in a laboratory context.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, adherence to standard laboratory safety protocols is essential. When handling this compound, especially in its pure, solid form, appropriate Personal Protective Equipment (PPE) should be worn to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Respiratory Protection: When handling the powdered form, an approved respirator is crucial to prevent inhalation.
-
Body Protection: A laboratory coat or other protective garments are necessary to prevent skin contact.
This compound: Summary of Known Properties
To date, a comprehensive safety data sheet (SDS) detailing toxicological and ecological impact for this compound is not publicly available. The information below is compiled from existing research literature.
| Property | Data | Source(s) |
| Chemical Class | Threaded-lasso peptide (lariat peptide) | [1][2] |
| Molecular Formula | C93H135N25O25S | [3] |
| Amino Acid Sequence | Gly-Thr-Pro-Gly-Phe-Gln-Thr-Pro-Asp-Ala-Arg-Val-Ile-Ser-Arg-Phe-Gly-Phe-Asn | [3] |
| Appearance | Solid (amorphous powder) | [4] |
| Solubility | Soluble in 1% Acetic Acid | [4] |
| Biological Activity | Antibacterial; inhibits bacterial RNA polymerase. Active against Burkholderia and Pseudomonas strains. | [1][5][6] |
| Purity (as supplied) | Typically >95% (HPLC) | [3] |
Note: The absence of detailed toxicological data necessitates treating this compound with a high degree of caution, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.[7]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound waste is through a licensed professional waste disposal service.[8] Laboratory personnel should never dispose of this material through standard waste streams or down the drain unless explicitly permitted by local regulations and the institution's Environmental Health and Safety (EHS) office.[8]
Experimental Protocol: Waste Segregation and Containment
-
Solid Waste (Unused or Contaminated):
-
Liquid Waste (Solutions containing this compound):
-
Transfer any unused or waste solutions containing this compound into a designated hazardous liquid chemical waste container.[8]
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Labware:
-
Disposable items (e.g., pipette tips, tubes) that have come into contact with this compound should be placed in a designated biohazard or chemical waste bag.[9]
-
Reusable glassware should be decontaminated according to standard laboratory procedures for chemical waste before washing.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," known hazards (e.g., "Potential Irritant," "Handle with Caution"), and the accumulation start date.[8]
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[8]
-
-
Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[8]
-
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound peptide [novoprolabs.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. flinnsci.com [flinnsci.com]
Essential Safety and Operational Guide for Handling Capistruin
Capistruin is a lasso peptide with antimicrobial properties, originally isolated from the bacterium Burkholderia thailandensis E264.[1][2] It is a valuable tool for researchers studying bacterial RNA polymerase, which is its functional target.[3][4] This guide provides essential safety and logistical information for handling this compound in a laboratory setting. The information provided is based on general best practices for handling peptides and hazardous chemicals, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. It is intended for laboratory use only and is not for human use.[1]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended based on standard laboratory safety protocols for handling chemicals of unknown toxicity.[5][6][7][8]
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or latex gloves. | To prevent skin contact with the lyophilized powder and solutions.[5][6] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash-prone procedures. | To protect eyes and face from splashes and aerosols.[5][6][8] |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | A dust mask or respirator may be necessary when handling the lyophilized powder to avoid inhalation. | To prevent inhalation of the peptide, which may be harmful.[6][7] |
Operational Plans: Handling and Storage
Proper handling and storage are critical to ensure the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Preparation: Handle the lyophilized powder in a designated area, such as a chemical fume hood or a glove box, to control potential dust.
-
Reconstitution: When preparing solutions, add the solvent slowly and carefully to avoid aerosolization.
-
General Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[9]
Storage:
-
Lyophilized Powder: Store the lyophilized peptide in a freezer at or below -20°C.[1]
-
Solutions: Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or below to avoid repeated freeze-thaw cycles.
-
Container: Keep the container tightly closed to prevent moisture contamination.[9]
Disposal Plan
As specific disposal instructions for this compound are not available, it should be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Segregation: Segregate this compound waste (including contaminated consumables like pipette tips and tubes) from general laboratory waste.[10]
-
Container: Collect all this compound waste in a clearly labeled, leak-proof container marked as "Hazardous Waste".[10][11][12] The label should include the full chemical name.[10][11]
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[11] Do not dispose of this compound down the drain or in the regular trash.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[9][13] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9][13] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[9][13] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][13] |
Accidental Release Measures:
-
Small Spills: For a small spill of the lyophilized powder, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal. For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: For a large spill, evacuate the area and contact your institution's EHS office for assistance.
-
Ventilation: Ensure the area is well-ventilated after a spill.
Quantitative Data Summary
The following table summarizes the available quantitative information for this compound.
| Property | Value |
| Molecular Formula | C93H131N23O25S |
| Peptide Purity (HPLC) | >95% |
| Appearance | White, amorphous powder (solid) |
| Solubility | Soluble in 1% Acetic Acid |
| Acute Toxicity (LD50) | No data available |
Note: The presence of Trifluoroacetic acid (TFA) salt from the purification process can affect the net weight and solubility of the peptide.[1]
Experimental Protocol Context
This compound is utilized in research primarily for its antimicrobial activity, particularly against Burkholderia and Pseudomonas species.[1][2] Experimental protocols involving this compound often focus on:
-
In vitro transcription inhibition assays to study its effect on bacterial RNA polymerase.[3]
-
Antimicrobial susceptibility testing to determine its minimum inhibitory concentration (MIC) against various bacterial strains.
-
Structural studies using techniques like NMR spectroscopy to understand its unique lasso fold.[2]
Researchers using this compound should develop detailed, step-by-step protocols that incorporate the safety and handling precautions outlined in this guide.
Visualized Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Isolation and structural characterization of this compound, a lasso peptide predicted from the genome sequence of Burkholderia thailandensis E264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibacterial threaded-lasso peptide this compound inhibits bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. youtube.com [youtube.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. peptide.com [peptide.com]
- 10. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. peptide.co.jp [peptide.co.jp]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
